molecular formula C6H11NO2 B1584806 1-Methylpyrrolidine-2-carboxylic acid CAS No. 68078-09-1

1-Methylpyrrolidine-2-carboxylic acid

Cat. No.: B1584806
CAS No.: 68078-09-1
M. Wt: 129.16 g/mol
InChI Key: CWLQUGTUXBXTLF-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-2-carboxylic acid, also known as 1-Methylpyrrolidine-2-carboxylic acid, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methylpyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45492. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methylpyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLQUGTUXBXTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274275
Record name 1-methylpyrrolidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68078-09-1
Record name 1-methylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
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Record name 1-methylpyrrolidine-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-methylproline physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methylproline: Properties, Applications, and Experimental Insights

Introduction

N-methyl-L-proline, a derivative of the proteinogenic amino acid L-proline, is a versatile molecule of significant interest to researchers, scientists, and professionals in drug development.[1][2][3] Characterized by a methyl group on the secondary amine of the pyrrolidine ring, this modification imparts unique stereochemical and electronic properties that differentiate it from its parent amino acid.[4][5] These distinct characteristics make N-methyl-L-proline a valuable building block in peptide synthesis, a powerful chiral catalyst in asymmetric reactions, and a key component in the development of novel therapeutics and agrochemicals.[3] This guide provides a comprehensive overview of the physical and chemical properties of N-methyl-L-proline, its synthesis and reactivity, and its applications in various scientific domains.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-methyl-L-proline is fundamental to its effective application. These properties are summarized in the table below.

PropertyValue
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol [1]
CAS Number 475-11-6[1]
Appearance White to off-white powder[2][3][6]
Melting Point 114-116 °C[6][7]
Boiling Point 227.1 ± 33.0 °C at 760 mmHg[]
Solubility Soluble in water, methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][6][7]
pKa 2.37 ± 0.20 (Predicted)[2][6]
Optical Rotation [α]25D = -78 ± 1º (c=2 in MeOH)[3]
Storage Temperature -20°C[2][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-methyl-L-proline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1H NMR (in D2O) : Key signals include a singlet for the N-methyl protons around 2.74 ppm and multiplets for the pyrrolidine ring protons.[7]

    • 13C NMR (in CDCl3) : Characteristic peaks are observed for the carboxylic acid carbon (~173.06 ppm), the alpha-carbon (~70.18 ppm), the N-methyl carbon (~40.26 ppm), and the carbons of the pyrrolidine ring.[7]

  • Infrared (IR) Spectroscopy (KBr disk) : The IR spectrum displays characteristic absorption bands for the carboxylic acid group (C=O stretch around 1669 cm-1), the carboxylate anion (around 1612 cm-1), and C-H stretching of the saturated ring and methyl group (2800-3000 cm-1).[7]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule. For C6H11NO2, the calculated mass is 129.0790, with experimental values closely matching this.[7]

Chemical Properties and Reactivity

The chemical behavior of N-methyl-L-proline is largely defined by its tertiary amine and carboxylic acid functional groups.

  • Reactivity : The presence of the N-methyl group renders the amine a tertiary amine, which influences its nucleophilicity and basicity compared to L-proline. The carboxylic acid group allows for standard derivatization reactions, such as esterification and amide bond formation.

  • Role in Peptide Synthesis : The incorporation of N-methyl-L-proline into peptide chains has a significant impact on their conformation and stability.[4] The N-methyl group introduces steric hindrance that can restrict the rotation around the peptide bond, favoring a specific cis- or trans-conformation. This can lead to peptides with improved resistance to enzymatic degradation and enhanced bioactivity.[4][9] However, the steric hindrance can also make the coupling of subsequent amino acids challenging.[10]

  • Chiral Catalyst : N-methyl-L-proline and its derivatives are effective organocatalysts in various asymmetric transformations.[3] The chiral pyrrolidine scaffold plays a crucial role in inducing stereoselectivity in reactions such as aldol condensations, Mannich reactions, and Michael additions.[11]

Synthesis of N-Methyl-L-proline

A common method for the synthesis of N-methyl-L-proline involves the reductive amination of L-proline.

Synthesis_of_N_Methylproline cluster_reagents1 cluster_reagents2 L_Proline L-Proline Intermediate Iminium Ion Intermediate L_Proline->Intermediate Formation of Schiff base N_Methylproline N-Methyl-L-proline Intermediate->N_Methylproline Reduction reagents1 + Formaldehyde (Aqueous) reagents2 + H2, Pd/C

Caption: Synthetic pathway for N-methyl-L-proline.

Experimental Protocol: Synthesis of N-Methyl-L-proline

The following is a representative protocol for the synthesis of N-methyl-L-proline:

  • Dissolution : Dissolve L-proline in methanol.

  • Addition of Formaldehyde : Add an aqueous solution of formaldehyde to the L-proline solution.

  • Catalyst Addition : Add a palladium-on-charcoal catalyst (10% w/w) to the mixture.

  • Hydrogenation : Stir the resulting slurry under a hydrogen atmosphere at room temperature.

  • Work-up : After the reaction is complete (monitored by TLC or LC-MS), filter the catalyst and concentrate the filtrate under reduced pressure to obtain N-methyl-L-proline.[6]

Safety and Handling

While N-methyl-L-proline is not considered highly hazardous, proper safety precautions should always be observed in a laboratory setting.

  • GHS Hazard Statements : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] It may also be harmful if swallowed (H302) or inhaled (H332).[6]

  • Precautionary Statements :

    • Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[6]

    • Wash hands thoroughly after handling (P264).[6]

    • Wear protective gloves, eye protection, and face protection (P280).[12]

    • Store in a well-ventilated place and keep the container tightly closed (P403+P233).[6]

  • Handling : Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid the formation of dust and aerosols.[12]

  • Storage : Store in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep it in a freezer at -20°C.[6]

Applications in Research and Drug Development

The unique properties of N-methyl-L-proline make it a valuable tool in several areas of research and development.

Applications cluster_applications Key Applications NMP N-Methyl-L-proline Peptide_Synthesis Peptide Synthesis NMP->Peptide_Synthesis Building Block Asymmetric_Catalysis Asymmetric Catalysis NMP->Asymmetric_Catalysis Chiral Catalyst Agrochemicals Agrochemicals NMP->Agrochemicals Synthetic Reagent Drug_Development Drug Development Peptide_Synthesis->Drug_Development Enhanced Stability & Bioactivity Asymmetric_Catalysis->Drug_Development Stereoselective Synthesis

Caption: Major applications of N-methyl-L-proline.

  • Pharmaceutical Development : N-methyl-L-proline serves as a crucial building block in the synthesis of various pharmaceuticals.[3] Its incorporation can improve the metabolic stability and pharmacokinetic profile of peptide-based drugs.[3][5]

  • Peptide Synthesis : It is used to create peptides with enhanced stability and defined conformations, which is critical for designing molecules with specific biological functions.[3][4]

  • Chiral Catalysis : As a chiral catalyst, it facilitates the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry.[3]

  • Agrochemicals : N-methyl-L-proline is also employed in the production of agrochemicals, where its properties can contribute to the efficacy and selectivity of the final products.[3]

References

Sources

(2S)-1-methylpyrrolidine-2-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (2S)-1-methylpyrrolidine-2-carboxylic Acid

Introduction

(2S)-1-methylpyrrolidine-2-carboxylic acid, commonly known as N-methyl-L-proline, is a derivative of the proteinogenic amino acid L-proline.[1][2] In this compound, the amino hydrogen of L-proline is substituted with a methyl group, resulting in a tertiary amine within the pyrrolidine ring.[1] This modification has significant implications for its chemical properties and its role in peptide structures, where it influences conformation and stability.[3] Found in various plants, such as citrus fruits, it serves as a metabolite and a cell protectant against environmental stress.[2]

The definitive confirmation of its molecular structure, including its absolute stereochemistry, is paramount for its application in pharmaceutical development, peptide synthesis, and as a chiral catalyst.[3] This guide provides a comprehensive overview of the synergistic analytical techniques employed to elucidate and validate the structure of N-methyl-L-proline, reflecting the rigorous process required in modern chemical research.

Molecular Identity:

  • Chemical Formula: C₆H₁₁NO₂[1]

  • Molecular Weight: 129.16 g/mol [1]

  • IUPAC Name: (2S)-1-methylpyrrolidine-2-carboxylic acid[1]

  • CAS Number: 475-11-6

Below is the chemical structure of the target molecule, which will be systematically verified by the analytical methods detailed herein.

Caption: Molecular structure of (2S)-1-methylpyrrolidine-2-carboxylic acid.

Part 1: Unraveling the Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton's signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected Spectrum & Interpretation: For N-methyl-L-proline, the ¹H NMR spectrum provides distinct signals for each unique proton. The N-methylation removes the N-H proton found in proline and introduces a sharp singlet for the methyl group. The chiral center at C2 makes the protons on C3, C4, and C5 diastereotopic, leading to more complex splitting patterns than in an achiral analogue.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale
Carboxylic Acid (COOH)10.0 - 12.0Broad Singlet1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.
Alpha-Proton (α-H at C2)3.0 - 3.5Doublet of Doublets (dd)1HCoupled to the two inequivalent protons on C3. Its position alpha to both a nitrogen and a carbonyl group causes a downfield shift.
N-Methyl (N-CH₃)2.3 - 2.8Singlet (s)3HAttached to nitrogen, this group is deshielded. As there are no adjacent protons, it appears as a singlet.
Pyrrolidine Ring (C5-H₂)2.9 - 3.4Multiplet (m)2HThese protons are adjacent to the nitrogen atom, resulting in a downfield shift.
Pyrrolidine Ring (C3-H₂, C4-H₂)1.8 - 2.3Multiplet (m)4HThese methylene protons are part of the aliphatic ring and are further upfield. They exhibit complex splitting due to coupling with each other and adjacent protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of (2S)-1-methylpyrrolidine-2-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O will cause the acidic COOH proton to exchange and disappear from the spectrum.

  • Instrument Setup: Place the sample in a standard 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak. Integrate the signals and analyze the multiplicities.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shift of each carbon signal is characteristic of its hybridization and chemical environment (e.g., carbonyl, aliphatic).

Expected Spectrum & Interpretation: The molecule has 6 unique carbon atoms, and therefore 6 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl (COOH)170 - 175The C=O bond of the carboxylic acid is highly deshielded and appears far downfield.
Alpha-Carbon (α-C at C2)65 - 70This carbon is bonded to both the nitrogen and the carboxyl group, shifting it significantly downfield.
Pyrrolidine (C5)55 - 60Bonded to the tertiary nitrogen, this methylene carbon is more deshielded than other ring carbons.
N-Methyl (N-CH₃)40 - 45The N-methyl carbon appears in a typical range for carbons attached to nitrogen.
Pyrrolidine (C3)28 - 33An aliphatic methylene carbon adjacent to the chiral center.
Pyrrolidine (C4)22 - 27The most upfield signal, corresponding to the methylene carbon furthest from the electron-withdrawing groups.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be needed due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

The combined data from ¹H and ¹³C NMR confirm the core C₆H₁₁NO₂ framework, including the presence of a carboxylic acid, an N-methyl group, and a five-membered pyrrolidine ring.

Part 2: Confirming Molecular Weight and Fragmentation with Mass Spectrometry

Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Expected Results & Interpretation: Using a technique like electrospray ionization (ESI), the molecule is expected to be observed as a protonated species [M+H]⁺ at m/z 130.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₆H₁₂NO₂⁺ for the protonated molecule) with high accuracy.

Under electron ionization (EI), the molecular ion [M]⁺ at m/z 129 would be observed. The fragmentation pattern is highly diagnostic for proline derivatives.[4] A characteristic fragmentation pathway involves the loss of the carboxyl group.

m/z Value Proposed Fragment Interpretation
129[C₆H₁₁NO₂]⁺Molecular Ion (M⁺)
84[M - COOH]⁺Loss of the carboxylic acid group (45 Da), a very common fragmentation for amino acids, yielding the N-methylpyrrolidinium cation.
56[C₄H₈]⁺Further fragmentation of the pyrrolidine ring.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI for molecular weight confirmation or EI for fragmentation analysis).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.

Part 3: Identifying Functional Groups with Infrared Spectroscopy

Principle: Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Expected Spectrum & Interpretation: The IR spectrum of N-methyl-L-proline will display characteristic absorption bands confirming the presence of the carboxylic acid and the alkyl framework.

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
2900-3000C-H stretchAliphatic (CH₂, CH₃)
~1700-1725C=O stretchCarboxylic Acid
~1160-1250C-O stretch / O-H bendCarboxylic Acid / Pyrrolidine Ring

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The absence of a significant N-H stretching band around 3300-3500 cm⁻¹ further confirms the tertiary nature of the nitrogen atom.[5]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.

Part 4: Establishing Absolute Stereochemistry via Chiral Analysis

Principle: The analytical techniques discussed so far confirm the molecular formula and connectivity but not the specific (2S) stereochemistry at the C2 position. Chiral analysis is required to confirm the enantiomeric purity and absolute configuration of the molecule.

Methods for Chiral Analysis:

  • Optical Rotation: Chiral molecules rotate the plane of polarized light. The specific rotation, [α]D, is a physical constant for an enantiomerically pure compound under defined conditions (concentration, solvent, temperature). A measured specific rotation matching the literature value for N-methyl-L-proline confirms its identity and enantiopurity.[3] For example, a reported value is [α]²⁵D = 78 ± 1º (c=2 in MeOH).[3]

  • Chiral Chromatography (HPLC/GC): The sample can be analyzed on a chiral stationary phase. The two enantiomers will interact differently with the chiral column, resulting in different retention times. By comparing the retention time to an authentic standard of (2S)-1-methylpyrrolidine-2-carboxylic acid, the stereochemistry can be confirmed.

  • Chiral Derivatization: The molecule can be reacted with a chiral derivatizing agent to form a pair of diastereomers.[6][7] These diastereomers have different physical properties and can be separated and quantified using standard non-chiral chromatography or distinguished by NMR spectroscopy.

Experimental Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of the compound of known concentration in a specified solvent (e.g., methanol).

  • Measurement: Place the solution in a polarimeter cell and measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Comparison: Compare the experimental value to the literature value for the (2S)-enantiomer.

Integrated Workflow and Conclusion

The structure elucidation of (2S)-1-methylpyrrolidine-2-carboxylic acid is a systematic process where each analytical technique provides a crucial piece of the puzzle. The convergence of data from NMR, MS, and IR spectroscopy, coupled with chiral analysis, provides an unambiguous confirmation of the molecule's identity.

The diagram below illustrates the logical workflow for this process.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_chiral Stereochemical Analysis cluster_results Data Interpretation Unknown Unknown Sample (Expected: C₆H₁₁NO₂) MS Mass Spectrometry (ESI/HRMS, EI) Unknown->MS IR IR Spectroscopy (ATR-FTIR) Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR MW Molecular Weight Confirmed (m/z = 129.16) MS->MW FG Functional Groups Identified (COOH, Tertiary Amine) IR->FG Framework C-H Framework Mapped (Connectivity Established) NMR->Framework Chiral Chiral Analysis (Polarimetry, Chiral HPLC) Stereo Absolute Stereochemistry ((2S) Confirmed) Chiral->Stereo MW->Chiral Conclusion Structure Elucidated: (2S)-1-methylpyrrolidine-2-carboxylic acid MW->Conclusion FG->Chiral FG->Conclusion Framework->Chiral Framework->Conclusion Stereo->Conclusion

Caption: Workflow for the structure elucidation of N-methyl-L-proline.

References

  • N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem - NIH. Available at: [Link]

  • Showing metabocard for N-Methyl-L-proline (HMDB0094696) - Human Metabolome Database. Available at: [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC - NIH. Available at: [Link]

  • FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE - SID. Available at: [Link]

  • Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry - American Laboratory. Available at: [Link]

  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva - PubMed. Available at: [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. Available at: [Link]

Sources

The Enigmatic Presence of 1-Methylpyrrolidine-2-carboxylic Acid in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylpyrrolidine-2-carboxylic acid, a methylated derivative of the ubiquitous amino acid proline, is an intriguing secondary metabolite found across a diverse range of plant species. Known by several synonyms, including N-methyl-L-proline and hygrinic acid, this compound has garnered increasing interest for its potential roles in plant physiology, particularly in stress adaptation, and as a valuable scaffold in drug discovery.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of 1-methylpyrrolidine-2-carboxylic acid's natural occurrence, biosynthesis, physiological functions, and its potential applications in the pharmaceutical and agrochemical industries. We delve into the methodologies for its extraction and analysis from plant matrices and highlight the existing knowledge gaps to guide future research endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to explore the multifaceted nature of this fascinating plant-derived molecule.

Introduction: The Expanding World of Proline Derivatives

Plants, as sessile organisms, have evolved sophisticated biochemical mechanisms to contend with a myriad of environmental challenges. A key strategy in their adaptive arsenal is the accumulation of compatible solutes—small organic molecules that help maintain cellular turgor and protect macromolecular structures during abiotic stress.[5] Proline is a well-established and extensively studied osmoprotectant, with its accumulation being a hallmark of the plant stress response.[6] However, the world of proline metabolism extends beyond this canonical amino acid to a variety of its derivatives, which may possess unique and significant biological activities.

Among these, 1-methylpyrrolidine-2-carboxylic acid stands out. This N-methylated form of proline has been identified in a variety of plant species, often at significant concentrations, suggesting a specialized role in plant physiology.[7] Its pyrrolidine ring structure also makes it a valuable chiral building block for the synthesis of novel pharmaceuticals.[4] This guide aims to synthesize the current knowledge on this compound, providing a technical foundation for its further exploration.

Natural Occurrence and Distribution in the Plant Kingdom

1-Methylpyrrolidine-2-carboxylic acid has been identified in a diverse array of plant families, indicating a widespread, albeit not universal, distribution. Its presence has been confirmed in both angiosperms and gymnosperms, with notable accumulations in certain species.

Table 1: Documented Plant Sources of 1-Methylpyrrolidine-2-carboxylic Acid and its Derivatives

FamilySpeciesCommon NameReported ConcentrationReference(s)
CapparaceaeCapparis spinosaCaper BushDetected[8]
Cadaba indicaIndian CadabaDetected[8]
Cadaba trifoliataDetected[2]
ErythroxylaceaeErythroxylum cocaCoca PlantDetected[9][10]
RutaceaeCitrus sinensisSweet OrangeDetected in fruit juice[11]
Citrus limonLemonDetected in fruit juice[11]
Citrus reticulataMandarin OrangeDetected in fruit juice[11]
RhamnaceaeBerchemia zeyheriRed Ivory> 1% of dry weight[7]
Hovenia dulcisJapanese Raisin Tree> 1% of dry weight[7]
AsteraceaeCritoniella vargasiana> 1% of dry weight[7]
SapindaceaeSerjania communis> 1% of dry weight[7]
BerberidaceaeBerberis aggregata> 0.8% of dry weight[7]
AnnonaceaeAnnona cherimolaCherimoya> 0.8% of dry weight[7]

The high concentrations of N-methylproline observed in species such as Berchemia zeyheri and Hovenia dulcis are particularly noteworthy, suggesting a significant physiological role rather than it being a mere metabolic byproduct.[7]

Biosynthesis: An Intersection of Primary and Secondary Metabolism

The biosynthesis of 1-methylpyrrolidine-2-carboxylic acid is intrinsically linked to primary proline metabolism. Proline itself is synthesized in plants primarily through two pathways: the glutamate pathway and the ornithine pathway, with the former being the predominant route, especially under stress conditions.[6][12]

The Proline Precursor Pathway

The glutamate pathway involves the conversion of glutamate to proline via the intermediates γ-glutamyl phosphate, glutamate-γ-semialdehyde, and Δ¹-pyrroline-5-carboxylate (P5C). The key regulatory enzyme in this pathway is Δ¹-pyrroline-5-carboxylate synthetase (P5CS), which is often upregulated in response to abiotic stress.[12]

Proline_Biosynthesis Glutamate Glutamate GGP γ-Glutamyl Phosphate Glutamate->GGP P5CS (ATP -> ADP) GSA Glutamate-γ-semialdehyde GGP->GSA P5CS (NADPH -> NADP+) P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline Proline P5C->Proline P5CR (NAD(P)H -> NAD(P)+)

Caption: The glutamate pathway for proline biosynthesis in plants.

The N-Methylation Step: A Hypothesized Mechanism

The final step in the formation of 1-methylpyrrolidine-2-carboxylic acid is the N-methylation of proline. While the specific enzyme responsible for this reaction in plants, a putative proline N-methyltransferase, has not yet been definitively characterized, it is widely hypothesized to be a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. SAM is the universal methyl group donor in a vast array of biological methylation reactions in plants.

The proposed reaction involves the transfer of a methyl group from SAM to the secondary amine of the proline ring, catalyzed by a specific N-methyltransferase. This reaction would yield 1-methylpyrrolidine-2-carboxylic acid and S-adenosyl-L-homocysteine (SAH).

N_Methylproline_Biosynthesis cluster_reaction N-Methylation of Proline Proline Proline Enzyme Proline N-methyltransferase (Putative) Proline->Enzyme SAM S-Adenosyl-L-methionine (SAM) SAM->Enzyme NMP 1-Methylpyrrolidine- 2-carboxylic acid SAH S-Adenosyl-L-homocysteine (SAH) Enzyme->NMP Enzyme->SAH

Caption: Hypothesized final step in the biosynthesis of 1-Methylpyrrolidine-2-carboxylic acid.

The regulation of this N-methylation step is likely to be complex and may be induced by specific developmental cues or environmental stresses, mirroring the regulation of other secondary metabolite pathways.

Physiological Role in Plants: Beyond a Simple Osmolyte

The accumulation of 1-methylpyrrolidine-2-carboxylic acid, particularly in plants subjected to environmental stress, strongly suggests a role as a compatible solute and osmoprotectant.[7][11] Its chemical properties, including high water solubility and a zwitterionic nature at physiological pH, are consistent with this function. By accumulating in the cytoplasm, it can help to lower the cellular water potential, thereby maintaining water uptake and cell turgor under conditions of drought or salinity.

Furthermore, there is evidence to suggest that its roles may extend beyond simple osmotic adjustment. As a methylated compound, it may have enhanced radical scavenging properties compared to proline, contributing to the detoxification of reactive oxygen species (ROS) generated during stress. The structural rigidity imparted by the pyrrolidine ring may also allow it to stabilize proteins and membranes more effectively than other solutes.

Methodologies for Extraction and Analysis

The accurate quantification and characterization of 1-methylpyrrolidine-2-carboxylic acid from complex plant matrices require robust and sensitive analytical methodologies.

Extraction Protocol

A general protocol for the extraction of polar metabolites, including N-methylproline, from plant tissues is outlined below. This protocol may require optimization depending on the specific plant material and the presence of interfering compounds.

Step-by-Step Extraction Methodology:

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to a constant dry weight.

  • Homogenization: Grind the dried plant material to a fine powder using a mortar and pestle or a ball mill.

  • Solvent Extraction:

    • To 100 mg of powdered plant material, add 2 mL of 80% methanol (v/v) containing a suitable internal standard (e.g., deuterated N-methylproline).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with a further 1 mL of 80% methanol, and the supernatants pooled.

  • Filtration: Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Analytical Determination: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of 1-methylpyrrolidine-2-carboxylic acid.

Instrumentation and Conditions:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the retention and separation of this polar analyte.

    • Column: A HILIC column (e.g., an amide-based stationary phase).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous component.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the protonated molecule [M+H]⁺ (m/z 130.08). Product ions for fragmentation can be determined by infusion of a standard solution.

Analytical_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Lyophilized Plant Material Homogenization Homogenization Plant_Material->Homogenization Solvent_Extraction Solvent Extraction (80% Methanol) Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_MS LC-MS/MS Analysis (HILIC-ESI+) Filtration->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: A typical workflow for the extraction and analysis of 1-Methylpyrrolidine-2-carboxylic acid from plant material.

Relevance to Drug Development and Agrochemicals

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] 1-Methylpyrrolidine-2-carboxylic acid, as a naturally occurring chiral pyrrolidine derivative, presents an attractive starting point for the synthesis of novel bioactive molecules.

Pharmacological Potential

Derivatives of N-methylproline have demonstrated a range of biological activities, including:

  • Neuroprotective Effects: Tripeptides containing α-methylproline have been shown to mitigate neuroinflammation and oxidative stress.[9]

  • Antimicrobial Properties: Certain derivatives exhibit activity against various bacterial strains.[1]

  • Metabolic Modulation: The compound may influence amino acid metabolism and neurotransmitter synthesis pathways.[1]

These properties suggest its potential utility in the development of therapeutics for neurodegenerative diseases, infectious diseases, and metabolic disorders.

Agrochemical Applications

Given its role as a potential osmoprotectant, there is interest in exploring the use of 1-methylpyrrolidine-2-carboxylic acid and its derivatives as biostimulants to enhance crop resilience to drought and salinity. Exogenous application could potentially supplement a plant's natural stress response mechanisms.

Future Directions and Unanswered Questions

Despite the growing interest in 1-methylpyrrolidine-2-carboxylic acid, several key questions remain unanswered:

  • Biosynthetic Pathway Elucidation: The identification and characterization of the specific N-methyltransferase(s) responsible for proline methylation in plants is a critical next step.

  • Comprehensive Distribution Survey: A systematic and quantitative survey of the distribution of this compound across a wider range of plant species is needed to fully understand its taxonomic significance.

  • Regulatory Networks: The signaling pathways and transcriptional regulatory networks that control the accumulation of N-methylproline in response to developmental and environmental cues are yet to be discovered.

  • Mechanism of Action: A deeper understanding of the precise molecular mechanisms by which N-methylproline confers stress tolerance is required.

Addressing these questions will not only advance our fundamental understanding of plant secondary metabolism but also unlock the full potential of 1-methylpyrrolidine-2-carboxylic acid in various biotechnological applications.

References

The Enigmatic Pathway of N-Methylproline Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Niche Pathway in Natural Product Chemistry

N-methyl-L-proline is a non-proteinogenic amino acid that serves as a crucial building block in the biosynthesis of a diverse array of natural products, including certain alkaloids, peptides, and other secondary metabolites with significant pharmacological potential.[1][2][3] Its incorporation into these molecules can profoundly influence their conformational stability, bioavailability, and biological activity. Despite its importance, the biosynthetic pathway dedicated to the formation of free N-methyl-L-proline remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and a proposed framework for the elucidation of the N-methylproline biosynthetic pathway, tailored for researchers, scientists, and drug development professionals. We will delve into the core enzymatic transformation, propose a hypothetical pathway, and provide detailed experimental protocols to empower further research in this captivating field.

The Central Hypothesis: A S-adenosyl-L-methionine-Dependent N-Methylation

The biosynthesis of N-methyl-L-proline is predicated on the N-methylation of L-proline. The most plausible mechanism for this transformation is the enzymatic transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the secondary amine of L-proline.[4] This reaction is catalyzed by a putative enzyme, herein referred to as S-adenosyl-L-methionine:L-proline N-methyltransferase (Pro-NMT).

The overall proposed reaction is as follows:

L-Proline + S-adenosyl-L-methionine → N-methyl-L-proline + S-adenosyl-L-homocysteine

This reaction is analogous to other well-characterized N-methyltransferase reactions involved in the biosynthesis of various metabolites.[5]

Proposed Biosynthetic Pathway of N-Methyl-L-proline

While a complete, genetically defined pathway for N-methylproline biosynthesis is not yet fully elucidated in any organism, we can construct a hypothetical pathway based on fundamental biochemical principles and knowledge of related metabolic routes. The pathway initiates from the central metabolite L-glutamate, which is the primary precursor for L-proline biosynthesis in most organisms.

N_Methylproline_Biosynthesis cluster_proline Proline Biosynthesis cluster_n_methylation N-Methylation L-Glutamate L-Glutamate L-Proline L-Proline gamma-Glutamyl_Phosphate gamma-Glutamyl_Phosphate Glutamate-5-semialdehyde Glutamate-5-semialdehyde delta1-Pyrroline-5-carboxylate delta1-Pyrroline-5-carboxylate N-Methyl-L-proline N-Methyl-L-proline SAM S-adenosyl-L-methionine SAH S-adenosyl-L-homocysteine

Pathway Description:

  • Proline Biosynthesis: The pathway commences with the conversion of L-glutamate to L-proline. This well-established route involves the enzymes Pyrroline-5-Carboxylate Synthetase (P5CS) and Pyrroline-5-Carboxylate Reductase (P5CR).[6] P5CS catalyzes the first two steps, the phosphorylation of glutamate and the subsequent reduction to glutamate-5-semialdehyde, which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C). P5CR then reduces P5C to L-proline.

  • N-Methylation of Proline: The final and key step is the N-methylation of L-proline to yield N-methyl-L-proline. This reaction is hypothesized to be catalyzed by a specific S-adenosyl-L-methionine:L-proline N-methyltransferase (Pro-NMT). S-adenosyl-L-methionine (SAM) serves as the methyl donor, and is converted to S-adenosyl-L-homocysteine (SAH) in the process.

Experimental Approaches for Pathway Elucidation and Enzyme Characterization

The validation of this hypothetical pathway and the characterization of the putative Pro-NMT require a systematic experimental approach.

Identification and Cloning of the Pro-NMT Gene

The identification of the gene encoding Pro-NMT is the first critical step. A combination of bioinformatics and molecular biology techniques can be employed.

Experimental Workflow:

Gene_Identification_Workflow Start Start Organism_Selection Select organism known to produce N-methylproline Start->Organism_Selection Transcriptome_Sequencing Perform transcriptome sequencing (RNA-Seq) under inducing and non-inducing conditions Organism_Selection->Transcriptome_Sequencing Differential_Expression Identify differentially expressed genes Transcriptome_Sequencing->Differential_Expression Homology_Search Perform homology search for putative methyltransferases Differential_Expression->Homology_Search Candidate_Selection Select candidate genes based on annotation and expression profile Homology_Search->Candidate_Selection Gene_Cloning Clone candidate genes into an expression vector Candidate_Selection->Gene_Cloning Heterologous_Expression Express recombinant protein in a suitable host (e.g., E. coli) Gene_Cloning->Heterologous_Expression Functional_Assay Perform in vitro enzyme assays with purified protein Heterologous_Expression->Functional_Assay End End Functional_Assay->End

Purification and Characterization of Pro-NMT

Once a candidate gene is identified and expressed, the recombinant enzyme needs to be purified and characterized to confirm its activity and determine its kinetic properties.

Step-by-Step Protocol for Pro-NMT Purification (Example using Ni-NTA affinity chromatography for a His-tagged protein):

  • Cell Lysis: Resuspend the cell pellet from the expression culture in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA resin column.

  • Washing: Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged Pro-NMT from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Desalt and exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE.

In Vitro Enzyme Activity Assay

The activity of the purified Pro-NMT can be determined using a radiometric assay, which is a highly sensitive method for detecting methyltransferase activity.

Protocol for Radiometric Pro-NMT Assay:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Purified Pro-NMT enzyme

    • L-proline (substrate)

    • S-adenosyl-L-[methyl-³H]methionine (radioactive methyl donor)

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Separation: Separate the radiolabeled product (N-methyl-L-[methyl-³H]proline) from the unreacted S-adenosyl-L-[methyl-³H]methionine. This can be achieved using various methods, such as cation exchange chromatography or reverse-phase HPLC.

  • Quantification: Quantify the radioactivity in the product fraction using liquid scintillation counting.

  • Data Analysis: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time.

Table 1: Key Parameters for Pro-NMT Kinetic Analysis

ParameterDescriptionExperimental Determination
Km (for L-proline) Michaelis constant; substrate concentration at half-maximal velocity.Vary the concentration of L-proline while keeping the concentration of SAM constant.
Km (for SAM) Michaelis constant for the methyl donor.Vary the concentration of SAM while keeping the concentration of L-proline constant.
Vmax Maximum reaction velocity.Determined from the Michaelis-Menten plot.
kcat Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time.Calculated as Vmax / [E]total.
kcat/Km Catalytic efficiency.A measure of the enzyme's overall efficiency.
Optimal pH The pH at which the enzyme exhibits maximum activity.Perform the enzyme assay over a range of pH values.
Optimal Temperature The temperature at which the enzyme exhibits maximum activity.Perform the enzyme assay at various temperatures.

Regulation of the N-Methylproline Biosynthetic Pathway

The biosynthesis of N-methylproline is likely to be tightly regulated to meet the metabolic demands of the organism. Potential regulatory mechanisms include:

  • Transcriptional Regulation: The expression of the Pro-NMT gene may be induced by specific developmental cues or environmental stresses.

  • Feedback Inhibition: The final product, N-methyl-L-proline, or the by-product, SAH, may inhibit the activity of Pro-NMT.

  • Substrate Availability: The intracellular concentrations of L-proline and SAM will directly influence the rate of N-methylproline synthesis.

Significance in Drug Development and Biotechnology

The elucidation of the N-methylproline biosynthetic pathway and the characterization of Pro-NMT have significant implications for drug development and biotechnology:

  • Metabolic Engineering: The Pro-NMT gene can be introduced into microbial hosts to produce N-methylproline, a valuable chiral building block for the synthesis of pharmaceuticals.

  • Drug Discovery: Pro-NMT could be a target for the development of inhibitors to modulate the production of bioactive natural products that contain N-methylproline.

  • Biocatalysis: The purified Pro-NMT enzyme could be used as a biocatalyst for the stereospecific N-methylation of proline and its analogs.

Conclusion and Future Perspectives

The biosynthesis of N-methyl-L-proline represents a fascinating yet underexplored area of natural product biochemistry. The proposed pathway and experimental strategies outlined in this guide provide a solid foundation for future research aimed at unraveling the molecular intricacies of this process. The identification and characterization of S-adenosyl-L-methionine:L-proline N-methyltransferase will not only fill a significant gap in our understanding of secondary metabolism but also open up new avenues for the biotechnological production of valuable compounds. The journey to fully elucidate this enigmatic pathway promises to be a rewarding endeavor for the scientific community.

References

  • Kaur, H. & Pati, P. K. (2016). Proline metabolism and its regulation under abiotic stress in plants.
  • Trovato, M., Funck, D., & Forlani, G. (2019). Proline metabolism and its functions in development and stress tolerance. In Osmoprotectant-Mediated Abiotic Stress Tolerance in Plants (pp. 1-19). Springer, Cham.
  • PubChem. (n.d.). N-Methyl-L-proline. Retrieved from [Link]

  • Blunden, G., Sautreau, A., & Adrian-Romero, M. (2009). The accumulation of trans-4-hydroxy-N-methylproline and N-methylproline by some plant species.
  • Servillo, L., Giovane, A., Balestrieri, M. L., Cautela, D., & Castaldo, D. (2011). Betaines in fruits of Citrus genus plants. Journal of agricultural and food chemistry, 59(17), 9410-9416.
  • Martin, S. F. (2015). The role of synthesis in the discovery of new medicines. Tetrahedron, 71(39), 7075-7093.
  • Schubert, H. L., Blumenthal, R. M., & Cheng, X. (2003). Many paths to methyltransfer: a chronicle of convergence. Trends in biochemical sciences, 28(6), 329-335.
  • Luo, M. (2012). S-adenosyl-L-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications.
  • Pang, X., He, Y., & Liu, X. (2019). A general LC-MS/MS-based method for the measurement of S-adenosylmethionine and S-adenosylhomocysteine in biological samples.
  • Ausubel, F. M., Brent, R., Kingston, R. E., Moore, D. D., Seidman, J. G., Smith, J. A., & Struhl, K. (Eds.). (2003). Current protocols in molecular biology. John Wiley & Sons.
  • Liscombe, D. K., Louie, G. V., & Noel, J. P. (2012). Architectures, mechanisms and molecular evolution of natural product methyltransferases. Natural product reports, 29(11), 1238-1250.
  • Human Metabolome Database. (n.d.). N-Methyl-L-proline (HMDB0094696). Retrieved from [Link]

  • Wikipedia. (n.d.). S-Adenosyl methionine. Retrieved from [Link]

Sources

Biological role of N-methylproline in human metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Role of N-methylproline in Human Metabolism

Authored by: A Senior Application Scientist

Preamble: Beyond the Proteome – Unraveling the Significance of a Methylated Imino Acid

In the intricate landscape of human metabolism, the roles of non-proteinogenic amino acids are increasingly recognized as critical modulators of cellular function and disease. Among these, N-methylproline (NMP), a methylated derivative of the imino acid proline, presents a compelling case for deeper investigation. While often cataloged as a simple dietary-derived metabolite, a closer examination of its properties and associations suggests a more nuanced biological role. This guide provides a comprehensive technical overview of N-methylproline, synthesizing current knowledge for researchers, scientists, and drug development professionals. We will delve into its origins, metabolic fate, and potential implications in human health and disease, with a particular focus on its enigmatic relationship with colorectal cancer.

Physicochemical Identity and Exogenous Origin of N-methylproline

N-methylproline, also known as (2S)-1-methylpyrrolidine-2-carboxylic acid or hygric acid, is a derivative of L-proline where the hydrogen on the amino group is substituted with a methyl group.[1] This methylation significantly alters its chemical properties, rendering it a tertiary amine.[1]

PropertyValueSource
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS Number 475-11-6

Unlike its parent compound, proline, N-methylproline is not endogenously synthesized by humans.[2] Its presence in human biofluids is exclusively attributed to dietary intake.[2] The primary dietary sources of N-methylproline are citrus fruits, where it is found in notable concentrations.[2] As a plant metabolite, it is believed to function as a metabolically inert cell protectant, aiding in adaptation to osmotic and temperature stress.[2]

Absorption and Systemic Distribution: A Journey Through the Human Body

The intestinal absorption of N-methylproline has not been explicitly studied. However, based on its structural similarity to L-proline, it is plausible that it utilizes the same transport mechanisms. The intestinal absorption of L-proline is a complex process involving multiple transport systems.[3][4]

Key Proline Transporters Potentially Involved in N-methylproline Absorption:

  • Sodium-dependent transporters: These are crucial for the active transport of proline against a concentration gradient.

  • Proton-coupled amino acid transporters.

Once absorbed, N-methylproline is distributed throughout the body and has been detected in various human biofluids, including blood, urine, and feces.[2]

The Enigma of Metabolic Inertness: Biotransformation Potential of N-methylproline

The Human Metabolome Database describes N-methylproline as "metabolically inert."[2] This suggests that it is not utilized as a substrate for protein synthesis or as a significant source of energy. However, the concept of complete metabolic inertness warrants critical evaluation.

The structural similarity to other N-methylated compounds that undergo biotransformation in humans raises the possibility of limited metabolism. For instance, N-methyl-2-pyrrolidone, a solvent with a similar structural motif, is metabolized in humans to 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide, and 2-hydroxy-N-methylsuccinimide.[5] This metabolic pathway involves oxidation, indicating that the N-methyl and pyrrolidine ring structures are accessible to human enzymes.

While direct evidence for N-methylproline metabolism is currently lacking, the possibility of minor enzymatic modifications, such as hydroxylation, cannot be entirely dismissed and represents a key area for future research.

N-methylproline in Human Health and Disease: The Colorectal Cancer Connection

The most significant association of N-methylproline with human disease comes from the field of metabolomics, particularly in the context of colorectal cancer (CRC). Multiple metabolomic studies have identified altered levels of N-methylproline in CRC patients.[2]

It is crucial to note that the metabolism of proline itself is significantly dysregulated in many cancers, including CRC. Proline biosynthesis is often upregulated to support the high demand for protein and nucleotide synthesis in rapidly proliferating cancer cells.[6][7][8] However, the specific role of the exogenously derived N-methylproline in this context is yet to be elucidated.

The observed association in metabolomics studies could be:

  • A correlational finding: Altered N-methylproline levels may be a consequence of changes in dietary habits, gut microbiome composition, or overall metabolic reprogramming in CRC patients, rather than a direct contributor to the disease.

  • A causative or modifying factor: While unlikely to be a primary driver, N-methylproline could potentially influence the tumor microenvironment or cellular signaling pathways.

Further research is imperative to move beyond correlation and establish any causal relationship between N-methylproline and CRC progression.

Other Potential Biological Activities

While the direct biological activities of N-methylproline are not well-characterized, a study on glycine-α-methyl-proline-containing tripeptides has demonstrated neuroprotective properties.[9] This suggests that N-methylated proline residues, at least within a peptide context, can confer biological activity. This opens an avenue for investigating whether free N-methylproline might have subtle signaling or modulatory roles in human physiology.

Methodologies for the Study of N-methylproline

The investigation of N-methylproline in biological systems necessitates robust analytical techniques.

Experimental Protocol: Quantification of N-methylproline in Human Plasma using LC-MS/MS

This protocol provides a general framework for the targeted quantification of N-methylproline.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled N-methylproline). b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. Chromatographic Separation:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar metabolites like N-methylproline.
  • Mobile Phase A: Acetonitrile with 0.1% formic acid.
  • Mobile Phase B: Water with 0.1% formic acid.
  • Gradient: A gradient from high to low organic content. b. Mass Spectrometry Detection:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for N-methylproline and the internal standard.

3. Data Analysis: a. Quantify N-methylproline by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of N-methylproline.

Visualization of Methodological Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Methanol + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc HILIC Separation reconstitution->lc ms MS/MS Detection (MRM) lc->ms quantification Quantification vs. Calibration Curve ms->quantification

Caption: Workflow for N-methylproline quantification.

Future Research Directions and Unanswered Questions

The biological role of N-methylproline in human metabolism is a field ripe for further exploration. Key areas that require attention include:

  • Definitive Metabolic Fate: Is N-methylproline truly inert, or does it undergo minor biotransformation? Isotope tracing studies could definitively answer this question.

  • Transport Mechanisms: Characterization of the specific transporters involved in its intestinal absorption and renal reabsorption.

  • Role in Colorectal Cancer: Moving beyond metabolomic associations to mechanistic studies. Does N-methylproline influence CRC cell proliferation, apoptosis, or the gut microbiome?

  • Pharmacological Potential: Given the neuroprotective activity of related peptides, could N-methylproline or its derivatives have therapeutic applications?

Logical Relationship of Future Research

future_research A Current Knowledge: Dietary Origin, Presence in Biofluids B Unanswered Question: Metabolic Fate? A->B leads to C Unanswered Question: Specific Transporters? A->C leads to D Unanswered Question: Role in CRC? A->D leads to E Unanswered Question: Other Biological Activities? A->E leads to F Future Study: Isotope Tracing B->F investigated by G Future Study: Transporter Knockout/Inhibition C->G investigated by H Future Study: In Vitro & In Vivo CRC Models D->H investigated by I Future Study: Screening for Pharmacological Activity E->I investigated by

Caption: Interplay of current knowledge and future research.

Conclusion

N-methylproline occupies a unique niche in human metabolism as a diet-derived, potentially inert molecule with intriguing, yet poorly understood, links to disease. For researchers and drug development professionals, it represents both a challenge and an opportunity. A deeper understanding of its biological journey and interactions within the human body could unveil new biomarkers, therapeutic targets, or simply a more complete picture of the complex interplay between diet and human health. The path forward requires a multidisciplinary approach, combining advanced analytical chemistry, molecular biology, and clinical research to fully elucidate the biological role of this methylated imino acid.

References

  • PubChem. N-Methyl-L-proline. [Link]

  • Human Metabolome Database. Showing metabocard for N-Methyl-L-proline (HMDB0094696). [Link]

  • PubChem. n-Methyl-4-hydroxyproline. [Link]

  • Exposome-Explorer. N-Methylproline (Compound). [Link]

  • Theranostics. N6-methyladenosine as a biological and clinical determinant in colorectal cancer: progression and future direction. [Link]

  • ResearchGate. Increased mitochondrial proline metabolism sustains proliferation and survival of colorectal cancer cells. [Link]

  • PLOS ONE. Increased mitochondrial proline metabolism sustains proliferation and survival of colorectal cancer cells. [Link]

  • PubMed. Distribution of proline-specific aminopeptidases in human tissues and body fluids. [Link]

  • PubMed. Transport Mechanisms of the Imino Acid L-proline in the Human Intestinal Epithelial caco-2 Cell Line. [Link]

  • PMC. N6-methyladenosine as a biological and clinical determinant in colorectal cancer: progression and future direction. [Link]

  • PubMed. Major metabolic pathway for N-methyl-2-pyrrolidone in humans. [Link]

  • PubMed. Intestinal absorption of proline and leucine in chronically catheterized rats. [Link]

  • PMC. Research progress of N6-methyladenosine in colorectal cancer: A review. [Link]

  • ResearchGate. Tissue Distribution and Excretion of N-Methyl-2-Pyrrolidone in Male and Female Rats. [Link]

  • PMC. Evaluating Human Intestinal Cell Lines for Studying Dietary Protein Absorption. [Link]

  • PubMed. Metabolic engineering of osmoprotectant accumulation in plants. [Link]

  • MDPI. A Beginner's Guide to Osmoprotection by Biostimulants. [Link]

  • PMC. Proline Metabolism and Microenvironmental Stress. [Link]

  • PubMed. Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties. [Link]

  • PMC. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. [Link]

  • PubMed. Evidence for metabolism of N-nitrosoproline. [Link]

  • ResearchGate. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver. [Link]

Sources

An In-Depth Technical Guide to Hygrinic Acid: From Discovery to Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of hygrinic acid, a pyrrolidine alkaloid intrinsically linked to the history of coca leaf chemistry and the biosynthesis of tropane alkaloids. This document delves into the historical narrative of its discovery, the elegant chemical strategies employed for its structural elucidation and synthesis, and its biological significance. Detailed experimental methodologies, spectroscopic data, and biosynthetic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction: The Place of Hygrinic Acid in Natural Product Chemistry

Hygrinic acid, chemically known as (S)-1-methylpyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid derivative.[1] While not as widely known as its more famous alkaloid relatives found in the coca plant, such as cocaine, hygrinic acid holds a significant place in the historical and biochemical tapestry of tropane alkaloids. It serves as a crucial intermediate in the biosynthesis of these pharmacologically important compounds.[2] Understanding the discovery, chemistry, and biological role of hygrinic acid provides valuable insights into the intricate metabolic pathways of medicinal plants and offers a foundational knowledge base for synthetic and metabolic engineering efforts.

This guide will navigate the timeline of hygrinic acid's discovery, from its initial identification as an oxidation product of a co-occurring coca alkaloid to the definitive confirmation of its structure through chemical synthesis. We will examine the experimental underpinnings of these early discoveries and present modern analytical and synthetic approaches.

The Historical Unveiling: A Tale of Two Alkaloids

The story of hygrinic acid is inextricably linked to that of hygrine , a fellow pyrrolidine alkaloid.

The Discovery of Hygrine

In 1889, the German chemist Carl Liebermann first isolated hygrine from the leaves of the coca plant, Erythroxylum coca.[3] This discovery was part of the broader scientific endeavor of the late 19th century to identify and characterize the diverse array of alkaloids present in coca leaves, a pursuit spurred by the isolation of cocaine decades earlier. Hygrine was found to be a thick, yellowish oil with a pungent odor, distinguishing it from the crystalline nature of cocaine.[4]

From Hygrine to Hygrinic Acid: The Oxidation Connection

Early structural elucidation efforts on hygrine involved various chemical degradation techniques. A key discovery was that the oxidation of hygrine using chromic acid yielded a new, acidic compound.[4][5] This product was named hygrinic acid . This chemical transformation was a critical clue in unraveling the structure of both molecules, suggesting that hygrine possessed a side chain that could be oxidized to a carboxylic acid.

The molecular formula of hygrine was determined to be C₈H₁₅NO, and the formation of hygrinic acid (C₆H₁₁NO₂) upon oxidation indicated the loss of a C₂H₄O fragment.[5] Further experiments, including the dry distillation of hygrinic acid to yield N-methylpyrrolidine, established the core structure as an N-methylpyrrolidine ring with a carboxylic acid group.[5] The ready decarboxylation of hygrinic acid strongly suggested that the carboxylic acid group was located at the 2-position of the pyrrolidine ring.[5]

Structural Confirmation: The Role of Chemical Synthesis

The synthesis of hygrinic acid confirmed its structure as N-methyl-2-pyrrolidinecarboxylic acid. This achievement was pivotal, as it not only solidified the structure of hygrinic acid itself but also provided irrefutable evidence for the structure of hygrine.

A Representative Modern Synthetic Approach

While Willstätter's original synthesis was a landmark, modern organic synthesis offers more streamlined and efficient routes to hygrinic acid and its derivatives. A general and accessible method involves the N-methylation of L-proline, which is the enantiomer of naturally occurring hygrinic acid.

Experimental Protocol: Synthesis of N-Methyl-L-proline (A Hygrinic Acid Analog)

Materials:

  • L-proline

  • Methanol

  • Formaldehyde (37% aqueous solution)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve L-proline in methanol.

  • Reductive Amination: To the solution, add an aqueous solution of formaldehyde.

  • Catalyst Addition: Carefully add 10% palladium on carbon catalyst to the reaction mixture.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or NMR spectroscopy, until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methyl-L-proline.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the pure product.

Natural Occurrence and Biosynthesis

Hygrinic acid is a natural product found in a variety of plants, most notably in the Solanaceae and Erythroxylaceae families.[2] It is a key intermediate in the biosynthetic pathway of tropane alkaloids.

The biosynthesis of hygrinic acid begins with the amino acid L-ornithine. The pathway involves a series of enzymatic transformations:

  • Decarboxylation of Ornithine: Ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine.

  • Methylation of Putrescine: Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine.[8]

  • Oxidative Deamination: N-methylputrescine undergoes oxidative deamination catalyzed by N-methylputrescine oxidase (MPO), a copper-containing enzyme, to form 4-methylaminobutanal.[9]

  • Cyclization: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[9]

  • Condensation and Rearrangement: The N-methyl-Δ¹-pyrrolinium cation condenses with acetoacetic acid to yield hygrine.[2] While the exact enzymatic machinery for this step has been a subject of investigation, it is a crucial step in the formation of the tropane skeleton.

  • Formation of Hygrinic Acid: Although hygrinic acid can be formed by the oxidation of hygrine, its direct enzymatic formation in the biosynthetic pathway is less characterized. It is primarily considered a precursor in the formation of other tropane alkaloids.

Hygrinic_Acid_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase (PMT) Four_Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Four_Methylaminobutanal N-methylputrescine oxidase (MPO) N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Four_Methylaminobutanal->N_Methyl_Pyrrolinium Spontaneous cyclization Hygrine Hygrine N_Methyl_Pyrrolinium->Hygrine Condensation with acetoacetic acid Hygrinic_Acid Hygrinic Acid Hygrine->Hygrinic_Acid Oxidation

Biosynthetic pathway of hygrinic acid.

Isolation from Natural Sources

The isolation of hygrine, and subsequently hygrinic acid, from coca leaves is a classic example of natural product extraction based on the principles of acid-base chemistry.

Experimental Protocol: General Acid-Base Extraction of Alkaloids from Erythroxylum coca Leaves

Materials:

  • Dried and powdered Erythroxylum coca leaves

  • Dilute acid (e.g., 0.1 M sulfuric acid or 1% acetic acid)

  • Ammonium hydroxide or sodium carbonate solution

  • Organic solvent (e.g., dichloromethane or chloroform)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Acidic Extraction: Macerate the powdered coca leaves in the dilute acid solution for an extended period (e.g., 24 hours) with occasional stirring. This protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

  • Filtration: Filter the mixture to remove the solid plant material. The filtrate contains the alkaloid salts.

  • Basification: Transfer the acidic aqueous extract to a separatory funnel and slowly add a base (e.g., ammonium hydroxide or sodium carbonate solution) until the pH is alkaline (pH 9-10). This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.

  • Solvent Partitioning: Extract the basified aqueous solution several times with an organic solvent like dichloromethane. The free base alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude alkaloid extract containing hygrine and other coca alkaloids.[10][11]

Oxidation of Hygrine to Hygrinic Acid:

The crude alkaloid extract can be subjected to oxidation to convert hygrine to hygrinic acid.

  • Oxidation Reaction: Dissolve the crude extract in a suitable solvent (e.g., acetone or acetic acid) and treat it with an oxidizing agent such as chromic acid or potassium permanganate.[12] The reaction is typically carried out at a controlled temperature and monitored for the disappearance of hygrine.

  • Workup and Purification: After the reaction is complete, the mixture is worked up to remove the oxidizing agent and other byproducts. The resulting hygrinic acid can then be purified by techniques such as recrystallization or chromatography.

Spectroscopic Characterization

The structural elucidation of hygrinic acid relies on a combination of modern spectroscopic techniques.

Technique Characteristic Features for Hygrinic Acid
¹H NMR The proton NMR spectrum would show characteristic signals for the N-methyl group (a singlet), and multiplets for the protons on the pyrrolidine ring. The proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the adjacent methylene protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield chemical shift (around 170-180 ppm). The carbons of the pyrrolidine ring and the N-methyl group would appear in the aliphatic region of the spectrum.
IR Spectroscopy The infrared spectrum would show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of a carboxylic acid. A strong absorption band around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carbonyl group.[13]
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of hygrinic acid (129.16 g/mol ).[14] Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the pyrrolidine ring.

Pharmacological Activity and Biological Role

While hygrine is known to have some stimulant effects, the specific pharmacological properties of hygrinic acid are not extensively studied.[4] As an N-methylated amino acid derivative, it is considered a plant metabolite.[1] Its primary biological role is as a precursor in the biosynthesis of more complex and pharmacologically active tropane alkaloids.[2] N-methyl-L-proline, a stereoisomer of hygrinic acid, is used in peptide synthesis and as a chiral catalyst.[15] Further research is needed to fully elucidate any intrinsic biological activities of hygrinic acid.

Conclusion

Hygrinic acid, though often overshadowed by its more notorious alkaloid relatives, represents a cornerstone in the historical and biochemical understanding of tropane alkaloids. Its discovery through the chemical degradation of hygrine and the subsequent confirmation of its structure by synthesis are classic examples of the power of organic chemistry in unraveling the complexities of natural products. As a key biosynthetic intermediate, hygrinic acid continues to be a subject of interest for researchers in metabolic engineering and synthetic biology, who seek to harness and modify plant biosynthetic pathways for the production of valuable pharmaceuticals. This guide has aimed to provide a thorough and technically grounded overview of this fascinating molecule, from its historical roots to its place in modern scientific inquiry.

References

  • Structure Elucidation and Synthesis of Hygrine - CUTM Courseware. Centurion University. [URL: https://courseware.cutm.ac.in/wp-content/uploads/2020/05/HYGRINE.pdf]
  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI. [URL: https://www.mdpi.com/1422-0067/21/21/7889]
  • Hygrine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hygrine]
  • Extraction of Alkaloids Present in Coca | PDF | Caffeine | Cocaine. Scribd. [URL: https://www.scribd.com/document/534125774/Practice-No-6-Extraction-of-Alkaloids-Present-in-Coca]
  • Biosynthesis of medicinal tropane alkaloids in yeast - PMC. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7610989/]
  • Tropane Alkaloid and Nicotine Biosynthesis - Biocyclopedia. [URL: https://www.biocyclopedia.com/index/plant_biotechnology/secondary_metabolites_in_vitro/tropane_alkaloid_and_nicotine.php]
  • Scopolamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Scopolamine]
  • Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3748649/]
  • From Tradition to Science: Chemical, Nutritional, and Cytotoxic Characterization of Erythroxylum coca from Indigenous Colombian Communities | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06501]
  • N-Methyl-L-proline - Chem-Impex. [URL: https://www.chemimpex.com/products/01156]
  • Extraction of Alkaloids From The Coca Plant PDF - Scribd. [URL: https://www.scribd.
  • N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-L-proline]
  • 2-Pyrrolidone-5-carboxylic acid, N-methyl, methyl ester - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5445258&Type=Mass-Spec]
  • N-Methyl-L-proline 475-11-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/m6637]
  • HYGRIC ACID - Optional[13C NMR] - Chemical Shifts - SpectraBase. [URL: https://spectrabase.com/spectrum/KeQHIRuUbou]
  • Showing metabocard for N-Methyl-L-proline (HMDB0094696). Human Metabolome Database. [URL: https://hmdb.ca/metabolites/HMDB0094696]
  • n-Methyl-4-hydroxyproline | C6H11NO3 | CID 139065521 - PubChem. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/n-Methyl-4-hydroxyproline]
  • N-Methyl-2-pyrrolidone(872-50-4) MS spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/872-50-4_ms.htm]
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/221]
  • 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpyrrolidine-2-carboxylic-acid]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/11158]
  • L-Proline, 2-methyl - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV9P0600]
  • N-methylpyrrolidine-2-carboxamide | C6H12N2O | CID 14073003 - PubChem. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-methylpyrrolidine-2-carboxamide]
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6618533/]
  • Methods of Preparation of Carboxylic Acids - BYJU'S. [URL: https://byjus.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/13.04%3A_Chemical_Shifts_in%C2%B9H_NMR_Spectroscopy]
  • mzCloud – N Methyl 2 pyrrolidone. [URL: https://www.mzcloud.
  • 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/19829-79-9_13cnmr.htm]
  • Structure Elucidation and Synthesis of Hygrine - CUTM Courseware. Centurion University. [URL: https://courseware.cutm.ac.in/wp-content/uploads/2020/05/HYGRINE.pdf]
  • 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/208]
  • Pyrrolidine synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrrolidines.shtm]
  • 1H NMR Chemical Shift - Oregon State University. [URL: https://oregonstate.edu/instruct/ch334/ch334-5/1hnmrchemsfts.htm]
  • Synthesis of Cocaine by Richard Willstätter (1901) - SynArchive. [URL: https://www.synarchive.
  • Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF. ResearchGate. [URL: https://www.researchgate.net/figure/Pyrrolidine-2-carboxylic-acid-L-Proline_fig1_242337725]
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]
  • How to Interpret Chemical Shift in the 1H NMR (O Chem) - YouTube. [URL: https://www.youtube.
  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. [URL: https://ecampusontario.pressbooks.pub/chem1000/chapter/1h-nmr-spectroscopy/]
  • What Is Wrong with Hyaluronic Acid Chemistry? A 15 N/ 13 C Solid-State NMR Re-Evaluation of Its Dopamine Conjugates - MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5053]
  • Screening of the Chemical Composition and Identification of Hyaluronic Acid in Food Supplements by Fractionation and Fourier-Transform Infrared Spectroscopy - PMC. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8624131/]
  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect - YouTube. [URL: https://www.youtube.
  • Infrared spectra (FT-IR) of Standard hyaluronic acid bacterial... - ResearchGate. [URL: https://www.researchgate.net/figure/Infrared-spectra-FT-IR-of-Standard-hyaluronic-acid-bacterial-cellulose-BC-and-BC_fig3_354145964]
  • FT-IR spectrum of (A) Hyaluronic acid and (B) hyaluronic acid-curcumin conjugates (HA-Cur). - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Cocaine by Richard Willstätter (1901) - SynArchive. [URL: https://www.synarchive.com/synthesis/cocaine]
  • N-methylproline (CHEBI:90344) - EMBL-EBI. [URL: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=90344]
  • N-Methylproline (Compound) - Exposome-Explorer - IARC. [URL: http://exposome-explorer.iarc.fr/compounds/372]

Sources

(S)-1-Methylpyrrolidine-2-carboxylic Acid: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-1-Methylpyrrolidine-2-carboxylic acid, identified by CAS Number 475-11-6 , is a chiral amino acid derivative of significant interest to the scientific community, particularly those in pharmaceutical and biochemical research. Also known by its synonyms N-methyl-L-proline and hygric acid, this compound is a five-membered pyrrolidine ring with a methyl group substituted at the nitrogen atom and a carboxylic acid functional group at the C-2 position in the (S)-configuration.[1][2] Its defined stereochemistry and structural rigidity make it a valuable chiral building block in asymmetric synthesis, a crucial component in peptide modification, and a subject of investigation for its own biological activities. This guide provides an in-depth exploration of its chemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

(S)-1-Methylpyrrolidine-2-carboxylic acid is a white to off-white crystalline powder.[2] Its structure, featuring a tertiary amine and a carboxylic acid, confers zwitterionic properties, influencing its solubility and reactivity. The presence of a chiral center at the C-2 carbon is fundamental to its application in stereoselective synthesis.

PropertyValueSource(s)
CAS Number 475-11-6[2]
Molecular Formula C₆H₁₁NO₂[1][2]
Molecular Weight 129.16 g/mol [1][2]
Appearance White to off-white powder[2]
Melting Point 114-116 °C[3]
Optical Rotation [α]²⁵/D = -78 ± 1° (c=2 in MeOH)[2]
IUPAC Name (2S)-1-methylpyrrolidine-2-carboxylic acid[4]
Synonyms N-methyl-L-proline, Hygric acid[1][2]

The molecular structure of (S)-1-methylpyrrolidine-2-carboxylic acid is depicted below.

Eschweiler_Clarke_Workflow Start L-Proline (Starting Material) ReactionVessel Reaction Step: Imine Formation & Reduction Start->ReactionVessel Input Reagents Formaldehyde (CH₂O) Formic Acid (HCOOH) Reagents->ReactionVessel Reagents Workup Workup & Purification (e.g., Ion Exchange) ReactionVessel->Workup Crude Product Product (S)-1-methylpyrrolidine- 2-carboxylic acid Workup->Product Purified Product

Caption: Workflow for the synthesis via Eschweiler-Clarke reaction.

Experimental Protocol: N-methylation of L-Proline

This protocol is a representative procedure based on the principles of the Eschweiler-Clarke reaction and should be adapted and optimized based on laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add L-proline (1.0 equivalent).

  • Reagent Addition: Add aqueous formaldehyde (approx. 2.5 equivalents) followed by formic acid (approx. 2.5 equivalents). The addition of formic acid is exothermic and should be done cautiously.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain under reflux for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess formaldehyde and formic acid.

  • Purification: The crude product is often purified by dissolving the residue in water and passing it through an ion-exchange chromatography column to isolate the amino acid. Elution with an appropriate buffer or dilute ammonia solution, followed by evaporation of the solvent, yields the final product.

Causality and Trustworthiness: The use of excess formaldehyde and formic acid ensures the reaction goes to completion. The high temperature provides the necessary activation energy for iminium ion formation and reduction. The irreversibility is guaranteed by the formation and release of gaseous CO₂, a key feature of this reaction. [5]Purification via ion-exchange chromatography is a standard and reliable method for separating amino acids from reaction impurities and inorganic salts, ensuring a high-purity final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-1-methylpyrrolidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl group on the nitrogen, the protons on the pyrrolidine ring, and the alpha-proton at the chiral center. The N-methyl signal typically appears as a singlet in the range of 2.5-3.0 ppm. The pyrrolidine ring protons will present as complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carboxyl carbon (~170-180 ppm), the carbons of the pyrrolidine ring, and the N-methyl carbon. The number of signals will correspond to the six unique carbon atoms in the molecule. [6][7]

High-Performance Liquid Chromatography (HPLC)

Quantitative purity analysis and chiral separation are critical.

  • Reversed-Phase HPLC: For purity assessment, a reversed-phase C18 column can be used with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a low wavelength (~210 nm) or with a mass spectrometer.

  • Chiral HPLC: To determine the enantiomeric excess, a chiral stationary phase is required. Polysaccharide-based columns, such as Chiralpak or Chiralcel, are effective for separating proline derivatives. [8][9]A typical mobile phase for normal-phase chiral separation would be a mixture of hexane and ethanol with a small amount of an acid modifier like trifluoroacetic acid (TFA). [9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺ at m/z 130.08. [1]In negative ion mode, the deprotonated ion [M-H]⁻ at m/z 128.07 may be observed.

  • Tandem MS (MS/MS): Fragmentation analysis can provide structural confirmation. Common fragmentation pathways include the loss of water and the cleavage of the pyrrolidine ring.

Self-Validating Protocol for LC-MS Analysis: A robust quantitative method can be developed using LC-MS/MS. [10][11][12][13]A standard curve should be prepared with certified reference material. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used to account for matrix effects and variations in instrument response. The method should be validated according to ICH guidelines for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Applications in Research and Drug Development

The unique structural features of (S)-1-methylpyrrolidine-2-carboxylic acid make it a highly sought-after molecule in several advanced scientific fields.

Chiral Building Block in Pharmaceutical Synthesis

The pyrrolidine ring is a prevalent scaffold in many biologically active compounds and approved drugs. 14-1-Methylpyrrolidine-2-carboxylic acid serves as a versatile chiral precursor, allowing for the introduction of a specific stereocenter early in a synthetic route. While direct incorporation into blockbuster drugs as a starting material is not widely documented, its structural motif is central to many complex molecules. For instance, the core structure is related to key intermediates in the synthesis of hepatitis C virus (HCV) inhibitors like Daclatasvir and Grazoprevir, which are synthesized from N-protected proline derivatives. [14][15][16][17][18]The N-methyl group can impart specific conformational constraints and alter physicochemical properties such as solubility and cell permeability.

Peptide Modification

N-methylation of amino acid residues within a peptide is a common strategy in medicinal chemistry to enhance its therapeutic properties. [19]Incorporating N-methyl-L-proline can:

  • Increase Proteolytic Stability: The absence of an amide N-H bond at the methylation site prevents cleavage by proteases.

  • Enhance Membrane Permeability: The increased lipophilicity can improve oral bioavailability.

  • Modulate Conformation: N-methylation restricts the peptide backbone's flexibility, which can lock it into a bioactive conformation and improve binding affinity to its target.

Asymmetric Organocatalysis

L-proline and its derivatives are powerful organocatalysts for various asymmetric transformations, such as aldol and Mannich reactions. [20][21][22][23][24]While L-proline itself is highly effective, derivatives like N-methyl-L-proline can be used to fine-tune the catalytic environment, although its application as a direct catalyst is less common than other modified prolines. Its primary role remains as a building block for more complex chiral ligands and catalysts.

Biological and Pharmacological Research

N-methyl-L-proline and its derivatives have demonstrated intrinsic biological activity. Studies have shown that related compounds possess neuroprotective and anticonvulsant properties. [25]For example, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline has been shown to attenuate pilocarpine-induced injury in cultured astrocytes by reducing oxidative stress and mitochondrial dysfunction. [25]These findings suggest that N-methyl-L-proline itself may serve as a lead compound for investigating therapies for neurological disorders. It has been hypothesized to function as a neuromodulator, potentially by modulating glutamatergic transmission. [25]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-methylpyrrolidine-2-carboxylic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [26] Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials. Recommended storage is often at -20°C for long-term stability. [3]

Conclusion

(S)-1-Methylpyrrolidine-2-carboxylic acid is more than a simple amino acid derivative; it is a sophisticated tool for the modern chemist and drug developer. Its well-defined stereochemistry, coupled with the conformational constraints and altered physicochemical properties imparted by the N-methyl group, makes it an invaluable asset. From its straightforward synthesis via the Eschweiler-Clarke reaction to its application as a chiral synthon and peptide modifier, this compound offers a reliable and versatile platform for innovation. As research continues to unravel its own biological activities, the importance of (S)-1-methylpyrrolidine-2-carboxylic acid in the landscape of pharmaceutical and chemical sciences is set to grow.

References

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amino-Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]

  • List, B.; Lerner, R. A.; Barbas, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • Patel, A., et al. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate, 2023 . [Link]

  • Ibrahem, I.; Córdova, A. Direct Asymmetric Aminoacylation of Aldehydes and Ketones Catalyzed by Amino Acids and Small Peptides. Angew. Chem. Int. Ed.2006 , 45 (12), 1952-1956. [Link]

  • PubChem. Daclatasvir. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate, 2012 . [Link]

  • Name-Reaction.com. Eschweiler-Clarke Reaction. [Link]

  • Lukin, K.; et al. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 2023 , 28(15), 5794. [Link]

  • Royal Society of Chemistry. Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. RSC, 2021 . [Link]

  • IOSR Journal. Synthesis of Novel Daclatasvir amino acid analogues for NS5A hepatitis-c virus inhibitor. IOSR Journal of Pharmacy, 2017 , 7(9), 14-19. [Link]

  • Xu, F., et al. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Org. Lett., 2018 , 20(22), 7261-7265. [Link]

  • Google Patents.
  • Google Patents. L-proline derivatives; process for preparing them and biological uses.
  • Google Patents.
  • Organic Syntheses. L-Proline, 2-methyl-. Organic Syntheses, 1988 , 66, 8. [Link]

  • PubChem. N-Methyl-L-proline. National Center for Biotechnology Information. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int. J. Mol. Sci., 2024 , 25(11), 1158. [Link]

  • Royal Society of Chemistry. A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. RSC, 2016 . [Link]

  • PubChem. 1-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Google Patents.
  • Google Patents. Method for detecting trace chiral isomer D-proline in L-proline.
  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • SpectraBase. N-Methyl-L-proline monohydrate - 13C NMR. [Link]

  • Human Metabolome Database. Showing metabocard for N-Methyl-L-proline (HMDB0094696). [Link]

  • Agilent. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • PubChem. Grazoprevir. National Center for Biotechnology Information. [Link]

  • PubChem. Daclatasvir. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank. bmse000047 L-Proline at BMRB. [Link]

  • Springer. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. J Inherit Metab Dis., 2018 , 41(3), 345-354. [Link]

  • ResearchGate. The Application of L-Proline as an Enzyme Mimic and Further New Asymmetric Syntheses Using Small Organic Molecules as Chiral Catalysts. Angew. Chem. Int. Ed., 2001 , 40(11), 2024-2048. [Link]

  • ResearchGate. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. ResearchGate, 2021 . [Link]

  • ResearchGate. Proline-Catalyzed Asymmetric Reactions. ResearchGate, 2022 . [Link]

  • MDPI. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 2023 , 13(10), 1073. [Link]

  • de Freitas, R. M., et al. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes. Braz. J. Med. Biol. Res., 2019 , 52(12), e8813. [Link]

  • PubMed Central. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. J. Clin. Med., 2021 , 10(23), 5585. [Link]

  • ResearchGate. trans-3-Hydroxy-N-methyl-L-proline Hydrochloride. ResearchGate, 2014 . [Link]

  • PubMed Central. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Org. Process Res. Dev., 2023 , 27(5), 819-835. [Link]

Sources

Molecular weight and formula of N-methylproline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methylproline: Properties, Synthesis, and Applications

Abstract

N-Methyl-L-proline, a derivative of the proteinogenic amino acid L-proline, is a versatile molecule of significant interest in pharmaceutical development, peptide synthesis, and asymmetric catalysis. Its unique structural feature—a methylated tertiary amine within the pyrrolidine ring—imparts distinct conformational constraints and physicochemical properties that are highly advantageous in modern medicinal chemistry. This guide provides a comprehensive technical overview of N-methyl-L-proline, detailing its fundamental properties, spectroscopic signature, synthesis protocols, and key applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Significance of N-Methylation in Proline

N-methyl-L-proline, also known as hygric acid, is an alpha-amino acid distinguished by a methyl group on the nitrogen atom of the proline ring.[1][2] This seemingly minor modification has profound stereoelectronic consequences. Unlike its primary amine precursor, L-proline, the tertiary amine of N-methyl-L-proline cannot act as a hydrogen bond donor. This alteration is critical in peptide chemistry, as it eliminates a potential site for enzymatic degradation and restricts the conformational flexibility around the peptide bond, thereby enhancing the metabolic stability and bioactivity of synthetic peptides.[3] Its classification as a proline derivative places it within a class of compounds essential to organic synthesis and biology.[4][5]

Physicochemical and Structural Properties

The foundational characteristics of N-methyl-L-proline are summarized below. Accurate knowledge of these properties is essential for its handling, characterization, and application in experimental workflows.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₂[3][6][7]
Molecular Weight 129.16 g/mol [1][3][6][7]
CAS Number 475-11-6[3][6][7]
IUPAC Name (2S)-1-methylpyrrolidine-2-carboxylic acid[4][5][]
Appearance White to off-white powder[3][6][]
Melting Point 114-116 °C[2][6]
Solubility Soluble in water, methanol, DMSO, Chloroform[2]
Optical Rotation [α]²⁵/D ≈ -78° (c=2 in MeOH)[3]

Spectroscopic and Analytical Characterization

Rigorous identification of N-methyl-L-proline relies on a combination of spectroscopic techniques. The data presented here serve as a benchmark for quality control and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of N-methyl-L-proline.

  • ¹H NMR: The proton spectrum is characterized by a distinct singlet for the N-methyl group and a series of multiplets for the pyrrolidine ring protons. A representative spectrum in D₂O shows a singlet for the methyl protons around 2.74 ppm and multiplets for the ring protons between 1.78 and 3.71 ppm.[2]

  • ¹³C NMR: The carbon spectrum provides confirmation of the six carbon atoms in the molecule. Typical shifts in CDCl₃ are observed around 173 ppm for the carboxyl carbon, 70 ppm for the alpha-carbon, and 40 ppm for the N-methyl carbon.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) should yield a mass consistent with the calculated exact mass of 129.0790 for C₆H₁₁NO₂.[2]

Spectroscopic Data Summary
TechniqueKey Features / Characteristic Shifts (ppm or cm⁻¹)Source(s)
¹H NMR (D₂O)~2.74 (s, 3H, N-CH₃), 1.78-3.71 (m, 7H, ring protons)[2]
¹³C NMR (CDCl₃)~173 (C=O), ~70 (α-C), ~56 (δ-C), ~40 (N-CH₃), ~28 (β-C), ~22 (γ-C)[2]
IR (KBr)3000-2800 (C-H), 1669 (C=O of COOH), 1612 (COO⁻ stretch)[2]
HRMS (M+)Calculated: 129.0790; Found: 129.0784[2]

Synthesis and Manufacturing Workflow

N-methyl-L-proline is typically synthesized via the methylation of L-proline. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Conceptual Synthesis Workflow

The following diagram outlines the key stages in a typical laboratory synthesis of N-methyl-L-proline from L-proline.

G cluster_0 Synthesis Stage cluster_1 Workup & Purification cluster_2 Quality Control Start L-Proline Reaction Reaction Vessel: Add Formaldehyde & Formic Acid (Eschweiler-Clarke Conditions) Start->Reaction Heat Heat to Reflux (e.g., 80-100°C) Reaction->Heat Concentrate Concentrate Under Reduced Pressure Heat->Concentrate Purify Purification (e.g., Recrystallization from Methanol/Ether) Concentrate->Purify Dry Dry Under Vacuum Purify->Dry QC Characterization: - NMR Spectroscopy - Mass Spectrometry - Melting Point Dry->QC Final N-Methyl-L-proline (>98% Purity) QC->Final

Caption: Workflow for the synthesis and purification of N-methyl-L-proline.

Detailed Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This protocol describes a self-validating system where the final product is rigorously characterized to confirm its identity and purity.

  • Reagent Preparation: In a round-bottomed flask equipped with a reflux condenser, dissolve L-proline (1 equivalent) in formic acid (90%).

  • Reaction Initiation: Add aqueous formaldehyde (37%, 2.5 equivalents) to the solution. The addition may be exothermic and should be controlled.

  • Thermal Reaction: Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess formic acid and water under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by recrystallization. A common solvent system is methanol and diethyl ether. Dissolve the crude solid in a minimal amount of hot methanol and slowly add diethyl ether until turbidity persists. Allow the solution to cool slowly to form crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield N-methyl-L-proline as a white crystalline solid.

  • Validation:

    • Determine the melting point of the dried product. It should be within the literature range (114-116 °C).[2][6]

    • Acquire ¹H NMR and ¹³C NMR spectra and compare them against reference data to confirm the structure.

    • Obtain a mass spectrum to verify the molecular weight of 129.16 g/mol .[1][3][6][7]

Core Applications in Research and Drug Development

The unique structure of N-methyl-L-proline makes it a valuable building block in several high-value scientific areas.

Structure-Function Relationship

G cluster_apps Key Applications NMP N-Methyl-L-proline Chiral Center Tertiary Amine Pyrrolidine Ring Peptide Peptide Synthesis (Enhanced Stability) NMP:f2->Peptide Conformational Rigidity NMP:f1->Peptide Blocks H-Bonding & Protease Degradation Catalysis Asymmetric Catalysis (Chiral Ligand/Catalyst) NMP:f0->Catalysis Induces Enantioselectivity DrugDev Drug Discovery (Pharmacophore Component) NMP->DrugDev Improves Pharmacokinetics

Caption: The structural features of N-methylproline directly enable its key applications.

Peptide Synthesis and Peptidomimetics

Incorporating N-methyl-L-proline into a peptide chain is a widely used strategy to enhance its therapeutic properties.[3]

  • Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, which typically cleave the peptide backbone at amide bonds. This significantly increases the in-vivo half-life of the peptide drug.

  • Conformational Control: The methylation restricts rotation around the C-N bond, locking the peptide into a specific conformation. This can be used to stabilize bioactive structures, such as β-turns, leading to higher receptor affinity and potency.[9]

Asymmetric Catalysis

As a chiral molecule, N-methyl-L-proline and its derivatives serve as effective catalysts or ligands in asymmetric synthesis.[3] They can create a chiral environment around a reaction center, selectively favoring the formation of one enantiomer over the other. This is crucial in pharmaceutical manufacturing, where often only one enantiomer of a drug is active and the other can be inactive or even harmful.

Drug Discovery and Development

Proline analogues are versatile building blocks in the modular construction of small-molecule drugs.[10] Over 15 FDA-approved drugs contain proline analogues, highlighting their importance.[10] N-methylproline can be incorporated into a larger molecule to:

  • Enhance Solubility: The polar nature of the amino acid can improve the aqueous solubility of a drug candidate.[3]

  • Optimize Pharmacokinetics: By improving metabolic stability and tuning polarity, the absorption, distribution, metabolism, and excretion (ADME) profile of a drug can be fine-tuned.

  • Act as a Scaffold: The rigid pyrrolidine ring provides a well-defined three-dimensional scaffold upon which other functional groups can be appended to interact with a biological target.

Conclusion

N-methyl-L-proline is more than just a methylated amino acid; it is a powerful tool for molecular design. Its fundamental properties—a molecular weight of 129.16 g/mol and a formula of C₆H₁₁NO₂—are the basis for its advanced applications.[1][3][6][7] By providing conformational constraint and enhanced metabolic stability, it enables the development of more robust peptide therapeutics and precisely engineered small molecules. The protocols and data provided in this guide offer a technical foundation for scientists and researchers to effectively synthesize, characterize, and deploy N-methyl-L-proline in pioneering research and development endeavors.

References

  • N-Methylproline (Compound). Exposome-Explorer - IARC. [Link]

  • N-Methyl-L-proline | C6H11NO2 | CID 643474. PubChem - NIH. [Link]

  • N-MePro-OH, N-methyl-L-proline; CAS 475-11-6. Aapptec Peptides. [Link]

  • Metabocard for N-Methyl-L-proline (HMDB0094696). Human Metabolome Database. [Link]

  • SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses Procedure. [Link]

  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696). Human Metabolome Database. [Link]

  • Unlock Peptide Synthesis Potential with (S)-2-Methylproline: A Versatile Amino Acid Derivative. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. The Royal Society of Chemistry. [Link]

  • N-METHYLPROLINE-METHYLESTER - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. PubMed. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

Sources

An In-Depth Technical Guide to Tautomerism in N-methylproline Zwitterion

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylproline, a derivative of the unique proteinogenic amino acid proline, presents a fascinating case of conformational complexity that is of profound interest in the fields of peptide chemistry and drug design.[1][2] Its zwitterionic form, the predominant species at physiological pH, is not a single, static entity but rather a dynamic equilibrium of multiple tautomeric and conformational states.[3][4] This guide provides a comprehensive exploration of the tautomerism in the N-methylproline zwitterion, delving into the structural nuances of cis-trans isomerization of the tertiary amide bond and the puckering of the pyrrolidine ring. We will examine the energetic landscape governing these conformational states, the experimental and computational methodologies employed for their characterization, and the significant implications of this structural heterogeneity for drug development and protein engineering.

Introduction: The Unique Structural Landscape of N-methylproline

Proline and its derivatives are exceptional among amino acids due to the cyclic nature of their side chain, which is covalently bonded to the backbone nitrogen atom.[5] This unique structure imposes significant conformational constraints, influencing the local and global structure of peptides and proteins.[5] N-methylation of the proline nitrogen further accentuates these constraints, introducing a tertiary amide bond and eliminating the possibility of hydrogen bond donation.[6]

The N-methylproline zwitterion, with its positively charged quaternary ammonium group and negatively charged carboxylate, exists as a tautomer of the neutral N-methylproline molecule.[1] However, the term "tautomerism" in this context extends beyond simple proton transfer to encompass the interconversion of distinct conformational isomers. The two primary modes of this conformational tautomerism are:

  • Cis-trans Isomerization: Rotation around the C'-N peptide bond is highly restricted, leading to two distinct isomers: cis and trans. Unlike most other amino acid residues where the trans conformation is overwhelmingly favored, the steric hindrance in proline and its N-methylated derivatives reduces the energy difference between the cis and trans forms, making the cis isomer significantly more accessible.[7][8][9]

  • Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations to alleviate steric strain.[10] The two most common and energetically favorable puckering states are termed "UP" (Cγ-exo) and "DOWN" (Cγ-endo), characterized by the displacement of the Cγ atom relative to the plane of the other ring atoms.[10][11]

The interplay between these two conformational degrees of freedom results in a complex energy surface with multiple local minima, each corresponding to a distinct tautomeric state of the N-methylproline zwitterion. Understanding the populations and interconversion rates of these states is crucial for predicting the structural and functional consequences of incorporating N-methylproline into peptides and small molecule drugs.

The Energetics of Conformational Tautomerism

The relative stability of the cis and trans isomers, as well as the UP and DOWN puckers, is influenced by a delicate balance of steric and stereoelectronic effects, and is highly dependent on the local chemical environment, including solvent polarity and neighboring residues.[7][12]

Cis-Trans Isomerization

The energy barrier for cis-trans isomerization is significant, making the interconversion a slow process on the NMR timescale.[9][13] This slow isomerization is often a rate-limiting step in protein folding.[8][14] N-methylation can further modulate the cis-trans equilibrium. While N-methylated amino acids can favor the cis conformation even more than proline in certain contexts, the specific effect depends on the surrounding peptide sequence.[15]

Ring Puckering

The UP and DOWN puckering states are in rapid equilibrium. The preference for one pucker over the other is correlated with the cis or trans state of the preceding peptide bond.[5] Statistical analyses of protein structures have shown that cis prolines preferentially adopt a DOWN puckering conformation.[5] The puckering of the ring is also intrinsically linked to the backbone dihedral angles (φ and ψ), creating a coupled system where changes in one parameter influence the others.[10][11][16]

The following diagram illustrates the key conformational tautomers of the N-methylproline zwitterion:

G cluster_cis Cis Isomers cluster_trans Trans Isomers cis_up Cis-UP Pucker cis_down Cis-DOWN Pucker cis_up->cis_down Ring Flip trans_up Trans-UP Pucker cis_up->trans_up Cis-Trans Isomerization trans_down Trans-DOWN Pucker cis_down->trans_down Cis-Trans Isomerization trans_up->trans_down Ring Flip

Caption: Conformational tautomers of N-methylproline zwitterion.

Experimental and Computational Characterization

A combination of experimental and computational techniques is essential to fully characterize the tautomeric landscape of N-methylproline.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformational dynamics of N-methylproline.[17]

  • ¹H and ¹³C NMR: The chemical shifts of the proline ring protons and carbons are sensitive to both the cis-trans isomerization and the ring pucker.[18][19][20] Separate sets of signals are often observed for the cis and trans isomers due to their slow interconversion.[21]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can provide through-space distance restraints, which are crucial for distinguishing between cis and trans isomers and for determining the ring pucker.

  • Cross-Correlated Relaxation: Advanced NMR techniques, such as dipole-dipole cross-correlated relaxation, can provide detailed information about the local motional dynamics of the proline ring.[17]

X-ray Crystallography: This technique provides a high-resolution, static picture of the N-methylproline conformation in the solid state.[22][23] By analyzing crystal structures of peptides and small molecules containing N-methylproline, it is possible to determine the preferred tautomeric state in a specific crystalline environment.[24][25]

Infrared (IR) Spectroscopy: The vibrational frequencies of the amide and carboxylate groups are sensitive to their local environment and hydrogen bonding interactions, providing insights into the conformational state.[26][27]

Computational Methods

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different tautomers and the energy barriers for their interconversion.[28][29][30] These calculations provide a fundamental understanding of the intrinsic conformational preferences of N-methylproline.

Molecular Dynamics (MD) Simulations: MD simulations allow for the exploration of the conformational landscape of N-methylproline in a dynamic environment, such as in solution or within a larger biomolecule.[31] These simulations can predict the populations of different tautomers and visualize the pathways of their interconversion.

The following diagram outlines a typical workflow for the comprehensive analysis of N-methylproline tautomerism:

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Modeling nmr NMR Spectroscopy (1D, 2D, Relaxation) integration Integration of Experimental and Computational Data nmr->integration xray X-ray Crystallography xray->integration ir IR Spectroscopy ir->integration qm Quantum Mechanics (DFT) qm->integration md Molecular Dynamics Simulations md->integration model Structural & Dynamic Model of Tautomeric Equilibrium integration->model

Caption: Workflow for analyzing N-methylproline tautomerism.

Implications for Drug Development

The conformational tautomerism of N-methylproline has significant consequences for the design and development of peptide-based drugs and other small molecules.[32][33]

  • Conformational Control: By strategically incorporating N-methylproline, medicinal chemists can exert a degree of control over the local conformation of a peptide, potentially locking it into a bioactive conformation that enhances binding to its target receptor.[34]

  • Pharmacokinetic Properties: N-methylation can improve the metabolic stability of peptides by protecting the amide bond from proteolytic cleavage.[6] It can also enhance membrane permeability, a crucial factor for oral bioavailability.[6][33]

  • Structure-Activity Relationships (SAR): A thorough understanding of the tautomeric preferences of N-methylproline is essential for establishing robust SAR. The different tautomers will present distinct three-dimensional arrangements of functional groups, leading to different interactions with a biological target.

Table 1: Influence of N-methylproline Tautomerism on Drug Properties

PropertyImpact of Cis-Trans IsomerismImpact of Ring Puckering
Receptor Binding Affinity Can significantly alter binding affinity; one isomer may be more active.Modulates backbone conformation, fine-tuning receptor interactions.
Metabolic Stability Can influence susceptibility to enzymatic degradation.Minor direct effect, but influences overall conformation.
Membrane Permeability Can affect the molecule's overall shape and polarity.Can influence the molecule's surface properties.
Solubility May have a minor impact on solubility.Can affect crystal packing and solid-state properties.

Experimental Protocols

Protocol: NMR Analysis of Cis-Trans Isomerism
  • Sample Preparation: Dissolve the N-methylproline-containing peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Look for the presence of two distinct sets of signals for the protons adjacent to the N-methylproline residue, indicative of the cis and trans isomers.

  • Integration: Integrate the corresponding signals for the cis and trans isomers to determine their relative populations.

  • 2D NOESY Acquisition: Acquire a two-dimensional NOESY spectrum to confirm the assignment of the cis and trans isomers. Look for characteristic cross-peaks between the Hα of the preceding residue and the Hδ protons of N-methylproline in the trans isomer, and between the Hα of the preceding residue and the Hα of N-methylproline in the cis isomer.

  • Temperature Variation: Repeat the ¹H NMR acquisition at different temperatures to study the thermodynamics of the cis-trans equilibrium.

Protocol: X-ray Crystallography
  • Crystallization: Screen for crystallization conditions for the N-methylproline-containing molecule using various techniques (e.g., vapor diffusion, microbatch).[22]

  • Data Collection: Mount a suitable single crystal on a goniometer and collect X-ray diffraction data using a diffractometer.[22][23]

  • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map.[23] Build an atomic model into the electron density map and refine the structure to obtain the final coordinates.

  • Conformational Analysis: Analyze the refined structure to determine the conformation of the N-methylproline residue, including the cis or trans state of the amide bond and the ring pucker.

Conclusion

The tautomerism of the N-methylproline zwitterion is a complex phenomenon with far-reaching implications for chemistry and biology. The dynamic interplay between cis-trans isomerization and pyrrolidine ring puckering creates a rich conformational landscape that can be harnessed in the design of novel therapeutics. A multi-pronged approach, combining high-resolution experimental techniques with sophisticated computational methods, is essential for a comprehensive understanding of this intricate system. As our ability to characterize and predict the conformational behavior of N-methylproline and other modified amino acids improves, so too will our capacity to design more potent, selective, and bioavailable drugs.

References

  • Structures of cationized proline analogues: evidence for the zwitterionic form. PubMed. [Link]

  • The puckering free-energy surface of proline. AIP Publishing. [Link]

  • Investigation of the cis–trans structures and isomerization of oligoprolines by using Raman spectroscopy and density functional theory calculations. RSC Publishing. [Link]

  • Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization. Journal of the American Chemical Society. [Link]

  • N-Methyl-L-proline. PubChem. [Link]

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PMC. [Link]

  • The puckering free-energy surface of proline. ResearchGate. [Link]

  • Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? PubMed. [Link]

  • The flexibility in the proline ring couples to the protein backbone. PMC. [Link]

  • Conformational Preferences of α-Substituted Proline Analogues. PMC. [Link]

  • Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. PMC. [Link]

  • Proline puckering parameters for collagen structure simulations. AIP Publishing. [Link]

  • Neutral, zwitterionic, cationic and anionic forms of proline moieties... ResearchGate. [Link]

  • Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. ChemRxiv. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

  • N-Methyl-L-proline (HMDB0094696). Human Metabolome Database. [Link]

  • Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? PubMed. [Link]

  • The protonated and sodiated dimers of proline studied by IRMPD spectroscopy in the N–H and O–H stretching region and computational methods. RSC Publishing. [Link]

  • Proline Cis−Trans Isomerization and Protein Folding. Biochemistry. [Link]

  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696). Human Metabolome Database. [Link]

  • Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies. PubMed. [Link]

  • Conformational preferences of proline analogues with different ring size. PubMed. [Link]

  • “CONFORMATIONAL PROPERTIES OF CONSTRAINED PROLINE ANALOGUES AND THEIR APPLICATION IN NANOBIOLOGY”. UPCommons. [Link]

  • L-proline zwitterion (CHEBI:60039). EMBL-EBI. [Link]

  • Novel conformational distributions of methylproline peptides. R Discovery. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Slow peptide bond formation by proline and other N-alkylamino acids in translation. PNAS. [Link]

  • Chemical: L-proline zwitterion. Saccharomyces Genome Database. [Link]

  • Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. The Royal Society of Chemistry. [Link]

  • Arginine Methylation Inhibits the Binding of Proline-rich Ligands to Src Homology 3, but Not WW, Domains*. Journal of Biological Chemistry. [Link]

  • Unlock Peptide Synthesis Potential with (S)-2-Methylproline: A Versatile Amino Acid Derivative. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Novel conformational distributions of methylproline peptides. Journal of the American Chemical Society. [Link]

  • Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. [Link]

  • Studies of proline conformational dynamics in IDPs by 13C-detected cross-correlated NMR relaxation. PubMed. [Link]

  • The Ambivalent Role of Proline Residues in an Intrinsically Disordered Protein: From Disorder Promoters to Compaction Facilitators. PubMed. [Link]

  • X-ray crystallography. Mayo Clinic. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • N-Methylproline (Compound). Exposome-Explorer. [Link]

  • Computational Analysis of Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Mutations Promoting Polycythemia Insurgence in Humans. PubMed. [Link]

  • X-ray crystallography. Proteopedia. [Link]

  • A study of the tautomers of N-salicylidene-p-X-aniline compounds in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Prototropic molecular-zwitterionic tautomerism of xanthine and hypoxanthine: unexpected biological view. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (R)-1-Methylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-Methylpyrrolidine-2-carboxylic acid, also known as N-methyl-D-proline, is a valuable chiral building block in modern medicinal chemistry.[1] Its rigid pyrrolidine scaffold and specific stereochemistry are incorporated into a variety of complex pharmaceutical agents to enhance binding affinity, metabolic stability, and pharmacokinetic profiles. This document provides a comprehensive guide to the enantioselective synthesis of this compound, focusing on a robust and scalable laboratory protocol. We delve into the mechanistic rationale behind the chosen synthetic strategy, offer a detailed step-by-step procedure, and outline essential safety and characterization protocols to ensure both the integrity of the final product and the safety of the researcher.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of drug development. (R)-1-Methylpyrrolidine-2-carboxylic acid is the "unnatural" D-form analogue of the methylated proteinogenic amino acid, L-proline.[1] The primary challenge in its synthesis is the introduction of the N-methyl group while preserving the stereochemical integrity of the chiral center at C2.

Several synthetic routes exist, including the alkylation of (R)-proline with methyl halides or the reductive amination of corresponding aldehydes.[1] This guide focuses on the Eschweiler-Clarke reaction , a classic and highly efficient method for the N-methylation of primary and secondary amines.

Rationale for Selecting the Eschweiler-Clarke Reaction:

  • Stereochemical Integrity: The reaction conditions are mild enough to prevent racemization of the sensitive α-amino acid stereocenter.

  • High Yield & Purity: It is known for producing clean product in high yields, minimizing the need for extensive purification.

  • Cost-Effectiveness: The reagents, formaldehyde and formic acid, are inexpensive and readily available.

  • Avoidance of Over-Alkylation: Unlike methods using methyl iodide, the Eschweiler-Clarke reaction mechanism inherently prevents the formation of quaternary ammonium salts, which simplifies the product workup.

The overall synthetic transformation is illustrated below:

Caption: Overall synthetic scheme for the N-methylation of (R)-proline.

Mechanistic Insight: The Eschweiler-Clarke Reaction

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process involves two main stages:

  • Iminium Ion Formation: The amine ((R)-proline) first reacts with formaldehyde to form a hydroxylmethyl amine, which readily dehydrates to form a transient electrophilic iminium ion.

  • Reductive Methylation: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium carbon. This step is irreversible as the by-product, carbon dioxide, escapes the reaction medium.

Eschweiler_Clarke_Mechanism proline R₂NH ((R)-Proline) step1_product R₂N-CH₂OH (Hydroxymethyl amine) proline->step1_product + CH₂O formaldehyde CH₂O iminium [R₂N=CH₂]⁺ (Iminium Ion) step1_product->iminium - H₂O final_product R₂N-CH₃ (Final Product) iminium->final_product + HCOOH, -CO₂, -H⁺ (Hydride Transfer) formic_acid HCOOH co2 CO₂ h_plus H⁺

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Detailed Synthesis Protocol

This protocol details the synthesis of (R)-1-Methylpyrrolidine-2-carboxylic acid from (R)-proline.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
(R)-Proline (D-Proline)≥99% enantiomeric purityStandard Chemical SupplierStarting material.
Formic Acid≥95%Standard Chemical SupplierReagent and solvent. Corrosive.
Formaldehyde37% solution in waterStandard Chemical SupplierReagent. Toxic and carcinogenic.
Hydrochloric Acid (HCl)Concentrated (37%)Standard Chemical SupplierFor pH adjustment during workup.
Diethyl EtherAnhydrousStandard Chemical SupplierFor extraction/washing.
EthanolReagent GradeStandard Chemical SupplierFor recrystallization.
Equipment
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and hotplate
Rotary evaporator
pH meter or pH paper
Standard glassware
Experimental Workflow

Caption: High-level workflow for the synthesis and purification.

Step-by-Step Procedure

WARNING: This procedure must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2][3]

  • Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine (R)-proline (5.75 g, 50 mmol) and formic acid (15 mL, ~400 mmol). Stir the mixture until the solid is fully dissolved.

    • Causality Note: Formic acid serves as both the solvent and the hydride source for the reduction step. An excess is used to drive the reaction to completion.

  • Addition of Formaldehyde: To the stirring solution, carefully add a 37% aqueous solution of formaldehyde (7.5 mL, ~100 mmol). Equip the flask with a reflux condenser.

    • Causality Note: A two-fold molar excess of formaldehyde ensures complete reaction with the secondary amine of proline.

  • Reaction: Heat the reaction mixture to a gentle reflux (internal temperature of approximately 90-100°C) using a heating mantle. Maintain this temperature with stirring for 12-16 hours. The reaction can be monitored by TLC if desired.

  • Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid and water under reduced pressure using a rotary evaporator.

    • Causality Note: This step removes the bulk of the volatile reagents. The resulting crude product is typically a viscous oil or semi-solid.

  • Azeotropic Removal: To ensure all formic acid is removed, add 20 mL of deionized water to the residue and concentrate again on the rotary evaporator. Repeat this step twice.

  • Isolation: Dissolve the resulting crude residue in a minimal amount of hot ethanol. Slowly add diethyl ether with stirring until the solution becomes persistently cloudy.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to promote crystallization.

  • Filtration and Drying: Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold diethyl ether. Dry the product under vacuum to a constant weight.

Expected Yield and Purity
  • Yield: 75-85%

  • Appearance: White crystalline solid

  • Purity (by NMR): >98%

  • Enantiomeric Excess (by chiral HPLC/GC): >99%

Product Characterization

The identity and purity of the synthesized (R)-1-Methylpyrrolidine-2-carboxylic acid should be confirmed using standard analytical techniques.

Analysis MethodExpected Results
¹H NMR Peaks corresponding to the N-methyl group (singlet), the α-proton (multiplet), and the pyrrolidine ring protons.
¹³C NMR Peaks for the carboxyl carbon, N-methyl carbon, and the four distinct carbons of the pyrrolidine ring.[4]
Mass Spectrometry [M+H]⁺ ion corresponding to the calculated molecular weight (129.16 g/mol ).[4]
Polarimetry Measurement of specific rotation to confirm the (R)-enantiomer is the major product.

Safety and Handling Protocols

Safe laboratory practice is paramount. All operations should be conducted based on a thorough risk assessment.

HazardAssociated ReagentsRecommended Precautions
Corrosive / Severe Irritant Formic Acid, Hydrochloric AcidHandle in a fume hood. Avoid contact with skin and eyes. Use acid-resistant gloves.[5]
Toxic / Carcinogen FormaldehydeUse only in a well-ventilated fume hood. Avoid inhalation of vapors. Use appropriate gloves and eye protection.
Flammable Diethyl Ether, EthanolKeep away from ignition sources. Use in a well-ventilated area. Ground equipment to prevent static discharge.[5]
General Handling Final ProductCauses skin and eye irritation. May cause respiratory irritation. Avoid creating dust.[4]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

References

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 12(7), 1465–1509. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 557, 1-Methylpyrrolidine-2-carboxylic acid. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: Methyl pyrrolidine-2-carboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 854034, (2R)-1-methylpyrrolidine-2-carboxylic acid. [Link]

  • Human Metabolome Database. (2021, August 27). Showing metabocard for 1-Methylpyrrolidine-2-carboxylic acid (HMDB0242151). [Link]

  • PrepChem.com. Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. [Link]

  • Seebach, D., et al. (1993). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 71, 39. [Link]

  • Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • ResearchGate. Stereoselective synthesis towards unnatural proline-based amino acids. [Link]

  • ResearchGate. Boc-2-Methylproline Via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-Ribose) Polymerase Inhibitor. [Link]

  • Google Patents.
  • Google Patents. CN111138335B - A kind of preparation method of optically active 2-methylproline.
  • Khairullina, V. R., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6271. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of N-methyl-L-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N-methylation in Peptide Therapeutics

Peptide-based drugs have become central to treating a wide range of diseases, but their therapeutic potential is often limited by poor pharmacokinetic properties.[1] A powerful strategy to overcome these limitations is the N-methylation of the peptide backbone, a modification that involves substituting the amide proton with a methyl group.[2][3] This seemingly subtle change profoundly enhances the "drug-likeness" of peptides by:

  • Improving Metabolic Stability: N-methylation shields the adjacent peptide bond from proteolytic cleavage by endo- and exopeptidases, significantly extending the in-vivo half-life of the therapeutic.[2][3]

  • Enhancing Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the polar surface area and promote the adoption of conformations favorable for passive diffusion across cell membranes, which can lead to improved oral bioavailability.[3][4]

  • Modulating Conformation and Receptor Affinity: The steric constraints imposed by the N-methyl group restrict the peptide's conformational freedom.[2] This can pre-organize the peptide into its bioactive conformation, increasing receptor binding affinity and selectivity.[1][2]

N-methyl-L-proline is a particularly noteworthy building block in this context. As a secondary amino acid itself, proline already imparts significant conformational constraints. The addition of an N-methyl group further rigidifies the backbone, making N-methyl-L-proline a unique tool for fine-tuning peptide structure and function.[5] However, the very feature that makes it valuable—its steric bulk—also presents a significant challenge in solid-phase peptide synthesis (SPPS).[6]

The Core Challenge: Steric Hindrance in N-methyl-L-proline Coupling

The primary difficulty in incorporating N-methyl-L-proline, or any N-methylated amino acid, lies in the reduced reactivity of its secondary amine. The nucleophilic attack of the N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming amino acid is the fundamental step of amide bond formation. The presence of the N-methyl group creates significant steric hindrance around the nitrogen nucleophile.[6][7]

This steric congestion has two major consequences:

  • Decreased Nucleophilicity: The bulky methyl group physically obstructs the lone pair of electrons on the nitrogen, making it a less effective nucleophile compared to a primary amine.[6][8]

  • Slower Reaction Kinetics: The coupling reaction is significantly slowed down, often leading to incomplete reactions and the formation of deletion sequences, where the intended amino acid is not incorporated.[9]

This is especially problematic when coupling an amino acid onto an N-methylated residue or, in the most challenging scenario, coupling two consecutive N-methylated amino acids.[10][11]

Diagram 1: Steric hindrance at the N-terminal amine.

Coupling Reagents and Strategies for Success

Overcoming the steric barrier of N-methyl-L-proline requires moving beyond standard coupling reagents and adopting optimized conditions. The choice of coupling reagent is the most critical factor for achieving high coupling efficiency.[9]

Comparative Analysis of Coupling Reagents

Standard carbodiimide reagents like DCC and DIC, even with additives like HOBt, are generally insufficient for these demanding couplings. Similarly, the common aminium reagents HBTU and TBTU are often ineffective.[10] More potent reagents are required.

Coupling ReagentTypeMechanism of ActionAdvantagesDisadvantages & Mitigation
HATU Aminium SaltForms a highly reactive OAt-active ester.[9]High coupling efficiency and rapid kinetics. Widely effective for many hindered couplings.[10]Can cause racemization, especially with excess base or long reaction times.[9] Mitigation: Use a non-coordinating base like DIEA and limit pre-activation time.
PyBOP Phosphonium SaltPhosphonium-based activation creates a highly reactive intermediate.Efficient coupling with minimal side reactions. Byproducts are generally less hazardous than older phosphonium reagents like BOP.[9]Can be less effective than HATU for the most sterically demanding couplings.
PyAOP Phosphonium SaltSimilar to PyBOP but based on the less acidic HOAt, forming a 7-azabenzotriazolyl active ester.Especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[12][13]Higher cost compared to some other reagents.
PyBrOP / PyCloP Halogenophosphonium SaltForms a highly reactive acyl halide or (acyloxy)phosphonium intermediate.[14]Extremely efficient for coupling N-methylated amino acids where other reagents fail.[10][14]Less effective for some Boc-protected amino acids due to side reactions (NCA formation).[14] Byproducts can be corrosive.
COMU Uronium SaltIncorporates OxymaPure in its structure, forming a reactive Oxyma ester.Coupling efficiency is comparable to HATU, but with improved safety (non-explosive) and solubility profiles.[15]Relatively newer, may have less literature for specific niche applications compared to HATU.

Detailed Experimental Protocols for SPPS

The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow Overview: SPPS Cycle for N-methyl-L-proline Incorporation

SPPS_Workflow start Start with Peptide-Resin (Free N-terminal amine) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 activation Pre-activation of Fmoc-N-Me-Pro-OH (Coupling Reagent + Base) wash1->activation coupling Coupling to Resin activation->coupling monitor Monitor Reaction (Bromophenol Blue Test) coupling->monitor wash2 Wash Resin (DMF, DCM) monitor->wash2 Complete recouple Recouple monitor->recouple Incomplete next_cycle Proceed to Next Cycle or Final Cleavage wash2->next_cycle recouple->coupling

Diagram 2: SPPS workflow for N-methylated amino acids.
Protocol 1: HATU-Mediated Coupling of N-methyl-L-proline

This protocol is a robust and widely used method for incorporating N-methylated amino acids.[10]

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-methyl-L-proline (4 equivalents relative to resin substitution)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: Dichloromethane (DCM)

  • Bromophenol Blue (BPB) test solution (250 mg BPB in 50 mL DMF)

Procedure:

  • Resin Swelling & Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 2 min, 1 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-L-proline (4 eq.) and HATU (4 eq.) in DMF. Add DIEA (8 eq.) to the solution.

    • Causality Note: DIEA is a non-nucleophilic base that facilitates the formation of the reactive OAt-ester without competing in the coupling reaction. The excess is used to neutralize the HCl salt of the resin's N-terminal amine and drive the reaction.

  • Pre-activation: Allow the activation mixture to react for 5 minutes at room temperature.

    • Causality Note: This pre-activation step ensures the highly reactive species is formed before it is introduced to the resin, maximizing coupling speed. Do not extend this time significantly to minimize the risk of racemization.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Remove a small sample of resin beads, wash them with methanol, and add a few drops of the BPB test solution.[10]

    • Blue/Green Color: Incomplete coupling. The free secondary amine is basic, resulting in a blue color. Continue the coupling reaction or perform a second coupling (recouple).

    • Yellow Color: Complete coupling. The absence of a free amine results in the acidic yellow form of the indicator.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: PyBroP-Mediated Coupling for Difficult Sequences

This protocol is recommended for particularly challenging couplings, such as coupling onto an N-methylated C-terminus or coupling two consecutive N-methylated residues.[10]

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-methyl-L-proline (2 equivalents)

  • PyBroP (2 equivalents)

  • DIEA (6 equivalents)

  • DMF and/or DCM, peptide synthesis grade

  • Standard deprotection and washing solvents

Procedure:

  • Resin Preparation: Perform resin swelling and Fmoc deprotection as described in Protocol 1. Suspend the deprotected resin in DCM or DMF.

  • Amino Acid Addition: In a separate vessel, dissolve Fmoc-N-methyl-L-proline (2 eq.) in DCM or DMF and add it to the resin suspension.

  • Reagent Addition and Cooling: Add PyBroP (2 eq.) to the resin mixture. Cool the reaction vessel to 0 °C in an ice bath.

    • Causality Note: Cooling is a critical step to control the high reactivity of the acyl bromide intermediate formed in situ, minimizing potential side reactions.

  • Base Addition and Coupling: Add DIEA (6 eq.) to the cold mixture. Agitate for 1 minute while cold, then allow the reaction to warm to room temperature and continue agitating for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction using the Bromophenol Blue test as described in Protocol 1. Once complete, wash the resin thoroughly.

Troubleshooting Common Side Reactions

ProblemPossible Cause(s)Recommended Solution(s)
Deletion Sequences Incomplete coupling due to steric hindrance.Perform a second coupling (double couple) with fresh reagents. Switch to a more powerful coupling reagent like PyBrOP. Increase coupling time.
Diketopiperazine (DKP) Formation Base-catalyzed cyclization of the N-terminal dipeptide, especially common with Pro or N-Me-Pro at the C-terminus.[9][13]Use a pre-loaded resin (e.g., Fmoc-N-Me-Pro-Wang resin). If coupling the first two amino acids, use conditions that minimize base exposure or use a specialized dipeptide building block.
Racemization Over-activation of the amino acid, especially with HATU and excess base.[9]Minimize pre-activation time (<5 minutes). Ensure the correct stoichiometry of base is used. Consider using a reagent with a lower racemization potential like COMU for sensitive residues.
Peptide Fragmentation during Cleavage Cleavage of the backbone between two consecutive N-methylated residues during final TFA cleavage.[11][13]Optimize TFA cleavage time. Shorter cleavage times (e.g., 1-2 hours) are often sufficient and can minimize this side reaction.

Characterization Notes

A unique characteristic of N-methylated peptides, particularly those containing N-methyl-L-proline, is the presence of multiple, often broad, peaks in reverse-phase HPLC chromatograms. This is not necessarily an indication of impurity. It is caused by the slow interconversion between the cis and trans conformers of the amide bond preceding the N-methylated residue, which are stable enough to be separated by HPLC.[2][13] Running the chromatography at an elevated temperature (e.g., 40-50 °C) can sometimes help coalesce these peaks.

Conclusion

The incorporation of N-methyl-L-proline is a high-impact strategy for enhancing the therapeutic properties of peptides. While its synthesis is challenging due to significant steric hindrance, success is readily achievable through the rational selection of potent coupling reagents, such as HATU, PyAOP, or PyBrOP, and the careful optimization of reaction protocols. By understanding the chemical principles behind the challenge and employing validated methodologies, including robust monitoring techniques like the bromophenol blue test, researchers can effectively harness the power of N-methylation to engineer the next generation of peptide-based drugs.

References

  • Biron, E., Chatterjee, J., Ovadia, O., et al. (2008). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Angewandte Chemie International Edition, 47(14), 2595-2599. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. The Journal of Organic Chemistry, 59(9), 2437–2446. Available at: [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available at: [Link]

  • Synpeptide. (n.d.). Efficient Method for the Synthesis of N-Methylated Peptides. Available at: [Link]

  • Pavlov, M. Y., Watts, R. E., Tan, Z., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55. Available at: [Link]

  • Biron, E., et al. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie, 125(38), 10108-10111. Available at: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166. Available at: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • Zhang, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nano Research, 16, 3246–3252. Available at: [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 1-Methylpyrrolidine-2-carboxylic Acid in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-Methylpyrrolidine-2-carboxylic acid (N-methylproline). Due to the analyte's lack of a native UV chromophore, a pre-column derivatization strategy using 4-chloro-7-nitrobenzofurazan (NBD-Cl) is employed to facilitate sensitive UV-Vis detection. The method utilizes a reversed-phase C18 column with a gradient elution protocol, ensuring high resolution and specificity. The described protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2] This guide provides a comprehensive workflow, from sample preparation and derivatization to HPLC analysis and data interpretation, making it suitable for researchers, scientists, and drug development professionals requiring a reliable quantitative method for this proline analog. Additionally, considerations for chiral separation and alternative LC-MS/MS analysis are discussed to address broader analytical needs.

Introduction and Scientific Rationale

1-Methylpyrrolidine-2-carboxylic acid is a proline derivative that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds.[3] Its molecular structure features a pyrrolidine ring with a methyl group on the nitrogen and a carboxylic acid group at the second carbon, resulting in a chiral center.[3] The molecular formula is C₆H₁₁NO₂ with a molecular weight of 129.16 g/mol .[3][4][5] Accurate quantification of this compound is critical for ensuring the quality of raw materials, monitoring reaction kinetics, and determining the purity of final drug products.

The primary analytical challenge in quantifying 1-Methylpyrrolidine-2-carboxylic acid via HPLC is its chemical structure. Like many amino acids, it lacks a significant chromophore, rendering it nearly transparent to standard UV-Vis detectors.[6][7] To overcome this, a common and effective strategy is chemical derivatization, which involves reacting the analyte with a tagging agent to form a derivative with strong UV absorbance or fluorescence properties.[7][8]

This application note focuses on a pre-column derivatization method using 4-chloro-7-nitrobenzofurazan (NBD-Cl). NBD-Cl is a fluorescent and chromophoric labeling reagent that reacts efficiently with secondary amines, such as the one present in 1-Methylpyrrolidine-2-carboxylic acid.[6][9] The resulting NBD-derivative exhibits strong absorbance in the visible range (approx. 464 nm), moving the detection to a wavelength with significantly less interference from common sample matrices and providing high sensitivity.[9] The subsequent separation is performed on a C18 reversed-phase column, which is the workhorse of modern HPLC due to its versatility and ability to separate a wide range of moderately polar compounds like the NBD-derivative.

Experimental Workflow and Methodology

The overall analytical procedure is a multi-step process designed for accuracy and reproducibility. Each step, from sample preparation to data analysis, is critical for the integrity of the final quantitative result.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis & Processing Prep_Sample Sample Preparation (Dissolution & Filtration) Deriv Pre-Column Derivatization (Analyte + NBD-Cl) Prep_Sample->Deriv Prep_Standard Standard Preparation (Stock & Working Solutions) Prep_Standard->Deriv HPLC HPLC Separation (C18 Column, Gradient Elution) Deriv->HPLC Inject Derivatized Sample Detect UV-Vis Detection (λ = 465 nm) HPLC->Detect Data Data Processing (Integration & Quantification) Detect->Data

Figure 1: General workflow for the quantification of 1-Methylpyrrolidine-2-carboxylic acid.

Materials and Equipment
  • Reagents:

    • 1-Methylpyrrolidine-2-carboxylic acid reference standard (>99% purity)

    • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Formic Acid (FA), LC-MS grade

    • Sodium Borate buffer (0.1 M, pH 9.0)

  • Equipment:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4 decimal places)

    • pH meter

    • Vortex mixer

    • Sonication bath

    • Thermostatic water bath or heating block

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm, PTFE or Nylon)

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Methylpyrrolidine-2-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with 50:50 water/methanol.

  • Sample Solution: Accurately weigh the sample material to obtain a theoretical concentration of ~0.5 mg/mL of 1-Methylpyrrolidine-2-carboxylic acid. Dissolve in 50:50 water/methanol, using sonication if necessary. Dilute as required to bring the expected concentration into the middle of the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before derivatization.

Protocol 2: Pre-Column Derivatization

Rationale: The reaction is performed in a basic buffer (pH 9.0) to deprotonate the carboxylic acid and facilitate the nucleophilic substitution reaction between the secondary amine of the analyte and NBD-Cl. Heating accelerates the reaction to completion.

Derivatization_Reaction Analyte 1-Methylpyrrolidine- 2-carboxylic acid Product NBD-Derivative (UV Active) Analyte->Product + (pH 9, 60°C) NBD_Cl NBD-Cl (Derivatizing Agent) NBD_Cl->Product

Figure 2: Conceptual diagram of the derivatization reaction.

  • NBD-Cl Solution: Prepare a 5 mg/mL solution of NBD-Cl in ACN. This solution should be prepared fresh daily and protected from light.

  • Reaction Mixture: In an autosampler vial, combine:

    • 100 µL of the standard or sample solution.

    • 400 µL of 0.1 M Sodium Borate buffer (pH 9.0).

    • 500 µL of the NBD-Cl solution.

  • Reaction Incubation: Cap the vial, vortex briefly, and place it in a heating block or water bath set to 60°C for 30 minutes.

  • Reaction Quench & Dilution: After incubation, cool the vial to room temperature. The reaction is effectively stopped by the absence of heat and the sample is ready for injection.

Protocol 3: HPLC Chromatographic Conditions

Rationale: A C18 column is chosen for its ability to retain the relatively nonpolar NBD-derivative. A gradient elution from a weaker mobile phase (water with formic acid) to a stronger organic mobile phase (acetonitrile with formic acid) is used to ensure sharp peak shapes and elution of the analyte in a reasonable time, while also cleaning the column of any late-eluting components. Formic acid is used as a mobile phase modifier to control the ionization of any residual silanol groups on the column and improve peak shape.[9]

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-12 min: 30% to 80% B; 12-14 min: 80% B; 14-14.1 min: 80% to 30% B; 14.1-20 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 465 nm
Run Time 20 minutes

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[10][11] The following parameters should be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (diluent), a placebo (sample matrix without the analyte), a solution of the derivatizing reagent, and the derivatized analyte.

  • Acceptance Criteria: The blank, placebo, and reagent injections should show no significant peaks at the retention time of the derivatized analyte.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

  • Protocol: Prepare and inject at least five concentrations across the proposed range (e.g., 1 to 100 µg/mL). Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies.

  • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (total of 9 determinations).[1]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[10]

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]

  • Protocol (Repeatability): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

LOD & LOQ

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: Typically, LOD is established at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.[12][13] The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to parameters such as column temperature (± 2°C), mobile phase pH or composition (± 2%), and flow rate (± 0.1 mL/min).

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the quantitative result should not be significantly impacted.

Validation Parameter Typical Acceptance Criteria
Specificity No interference at analyte retention time
Linearity (R²) ≥ 0.999
Range 80% - 120% of target concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
LOQ Precision (RSD%) ≤ 10%
Robustness System suitability passes under varied conditions

Advanced Considerations

Chiral Separation

Since 1-Methylpyrrolidine-2-carboxylic acid is a chiral compound, distinguishing between its enantiomers ((2R) and (2S)) may be necessary, as they can have different pharmacological profiles.[3][14][15]

  • Direct Method: The most straightforward approach is to use a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly effective for separating a wide range of enantiomers.[15] A typical starting mobile phase for such a separation would be a mixture of hexane, ethanol, and a small amount of an acidic or basic modifier.[6]

  • Indirect Method: This involves derivatizing the racemic analyte with a pure chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[12][13] These diastereomers have different physical properties and can be separated on a standard achiral C18 column.[16]

Alternative Detection: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique.

  • Principle: The analyte can be separated using similar reversed-phase chromatography and then detected by a mass spectrometer. The compound ionizes well using positive electrospray ionization (ESI+).[17]

  • Method: By using Multiple Reaction Monitoring (MRM), one can monitor a specific precursor ion (the molecular weight of the analyte) and its characteristic product ions, providing exceptional specificity and reducing matrix interference.[17] This approach eliminates the need for derivatization for detection purposes, simplifying sample preparation.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and sensitive solution for the quantification of 1-Methylpyrrolidine-2-carboxylic acid. The pre-column derivatization with NBD-Cl successfully addresses the challenge posed by the analyte's lack of a native chromophore, enabling precise analysis with standard UV-Vis detection. The method has been structured to meet the rigorous validation standards of the pharmaceutical industry, as outlined by ICH guidelines.[11][18] The protocols provided are comprehensive, explaining the scientific rationale behind key steps to empower researchers to implement and adapt the method effectively. For specialized applications, further development using chiral stationary phases or LC-MS/MS detection can be pursued based on the considerations discussed herein.

References

  • CPL Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • ChemBK. (2024, April 9). 1-Methylpyrrolidine-2-carboxylic acid. Available at: [Link]

  • Impactfactor. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Available at: [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • PubMed. (n.d.). Improved high-performance liquid chromatography method for quantitation of proline and hydroxyproline in biological materials. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025, August 5). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Available at: [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557. National Center for Biotechnology Information. Available at: [Link]

  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Available at: [Link]

  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. Available at: [Link]

  • PubChem. (n.d.). (2R)-1-methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]

  • National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • National Institutes of Health. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Pubtexto. (2021, August 14). Quantification of Captopril Using Ultra High Performance Liquid Chromatography. Available at: [Link]

  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]

Sources

Application Note: Derivatization of N-methylproline for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" of Derivatization for N-methylproline

N-methylproline, a derivative of the amino acid proline, plays a significant role in various biological and chemical processes.[1] Its analysis is crucial in fields ranging from metabolomics to synthetic chemistry. However, direct analysis of N-methylproline by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by its inherent chemical properties. Like other amino acids, N-methylproline is a polar, zwitterionic molecule, making it non-volatile and thermally labile.[2] These characteristics are incompatible with the fundamental principles of GC, which requires analytes to be volatile and thermally stable to traverse the chromatographic column.

Derivatization is the chemical modification of a compound to produce a new compound which has properties that are suitable for analysis by a particular method.[3] For GC-MS analysis of N-methylproline, derivatization serves to:

  • Increase Volatility: By masking the polar carboxyl group, the boiling point of the molecule is significantly lowered, allowing it to enter the gas phase at temperatures compatible with GC analysis.[4][5]

  • Enhance Thermal Stability: The resulting derivatives are more resistant to degradation at the high temperatures of the GC inlet and column.

  • Improve Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with the stationary phase of the GC column.

This application note provides a comprehensive guide to the derivatization of N-methylproline for GC-MS analysis, detailing various methodologies, providing step-by-step protocols, and offering insights into the underlying chemical principles.

Derivatization Strategies for N-methylproline

Several derivatization strategies can be employed for N-methylproline, each with its own advantages and considerations. The primary target for derivatization in N-methylproline is the carboxylic acid group. Due to the presence of a tertiary amine, the nitrogen atom is not available for acylation reactions commonly used for primary and secondary amino acids.

Silylation

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in carboxyl groups.[4] Silylating reagents replace the active hydrogen with a trimethylsilyl (TMS) group.

  • Mechanism of Action: Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the carboxylic acid of N-methylproline to form a TMS ester.[5][6] This reaction is typically carried out in an aprotic solvent.

  • Advantages: Silylation is a versatile and effective method that generally results in stable derivatives with excellent chromatographic properties.[7]

  • Considerations: Silylating reagents and their derivatives are highly sensitive to moisture, which can lead to incomplete reactions and hydrolysis of the derivatives.[4] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.

Silylation_Reaction N_methylproline N-methylproline TMS_derivative N-methylproline TMS Ester (Volatile & Thermally Stable) N_methylproline->TMS_derivative + MSTFA MSTFA MSTFA->TMS_derivative Reacts with -COOH group Byproduct N-methyltrifluoroacetamide TMS_derivative->Byproduct Forms

Esterification

Esterification is a classic derivatization method for carboxylic acids. This approach converts the carboxyl group into an ester, which is significantly more volatile.

  • Mechanism of Action: N-methylproline can be esterified by heating with an alcohol (e.g., methanol, butanol) in the presence of an acidic catalyst, such as hydrochloric acid (HCl). This reaction produces the corresponding methyl or butyl ester.

  • Advantages: Esterification is a robust and cost-effective method. The resulting derivatives are generally stable.

  • Considerations: The reaction conditions, particularly temperature and time, need to be optimized to ensure complete derivatization. For chiral analysis, it's important to use conditions that do not cause racemization.

Esterification_Reaction N_methylproline N-methylproline Ester_derivative N-methylproline Methyl Ester (Volatile) N_methylproline->Ester_derivative + Alcohol_HCl Alcohol (e.g., Methanol) + HCl (catalyst) Alcohol_HCl->Ester_derivative Reacts with -COOH group Water Water Ester_derivative->Water Forms

Chloroformate Derivatization

Derivatization with chloroformates, such as ethyl chloroformate (ECF) or methyl chloroformate (MCF), is a rapid and efficient method that can be performed in an aqueous medium.

  • Mechanism of Action: In the presence of a base (e.g., pyridine), the chloroformate reacts with the carboxyl group of N-methylproline to form a mixed anhydride, which then reacts with an alcohol to form the corresponding ester.

  • Advantages: This method is very fast and can be performed directly in aqueous samples, simplifying sample preparation.[7]

  • Considerations: The reaction is exothermic and requires careful control of temperature. The reagents are corrosive and should be handled with care.

Experimental Protocols

The following are detailed protocols for the derivatization of N-methylproline. It is recommended to perform a pilot experiment to optimize the conditions for your specific sample matrix and instrumentation.

Protocol 1: Silylation using MSTFA

This protocol is suitable for dried extracts of N-methylproline.

Reagents and Materials:

  • N-methylproline standard or dried sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.[6] Moisture will interfere with the derivatization.

  • Reagent Addition: To the dried sample (e.g., 100 µg) in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 50 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[5]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Esterification using Methanolic HCl

This protocol is a classic method for forming methyl esters.

Reagents and Materials:

  • N-methylproline standard or dried sample extract

  • 3 N Methanolic HCl (can be prepared by bubbling dry HCl gas through anhydrous methanol or by careful addition of acetyl chloride to cold methanol)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

  • Ethyl acetate or other suitable solvent for reconstitution

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reagent Addition: Add 1 mL of 3 N methanolic HCl to the dried sample (e.g., 1 mg) in a reaction vial.

  • Reaction: Tightly cap the vial and heat at 100°C for 30 minutes.

  • Drying: Cool the vial and remove the cap. Evaporate the methanolic HCl to dryness under a gentle stream of nitrogen. Gentle heating can be used if necessary.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent, such as ethyl acetate, for GC-MS analysis.

Data Presentation and Interpretation

The success of the derivatization can be confirmed by the resulting mass spectrum of the N-methylproline derivative.

Derivatization MethodDerivativeExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
Silylation (MSTFA)N-methylproline TMS Ester201114, 73, 58
Esterification (Methanol)N-methylproline Methyl Ester14384, 58, 42

Note: The expected molecular and fragment ions are based on theoretical calculations and may vary slightly depending on the mass spectrometer used. A predicted GC-MS spectrum for the TMS derivative of N-Methyl-L-proline is available in the Human Metabolome Database.[8][9]

Troubleshooting and Best Practices

  • Incomplete Derivatization: This can be caused by the presence of moisture, insufficient reagent, or non-optimal reaction time and temperature. Ensure all materials are dry and consider optimizing the reaction conditions.

  • Peak Tailing: Poor peak shape can result from underivatized analyte interacting with the GC column. Ensure the derivatization reaction has gone to completion.

  • Ghost Peaks: Contamination from previous injections or the derivatization reagents can cause ghost peaks. Regularly bake out the GC column and run solvent blanks.

  • Matrix Effects: Complex sample matrices can interfere with the derivatization reaction or the chromatographic analysis.[10] Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.

Conclusion

The derivatization of N-methylproline is an essential step for its successful analysis by GC-MS. Both silylation and esterification are effective methods, and the choice between them will depend on the specific requirements of the analysis, available resources, and the nature of the sample matrix. By understanding the underlying chemistry and following robust protocols, researchers can achieve reliable and reproducible quantification of N-methylproline in a variety of samples.

References

Sources

Protocol for the N-Methylation of L-Proline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated L-Proline in Modern Drug Discovery

N-methylation of amino acids, particularly L-proline, is a critical chemical modification in the field of medicinal chemistry and peptide-based drug development. The incorporation of an N-methyl group into a peptide backbone can profoundly alter its pharmacological properties. This modification enhances metabolic stability by sterically hindering enzymatic degradation by proteases, improves cell membrane permeability and oral bioavailability by increasing lipophilicity, and can lock the peptide into a specific conformation to enhance binding affinity and selectivity for its biological target.[1][2][3][4] N-Methyl-L-proline is a key building block in the synthesis of numerous pharmaceuticals, including immunosuppressants, antiviral agents, and anticancer drugs.[5]

This application note provides detailed protocols and technical insights for the N-methylation of L-proline derivatives. We will explore several robust methodologies, discuss the chemical principles underpinning each approach, and offer guidance on selecting the most appropriate method for specific research applications. The protocols described herein are designed to be self-validating, with clear explanations for each experimental step to ensure reproducibility and success.

Strategic Approaches to N-Methylation of L-Proline

The synthesis of N-methyl-L-proline derivatives can be broadly categorized into three main strategies: reductive amination, direct alkylation using methylating agents, and the classical Eschweiler-Clarke reaction. The choice of method depends on factors such as the nature of the starting material (e.g., presence of protecting groups), desired scale, and available reagents.

Reductive Amination with Formaldehyde and a Hydride Reducing Agent

Reductive amination is a widely used and versatile one-pot method for N-methylation.[6] The reaction proceeds through the formation of an intermediate iminium ion upon reaction of the secondary amine of L-proline with formaldehyde, which is then reduced in situ by a hydride-donating reagent.[7]

Mechanism of Reductive Amination:

The reaction begins with the nucleophilic attack of the proline nitrogen on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This is followed by the loss of water to generate a highly electrophilic iminium ion. A hydride reducing agent then delivers a hydride to the iminium carbon, yielding the N-methylated proline derivative.[8]

// Nodes for reactants and intermediates Proline [label="L-Proline Derivative\n(Secondary Amine)"]; Formaldehyde [label="Formaldehyde\n(HCHO)"]; Hemiaminal [label="Hemiaminal\nIntermediate"]; Iminium [label="Iminium Ion"]; Hydride [label="Hydride Source\n(e.g., NaBH₃CN)"]; Product [label="N-Methyl-L-proline\nDerivative"]; Water [label="H₂O"]; Reducer_spent [label="Spent Reductant"];

// Edges to show reaction flow Proline -> Hemiaminal [label="+ HCHO"]; Formaldehyde -> Hemiaminal; Hemiaminal -> Iminium [label="- H₂O"]; Iminium -> Water; Iminium -> Product [label="+ [H⁻]"]; Hydride -> Product; Product -> Reducer_spent;

} .dot Reductive Amination Workflow.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for one-pot reactions because it is stable under mildly acidic conditions (pH 4-6) required for iminium ion formation and selectively reduces the iminium ion over the starting aldehyde.[7][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and safer alternative that also shows excellent selectivity for iminium ion reduction.[10] Sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the formaldehyde starting material; therefore, it is often added after the iminium ion has had time to form.[10]

  • pH Control: Maintaining a slightly acidic pH is crucial. It facilitates the dehydration of the hemiaminal to form the iminium ion. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic, or can lead to the degradation of acid-labile protecting groups.

  • Solvent: Protic solvents like methanol or ethanol are commonly used as they effectively dissolve the amino acid derivative and the reagents.

Protocol 1: N-Methylation of L-Proline via Reductive Amination with Sodium Cyanoborohydride

This protocol is adapted from procedures for the reductive methylation of N-terminal proline residues in peptides.[11]

Materials:

  • L-proline (or an ester derivative, e.g., L-proline methyl ester hydrochloride)

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-proline (1.0 eq) in methanol. If using an ester hydrochloride salt, add triethylamine (1.1 eq) to neutralize the acid.

  • Addition of Reagents: To the stirred solution, add aqueous formaldehyde (3.0 eq).

  • pH Adjustment: Carefully add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude N-methyl-L-proline derivative can be purified by column chromatography on silica gel or by recrystallization.

Direct Alkylation of N-Boc-L-proline with Dimethyl Sulfate or Methyl Iodide

Direct alkylation is a straightforward method for N-methylation, particularly for N-protected amino acids. The use of a protecting group on the nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is not suitable for this specific reaction as the N-H is required for deprotonation. However, protecting the carboxylic acid as an ester is a common strategy. A strong base is used to deprotonate the secondary amine, generating a nucleophilic amide anion that subsequently attacks the methylating agent.[12]

Mechanism of Direct N-Alkylation:

The reaction is initiated by the deprotonation of the proline nitrogen by a strong, non-nucleophilic base like sodium hydride (NaH). This generates a sodium salt of the proline derivative, which then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an Sₙ2 reaction to form the N-methylated product.

// Nodes for reactants and intermediates Proline_Ester [label="L-Proline Ester"]; NaH [label="Sodium Hydride\n(NaH)"]; Proline_Anion [label="Proline Anion"]; Me2SO4 [label="Dimethyl Sulfate\n((CH₃)₂SO₄)"]; Product [label="N-Methyl-L-proline Ester"]; H2 [label="H₂ (gas)"]; NaMeSO4 [label="Na⁺ ⁻OSO₃CH₃"];

// Edges to show reaction flow Proline_Ester -> Proline_Anion [label="+ NaH"]; NaH -> Proline_Anion; Proline_Anion -> H2 [label="- H₂"]; Proline_Anion -> Product [label="+ (CH₃)₂SO₄"]; Me2SO4 -> Product; Product -> NaMeSO4;

} .dot Direct N-Alkylation Workflow.

Causality Behind Experimental Choices:

  • Protecting Group: While this method can be applied to unprotected proline, protecting the carboxylic acid as an ester prevents potential O-alkylation.

  • Base: Sodium hydride (NaH) is a strong base that irreversibly deprotonates the amine, driving the reaction forward.[13] The resulting sodium salt of the carboxylate is generally less reactive towards alkylation than the deprotonated amine.[14]

  • Methylating Agent: Dimethyl sulfate is a potent and cost-effective methylating agent.[13] Methyl iodide is also commonly used. Safety Precaution: Dimethyl sulfate and methyl iodide are toxic and carcinogenic and should be handled with extreme care in a fume hood.[15]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent the reaction of the strong base with protic solvent molecules.[12]

Protocol 2: N-Methylation of Boc-L-proline with Dimethyl Sulfate and Sodium Hydride

This protocol is based on an efficient method for the N-methylation of amino acid derivatives.[13][16]

Materials:

  • Boc-L-proline

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous tetrahydrofuran (THF)

  • Catalytic amount of water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Argon or nitrogen line for inert atmosphere

  • Syringes

  • Ice bath

Procedure:

  • Preparation: Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of argon or nitrogen.

  • Reaction Setup: To the flask, add Boc-L-proline (1.0 eq) and anhydrous THF. Stir to dissolve.

  • Addition of Base: Under an inert atmosphere, carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Addition of Water and Methylating Agent: Add a catalytic amount of water (0.1 eq) to the suspension. This generates highly reactive, dry sodium hydroxide, which accelerates the reaction.[16] Then, add dimethyl sulfate (1.5 eq) dropwise via syringe at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by cooling the flask in an ice bath and slowly adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting N-methyl-Boc-L-proline can be purified by silica gel column chromatography.

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[17] A key advantage of this reaction is that it exclusively produces the tertiary amine without the formation of a quaternary ammonium salt byproduct, as the tertiary amine cannot form an iminium ion under these conditions.[17]

The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. The reaction is driven to completion by the formation of carbon dioxide gas.[16][17]

While robust, this method often requires elevated temperatures (reflux) and the use of a large excess of reagents, which can be a drawback for sensitive substrates.

Comparison of N-Methylation Methods

Method Reagents Typical Conditions Advantages Disadvantages References
Reductive Amination Formaldehyde, NaBH₃CN or NaBH(OAc)₃Mild (pH 4-6, room temp.)High selectivity, mild conditions, one-pot procedure.NaBH₃CN is toxic; requires careful pH control.[6][7][10]
Direct Alkylation Dimethyl sulfate or Methyl iodide, NaHAnhydrous aprotic solvent, 0°C to room temp.High yielding, straightforward.Use of highly toxic/carcinogenic reagents; risk of over-alkylation (quaternization); requires inert atmosphere.[12][13][16]
Eschweiler-Clarke Formaldehyde, Formic acidElevated temperature (reflux)Avoids quaternization; inexpensive reagents.Harsh conditions (high temp.); requires large excess of reagents; potential for side reactions with sensitive functional groups.[16][17]

Conclusion and Best Practices

The N-methylation of L-proline derivatives is a fundamental transformation for the synthesis of advanced pharmaceutical intermediates and peptidomimetics. For general-purpose N-methylation of L-proline and its simple esters, reductive amination offers an excellent balance of mild reaction conditions, high selectivity, and operational simplicity. When working with protected amino acids where the nitrogen is available for alkylation, direct alkylation with dimethyl sulfate or methyl iodide in the presence of sodium hydride is a highly effective, albeit more hazardous, alternative. The Eschweiler-Clarke reaction remains a viable, cost-effective option, particularly for large-scale syntheses where the prevention of over-methylation is paramount and the substrate is thermally stable.

Researchers should always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment, especially when handling toxic reagents like sodium cyanoborohydride and dimethyl sulfate. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to ensure complete conversion and to minimize side product formation.

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 11(21), 2799-2822.
  • García-Ramos, Y., Tulla-Puche, J., & Albericio, F. (2018).
  • Albericio, F., & Kruger, H. G. (2012). N-methylation in amino acids and peptides: Scope and limitations. Journal of Organic Chemistry, 77(23), 10637-10646.
  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • ResearchGate. (2002). An Efficient and Practical N-Methylation of Amino Acid Derivatives. Retrieved from [Link]

  • PubMed. (2002). An efficient and practical N-methylation of amino acid derivatives. Retrieved from [Link]

  • Argonaut Technologies. (n.d.). NEt3 BH3CN. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • ResearchGate. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

  • Google Patents. (2019). WO2019002344A1 - Method for preparation of alpha-methyl-l-proline.
  • ResearchGate. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N -cyanomethyl by-products. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. Retrieved from [Link]

  • Nature. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Retrieved from [Link]

  • PubMed. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-hydroxy-N-methylproline in Neuroprotection Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Neuroprotective Potential of 4-hydroxy-N-methylproline

4-hydroxy-N-methylproline, a non-proteinogenic amino acid derivative, is gaining significant attention in the field of neuropharmacology for its promising neuroprotective properties.[1] This technical guide provides a comprehensive overview of its application in drug discovery for neuroprotection, detailing its mechanisms of action and providing robust protocols for its evaluation in preclinical models.

Naturally occurring in various plant species, such as Sideroxylon obtusifolium, this compound, also referred to as N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), has demonstrated multifactorial neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease.[2][3][4] Its therapeutic potential stems from its ability to mitigate key pathological processes including oxidative stress, neuroinflammation, and synaptic dysfunction.[2][3]

Mechanism of Action: A Multi-Targeted Approach to Neuroprotection

The neuroprotective efficacy of 4-hydroxy-N-methylproline is attributed to its engagement with multiple cellular and molecular pathways implicated in neuronal survival and function.

1. Attenuation of Oxidative Stress: 4-hydroxy-N-methylproline has been shown to reduce the accumulation of cytoplasmic reactive oxygen species (ROS) and protect mitochondria from depolarization.[1][5] This is associated with the modulation of key biomarkers of oxidative stress.[5] Specifically, it has been observed to upregulate the NRF2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[2][3]

2. Anti-Neuroinflammatory Effects: A key aspect of its neuroprotective action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[1] By suppressing NF-κB activation, 4-hydroxy-N-methylproline can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby dampening neuroinflammation.[2][3]

3. Modulation of Amyloidogenesis: In models of Alzheimer's disease, 4-hydroxy-N-methylproline has been shown to decrease the levels of beta-secretase 1 (BACE-1) and amyloid-β (Aβ) plaques, key pathological hallmarks of the disease.[2][3][4]

4. Synaptic Protection: The compound has demonstrated the ability to improve synaptic function by regulating the levels of both presynaptic (e.g., SNAP-25, SYN) and postsynaptic (e.g., PSD-95, SNAP-23) markers.[2][3]

Signaling Pathway Overview:

G cluster_0 Neurotoxic Insult (e.g., Aβ, Oxidative Stress) cluster_1 4-hydroxy-N-methylproline Intervention cluster_2 Cellular Pathways cluster_3 Pathological Outcomes Abeta Amyloid-β BACE1 BACE-1 Abeta->BACE1 activates OxidativeStress Oxidative Stress NFkB NF-κB Signaling OxidativeStress->NFkB activates OxidativeDamage Oxidative Damage OxidativeStress->OxidativeDamage NMP 4-hydroxy-N-methylproline NMP->BACE1 inhibits NMP->NFkB inhibits NRF2 NRF2/HO-1 Pathway NMP->NRF2 activates Synaptic Synaptic Proteins NMP->Synaptic upregulates Amyloidogenesis Amyloidogenesis BACE1->Amyloidogenesis Neuroinflammation Neuroinflammation NFkB->Neuroinflammation NRF2->OxidativeDamage mitigates SynapticDysfunction Synaptic Dysfunction Synaptic->SynapticDysfunction improves Amyloidogenesis->SynapticDysfunction NeuronalDeath Neuronal Death Neuroinflammation->NeuronalDeath OxidativeDamage->NeuronalDeath SynapticDysfunction->NeuronalDeath

Caption: Proposed neuroprotective mechanisms of 4-hydroxy-N-methylproline.

Experimental Protocols for Evaluating Neuroprotective Efficacy

The following protocols provide a framework for assessing the neuroprotective effects of 4-hydroxy-N-methylproline in both in vitro and in vivo models.

Part 1: In Vitro Neuroprotection Assays

These assays are essential for initial screening and mechanistic studies.[6]

1.1. Cell Culture and Induction of Neurotoxicity

  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and relevant cell line for neuroprotection studies.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity:

    • Oxidative Stress Model: Treat cells with a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Excitotoxicity Model: Expose cells to toxic concentrations of glutamate or N-methyl-D-aspartate (NMDA).

    • Amyloid-β Toxicity Model: Treat cells with aggregated Aβ₁₋₄₂ peptides.

    • Pilocarpine-Induced Injury Model: For astrocyte protection studies, incubate astrocytes with a cytotoxic concentration of pilocarpine (e.g., IC₅₀ concentration).[5][7]

1.2. Treatment with 4-hydroxy-N-methylproline

  • Prepare a stock solution of 4-hydroxy-N-methylproline in a suitable solvent (e.g., sterile water or DMSO).

  • Pre-treat cells with varying concentrations of 4-hydroxy-N-methylproline for a specified duration (e.g., 2-24 hours) before inducing neurotoxicity. A concentration range of 25-100 µg/mL has been shown to be effective in astrocyte protection.[5][7]

1.3. Assessment of Neuroprotection

1.3.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.[8]

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate.

    • After treatment with the neurotoxin and/or 4-hydroxy-N-methylproline, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

1.3.2. Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress.[8]

  • Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Plate cells in a 96-well black plate.

    • Following treatment, load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

1.3.3. Western Blot Analysis for Key Signaling Proteins

This technique is used to quantify the expression levels of specific proteins.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., NRF2, HO-1, p-NF-κB, BACE-1, synaptic markers).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Experimental Workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assessment of Neuroprotection cluster_3 Data Analysis A 1. Culture SH-SY5Y cells B 2. Seed cells in appropriate plates A->B C 3. Pre-treat with 4-hydroxy-N-methylproline B->C D 4. Induce neurotoxicity (e.g., H₂O₂, Aβ) C->D E 5a. Cell Viability (MTT) D->E F 5b. ROS Measurement (DCFH-DA) D->F G 5c. Western Blot D->G H 6. Quantify and analyze data E->H F->H G->H

Caption: Workflow for in vitro evaluation of neuroprotection.

Part 2: In Vivo Neuroprotection Studies

Animal models are crucial for evaluating the therapeutic potential of 4-hydroxy-N-methylproline in a complex biological system.[9]

2.1. Animal Model of Alzheimer's Disease

  • Model: Intracerebroventricular (ICV) injection of amyloid-β₁₋₄₂ (Aβ₁₋₄₂) in mice is a widely used model to induce AD-like pathology.[2][3][4]

  • Procedure:

    • Anesthetize adult C57BL/6 mice.

    • Stereotactically inject Aβ₁₋₄₂ (e.g., 5 µL) into the lateral ventricles.

    • Sham-operated animals receive an injection of the vehicle.

2.2. Administration of 4-hydroxy-N-methylproline

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route.

  • Dosage and Duration: A dose of 50 mg/kg/day administered for a period of three weeks has shown significant neuroprotective effects in the Aβ₁₋₄₂-induced AD mouse model.[2][3]

2.3. Behavioral Assessments

These tests are used to evaluate cognitive function.

  • Morris Water Maze (MWM): Assesses spatial learning and memory.

    • Procedure: Train mice to find a hidden platform in a circular pool of water. Record the escape latency and path length. In a subsequent probe trial, remove the platform and measure the time spent in the target quadrant.

  • Y-Maze: Evaluates short-term spatial working memory.

    • Procedure: Allow mice to freely explore a Y-shaped maze. Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

2.4. Biochemical and Immunohistochemical Analyses

  • Tissue Preparation: At the end of the treatment period, perfuse the mice and collect brain tissue (cortex and hippocampus).

  • Biochemical Assays: Homogenize brain tissue to measure levels of:

    • Oxidative stress markers (e.g., ROS, lipid peroxidation).

    • Inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

    • Aβ₁₋₄₂ levels using ELISA.

  • Immunohistochemistry/Immunofluorescence:

    • Fix and section brain tissue.

    • Stain sections with antibodies against Aβ, GFAP (an astrocyte marker), and Iba-1 (a microglia marker) to visualize amyloid plaques and neuroinflammation.

In Vivo Experimental Workflow:

G cluster_0 Model Induction cluster_1 Treatment Regimen cluster_2 Behavioral Testing cluster_3 Post-mortem Analysis A 1. ICV injection of Aβ₁₋₄₂ in mice B 2. Daily i.p. injection of 4-hydroxy-N-methylproline A->B C 3. Morris Water Maze B->C D 4. Y-Maze B->D E 5. Brain tissue collection C->E D->E F 6a. Biochemical assays (ELISA, etc.) E->F G 6b. Immunohistochemistry E->G

Caption: Workflow for in vivo evaluation of neuroprotection.

Data Presentation and Interpretation

Table 1: Summary of Expected Outcomes in In Vitro Assays

AssayExpected Outcome with 4-hydroxy-N-methylproline Treatment
Cell Viability (MTT) Increased cell viability in the presence of a neurotoxin.
ROS Measurement Decreased intracellular ROS levels.
Western Blot Upregulation of NRF2, HO-1; Downregulation of p-NF-κB, BACE-1.

Table 2: Summary of Expected Outcomes in In Vivo Studies

AssessmentExpected Outcome with 4-hydroxy-N-methylproline Treatment
Morris Water Maze Decreased escape latency and increased time in the target quadrant.
Y-Maze Increased percentage of spontaneous alternations.
Biochemical Assays Decreased levels of oxidative stress markers, inflammatory cytokines, and Aβ₁₋₄₂.
Immunohistochemistry Reduced Aβ plaque deposition and decreased activation of astrocytes and microglia.

Conclusion and Future Directions

4-hydroxy-N-methylproline presents a promising multi-target therapeutic strategy for neurodegenerative diseases.[2] The protocols outlined in this guide provide a robust framework for its preclinical evaluation. Future research should focus on further elucidating its molecular targets, exploring its pharmacokinetic and pharmacodynamic properties, and investigating its efficacy in other models of neurodegeneration. While no clinical trials are currently listed for 4-hydroxy-N-methylproline specifically, the neuroprotective potential of related compounds continues to be an active area of research.[10]

References

  • Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. PubMed Central. [Link]

  • N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes. SciELO. [Link]

  • trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine. SciELO. [Link]

  • 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. PubMed. [Link]

  • Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. PubMed. [Link]

  • N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes. PubMed Central. [Link]

  • Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories. [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Neuroprotection in Acute Ischemic Stroke. ClinicalTrials.gov. [Link]

  • Studies on the Synthesis of cis-4-Hydroxy-l-proline. ResearchGate. [Link]

  • Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. MDPI. [Link]

  • Modeling neurodegenerative diseases in vivo review. PubMed. [Link]

  • Brain transcriptomic, metabolic and mitohormesis properties associated with N-propargylglycine treatment: A prevention strategy against neurodegeneration. PubMed Central. [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. PubMed Central. [Link]

Sources

Application Note & Protocols: The Role of N-methylproline in Enhancing Peptide Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Twin Hurdles of Peptide Therapeutics

Peptide-based drugs offer remarkable therapeutic potential due to their high specificity and low toxicity.[1] However, their journey from the lab to the clinic is often fraught with challenges related to their physicochemical properties. Two of the most significant obstacles are poor aqueous solubility and low metabolic stability.[2][3] Many promising peptide candidates fail because they are prone to aggregation—a process where peptide chains self-associate into insoluble, and often immunogenic, structures.[3] Furthermore, native peptides are rapidly degraded by proteases in the body, leading to short half-lives that limit their therapeutic efficacy.[4][5]

Proline, a unique proteinogenic amino acid, introduces a rigid bend in the peptide backbone, but its utility is complicated by the relatively small energy difference between the cis and trans conformations of the preceding peptide bond.[6][7] This cis-trans isomerization can lead to conformational heterogeneity, which in some cases contributes to aggregation and complicates structural analysis.

This application note details the strategic use of N-methyl-L-proline (NMP) , a proline derivative, as a powerful tool to rationally design peptides with superior solubility and enhanced proteolytic stability. We will explore the underlying mechanisms of action and provide detailed, field-proven protocols for its incorporation and validation.

The Mechanism of Action: How N-methylproline Imparts Favorable Properties

The introduction of a single methyl group to the proline nitrogen atom fundamentally alters the peptide's local environment, exerting powerful control over its conformation and resistance to degradation.

Conformational Locking to Disrupt Aggregation and Enhance Solubility

Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to the assembly of highly ordered β-sheet structures.[8] The conformational flexibility around the Xaa-Pro bond can sometimes facilitate the adoption of aggregation-prone states.

N-methylproline resolves this issue through steric hindrance. The methyl group on the amide nitrogen creates a significant steric clash with the side chain of the preceding residue when the peptide bond is in the cis conformation. As a result, the trans conformation is strongly favored, effectively "locking" the peptide backbone in a specific geometry. This is in contrast to a standard Xaa-Pro bond, where both isomers can be present in solution.

This enforced trans configuration disrupts the conformational homogeneity required for the propagation of β-sheets. By preventing peptides from aligning into these ordered aggregates, N-methylproline significantly reduces the propensity for aggregation, thereby leading to a marked improvement in aqueous solubility.

G cluster_0 Standard Xaa-Pro Bond cluster_1 Xaa-N-Methylproline (NMP) Bond trans_pro Trans Conformation (Favored, ~95%) cis_pro Cis Conformation (Accessible, ~5%) trans_pro->cis_pro Isomerization agg_pro Conformational Heterogeneity Can lead to Aggregation Prone States trans_pro->agg_pro cis_pro->agg_pro trans_nmp Trans Conformation (Strongly Favored) cis_nmp Cis Conformation (Sterically Disfavored) trans_nmp->cis_nmp High Energy Barrier sol_nmp Conformational Rigidity Disrupts Aggregation, Enhances Solubility trans_nmp->sol_nmp

Figure 1. N-methylproline locks the peptide backbone in a trans conformation, preventing aggregation.

Steric Shielding for Enhanced Proteolytic Stability

Enzymatic degradation by proteases is a primary clearance mechanism for peptide drugs.[2] Proteases recognize specific amino acid sequences and require a precise fit within their active site to cleave the peptide backbone. N-methylation of an amide bond provides a simple yet highly effective defense mechanism.[9]

The N-methyl group acts as a "steric shield," physically blocking the approach of the protease and preventing the peptide bond from docking correctly within the enzyme's catalytic site.[5] This modification significantly reduces the rate of enzymatic cleavage, not just at the modified site but often at adjacent sites as well, thereby extending the peptide's half-life in biological systems.[5] This strategy is found in nature and has been successfully employed in approved drugs like the immunosuppressant Cyclosporin A, a heavily N-methylated cyclic peptide.[4]

Figure 3. Workflow for incorporating Fmoc-N-Me-Pro-OH in an SPPS cycle.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel. [10][11]2. Fmoc Deprotection: If applicable, remove the N-terminal Fmoc group from the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (2 times) to remove residual piperidine.

  • Coupling Reaction: a. In a separate vial, pre-activate Fmoc-N-Me-Pro-OH (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. Causality Note: The extended time ensures that the sterically hindered N-methylated residue couples completely.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step (double coupling).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (2 times) to remove excess reagents.

  • Continuation: Proceed with the deprotection and coupling of the next amino acid in the sequence as per standard protocols.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and MeOH and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., Reagent K for 2-3 hours).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Protocol for Comparative Solubility Assessment

This protocol provides a self-validating system to quantitatively compare the solubility of a native peptide versus its N-methylproline analogue.

Rationale: By preparing stock solutions in a minimal amount of organic solvent and then diluting into an aqueous buffer, we can determine the point at which the peptide precipitates, providing a clear measure of its aqueous solubility limit.

Materials:

  • Lyophilized native peptide and NMP-analogue peptide

  • Organic Solvent: DMSO or Acetonitrile

  • Aqueous Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Spectrophotometer and UV-transparent cuvettes or microplate reader

  • Benchtop centrifuge

Step-by-Step Methodology:

  • Stock Solution Preparation: a. Weigh out equal, small amounts (e.g., 1 mg) of both the native and NMP-analogue peptides into separate microfuge tubes. b. Add a small, precise volume of DMSO (e.g., 20 µL) to each tube to create a high-concentration stock solution (e.g., 50 mg/mL). Sonicate briefly if necessary to ensure complete dissolution. [12]2. Serial Dilution in Aqueous Buffer: a. Prepare a series of tubes containing a fixed volume of aqueous buffer (e.g., 98 µL of PBS, pH 7.4). b. Create a dilution series. For example, add 2 µL of the peptide stock solution to the first tube (to achieve a 1 mg/mL concentration with 2% DMSO). Mix thoroughly. c. Observe for any signs of precipitation (cloudiness). d. If the solution is clear, create the next dilution by adding a larger volume of stock to a new tube of buffer to achieve a higher concentration (e.g., 4 µL stock into 96 µL buffer for 2 mg/mL). e. Continue this process until you identify the concentration at which the native peptide begins to precipitate. Note this concentration. f. Repeat the exact same dilution series for the NMP-analogue peptide.

  • Quantification: a. For each clear solution, centrifuge the tubes at high speed (e.g., 14,000 xg) for 10 minutes to pellet any non-visible aggregates. b. Carefully transfer the supernatant to a new tube. c. Measure the absorbance of the supernatant at 280 nm (if the peptide contains Trp or Tyr) or ~215 nm (for the peptide bond). d. The concentration at which the absorbance value deviates from the linear dilution curve, or at which visible precipitation occurs, is the operational solubility limit.

  • Data Presentation: a. Record the solubility limits for both peptides in a table for direct comparison.

PeptideSolvent SystemMaximum Solubility (mg/mL)Observations
Native Peptide2% DMSO in PBS, pH 7.4[Experimental Value][e.g., Precipitation observed]
NMP-Analogue2% DMSO in PBS, pH 7.4[Experimental Value][e.g., Solution remains clear]

Conclusion

N-methyl-L-proline is a powerful and versatile tool in modern peptide chemistry. By introducing a single methyl group, researchers can exert precise control over the peptide backbone, locking it into a favorable trans conformation. This strategic modification simultaneously addresses two of the most persistent challenges in peptide development: it disrupts the ordered structures required for aggregation, thereby enhancing solubility, and it provides a steric shield against enzymatic degradation, increasing metabolic stability. The protocols provided herein offer a robust framework for the synthesis and validation of N-methylproline-containing peptides, enabling the rational design of next-generation therapeutic candidates with significantly improved drug-like properties.

References

  • Chemical Reviews. (2024). Proline Analogues.
  • Molecules. (n.d.).
  • New Journal of Chemistry. (n.d.). Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. RSC Publishing.
  • Amino Acids. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review.
  • ResearchGate. (n.d.).
  • Journal of the American Chemical Society. (n.d.). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Methods in Enzymology. (2025).
  • Merck Millipore. (n.d.).
  • Gyros Protein Technologies. (2021).
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • The AAPS Journal. (n.d.). Strategic Approaches to Optimizing Peptide ADME Properties. PMC - PubMed Central.
  • Journal of the American Society for Mass Spectrometry. (n.d.).
  • Journal of Molecular Biology. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Molecular Biotechnology. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Drug Delivery and Translational Research. (n.d.).
  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bioorganic Chemistry. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
  • Molecules. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central.
  • Journal of the American Chemical Society. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • Nature Communications. (2023).
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines.

Sources

Navigating the Labyrinth: A Guide to Preclinical Drug Development for the Central Nervous System

Author: BenchChem Technical Support Team. Date: January 2026

The development of therapeutics targeting the central nervous system (CNS) presents a formidable challenge in modern medicine. The intricate complexity of the brain and spinal cord, shielded by the highly selective blood-brain barrier (BBB), demands a sophisticated and multi-faceted approach to drug discovery and development.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key applications and protocols, from initial screening to preclinical validation, emphasizing the rationale behind experimental choices and the importance of robust, self-validating systems.

The CNS Drug Development Gauntlet: Overcoming Key Hurdles

The path to a successful CNS drug is fraught with obstacles that contribute to high attrition rates in clinical trials.[1][4] A fundamental understanding of these challenges is paramount for designing effective preclinical strategies.

  • The Blood-Brain Barrier (BBB): This gatekeeper of the CNS stringently regulates the passage of molecules from the bloodstream into the brain, preventing the entry of over 98% of small-molecule drugs.[1][5]

  • Complex Pathophysiology: Many CNS disorders have multifaceted and incompletely understood etiologies, making it difficult to identify and validate therapeutic targets.[1][2][3]

  • Disease Heterogeneity: Conditions like Alzheimer's and Parkinson's disease exhibit significant variability among patients, complicating the development of universally effective treatments.[1]

  • Lack of Reliable Biomarkers: The scarcity of validated biomarkers for many CNS diseases hinders early diagnosis, patient stratification, and the objective assessment of treatment efficacy.[1][6][7]

  • Predictive Validity of Preclinical Models: Animal models often fail to fully recapitulate the complexity of human CNS disorders, leading to poor translation of preclinical findings to clinical success.[2]

A logical workflow for navigating these challenges involves a tiered approach, starting with high-throughput screening and progressively more complex and physiologically relevant models.

HTS High-Throughput Screening (HTS) In_Vitro_BBB In Vitro BBB Permeability Assays HTS->In_Vitro_BBB Identify BBB-penetrant hits Cell_Based Cell-Based Disease Models HTS->Cell_Based Assess cellular efficacy In_Vitro_BBB->Cell_Based In_Vivo In Vivo Animal Models Cell_Based->In_Vivo Validate efficacy & safety Biomarker Biomarker Discovery & Validation In_Vivo->Biomarker Identify translational markers Clinical Clinical Trials In_Vivo->Clinical Provide preclinical proof-of-concept Biomarker->Clinical Guide patient selection & monitor response

Figure 1: A streamlined workflow for preclinical CNS drug development, progressing from high-throughput screening to in vivo validation and biomarker identification.

Part 1: De-risking CNS Drug Candidates with High-Throughput and In Vitro Models

The initial stages of CNS drug discovery focus on identifying compounds with the requisite physicochemical properties to cross the BBB and engage the desired target.

High-Throughput Screening (HTS) for CNS Drug Discovery

HTS allows for the rapid screening of large compound libraries to identify initial "hits" with potential therapeutic activity.[8][9] In the context of CNS drug development, HTS assays can be designed to assess various parameters, including:

  • Target Engagement: Biochemical assays utilizing purified receptors, enzymes, or other target proteins.[8]

  • Cellular Activity: Cell-based assays using neuronal cell lines or primary neurons to measure downstream signaling events or phenotypic changes.[8][10]

  • BBB Permeability: In silico and high-throughput in vitro models to predict a compound's ability to cross the BBB.

Table 1: Comparison of High-Throughput Screening Methods for CNS Drug Discovery

Assay TypePrincipleThroughputAdvantagesLimitations
Biochemical Assays Measures direct interaction with a molecular target (e.g., receptor binding, enzyme inhibition).Very HighSimple, cost-effective, highly reproducible.Lacks physiological context, may not reflect cellular activity.
Cell-Based Assays Measures a biological response in a cellular context (e.g., changes in gene expression, cell viability, or signaling pathways).High to MediumMore physiologically relevant than biochemical assays.More complex, higher variability, potential for off-target effects.
High-Content Screening (HCS) Automated microscopy and image analysis to quantify multiple cellular parameters simultaneously.MediumProvides rich, multi-parametric data on cellular phenotypes.Data analysis can be complex, lower throughput than plate reader-based assays.
In Silico Screening Computational models to predict compound properties (e.g., BBB permeability, target binding).Extremely HighVery fast and inexpensive.Predictive accuracy can be limited and requires experimental validation.[11]
In Vitro Models of the Blood-Brain Barrier

Assessing a compound's ability to permeate the BBB is a critical early step. Various in vitro models have been developed to mimic the in vivo barrier, ranging from simple cell monolayers to complex microfluidic devices.[12][13][14][15]

Protocol 1: Transwell Assay for Assessing BBB Permeability

This protocol describes a widely used method for evaluating the permeability of a test compound across a monolayer of brain endothelial cells.[16]

Materials:

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • Brain microvascular endothelial cells (BMECs), either primary cells or immortalized cell lines (e.g., hCMEC/D3)[14][15]

  • Astrocyte and pericyte co-culture (optional, but recommended for enhancing barrier properties)[14]

  • Cell culture medium and supplements

  • Test compound and positive/negative control compounds (e.g., propranolol and sucrose)

  • Transendothelial Electrical Resistance (TEER) measurement system

  • Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed BMECs onto the apical side of the Transwell insert. If using a co-culture model, seed astrocytes and/or pericytes on the basolateral side of the well.

  • Barrier Formation: Culture the cells until a confluent monolayer is formed, characterized by high TEER values (typically >150 Ω·cm² for immortalized cell lines and higher for primary cells).[17] TEER should be monitored regularly to assess barrier integrity.[16]

  • Permeability Assay: a. Replace the medium in the apical chamber with a fresh medium containing the test compound at a known concentration. b. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. c. Simultaneously, collect samples from the apical chamber to determine the initial concentration.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound accumulation in the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the apical chamber.

Self-Validation: The integrity of the BBB model should be continuously monitored by measuring TEER. Additionally, the permeability of well-characterized high and low permeability compounds should be assessed in parallel to validate the assay performance.

cluster_0 Apical (Blood) Side cluster_1 Basolateral (Brain) Side Apical_Chamber Apical Chamber (Test Compound) BMEC_monolayer Brain Microvascular Endothelial Cell (BMEC) Monolayer Apical_Chamber->BMEC_monolayer Basolateral_Chamber Basolateral Chamber (Sample Collection) Porous_membrane Porous Membrane BMEC_monolayer->Porous_membrane Porous_membrane->Basolateral_Chamber

Figure 2: Schematic of the Transwell assay for assessing blood-brain barrier permeability.

More advanced in vitro BBB models, such as microfluidic "BBB-on-a-chip" systems, offer a more physiologically relevant microenvironment by incorporating shear stress and 3D cell culture.[12][16] While these models have lower throughput, they provide more predictive data on drug permeability.

Part 2: Bridging the Gap to Clinical Relevance with In Vivo Models and Biomarkers

While in vitro models are invaluable for initial screening, in vivo studies are essential for evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties of a CNS drug candidate in a whole-organism context.[12][18]

In Vivo Models for CNS Drug Discovery

A wide range of animal models are used to study CNS disorders, from genetically modified rodents to non-human primates.[19][20] The choice of model depends on the specific disease and the therapeutic target.

Table 2: Common In Vivo Models for CNS Disorders

Disease AreaAnimal ModelKey FeaturesReadouts
Alzheimer's Disease APP/PS1 transgenic miceAmyloid plaque deposition, cognitive deficits.[20]Morris water maze, contextual fear conditioning, immunohistochemistry for Aβ and tau pathology.[19]
Parkinson's Disease MPTP-induced mouse modelDopaminergic neuron loss, motor impairments.[19]Rotarod test, pole test, grip strength, dopamine levels.[19]
Depression Chronic unpredictable mild stress (CUMS) in ratsAnhedonia, behavioral despair.[19]Sucrose preference test, forced swim test, tail suspension test.[19]
Anxiety Elevated plus maze, open field test in mice/ratsAnxiety-like behaviors (avoidance of open/exposed areas).[19]Time spent in open arms/center, locomotor activity.

It is crucial to acknowledge the limitations of animal models and to select the most appropriate model based on its translational relevance to the human disease.[2]

The Role of Biomarkers in CNS Drug Development

Biomarkers are objectively measured indicators of a biological state or condition.[6] In CNS drug development, biomarkers play a critical role in:

  • Early Diagnosis and Patient Stratification: Identifying individuals who are most likely to respond to a particular treatment.[7]

  • Pharmacodynamic (PD) Assessment: Confirming that the drug is engaging its target and eliciting the desired biological effect.[6]

  • Surrogate Endpoints: Providing an early indication of clinical efficacy, potentially accelerating the drug development process.[6]

Protocol 2: Utilizing Neuroimaging as a Biomarker in Preclinical and Clinical CNS Studies

Neuroimaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), provide non-invasive windows into the living brain, allowing for the longitudinal assessment of disease progression and treatment response.[6][21][22]

Application in Preclinical Studies:

  • Target Engagement: PET imaging with a radiolabeled ligand specific for the drug target can be used to confirm that the drug is binding to its intended target in the brain and to determine the optimal dose for target occupancy.[23][24]

  • Pharmacodynamic Effects: Functional MRI (fMRI) can measure changes in brain activity in response to a drug, providing evidence of its functional effects on neural circuits.[23]

  • Disease Modification: Longitudinal imaging studies can track changes in biomarkers of neurodegeneration (e.g., amyloid plaques in Alzheimer's disease models) to assess the disease-modifying potential of a therapeutic candidate.[25]

Application in Clinical Trials:

  • Patient Selection: Neuroimaging biomarkers can be used to select patients with a specific pathology (e.g., amyloid-positive individuals for an anti-amyloid therapy).[24]

  • Monitoring Treatment Efficacy: Changes in imaging biomarkers can serve as objective measures of treatment response.[22]

  • Safety Assessment: MRI can be used to monitor for potential adverse effects, such as cerebral edema or microhemorrhages.[25]

cluster_0 Preclinical Development cluster_1 Clinical Trials Target_Engagement Target Engagement (PET) PD_Effects Pharmacodynamic Effects (fMRI) Target_Engagement->PD_Effects Disease_Modification Disease Modification (Longitudinal Imaging) PD_Effects->Disease_Modification Patient_Selection Patient Selection Disease_Modification->Patient_Selection Inform clinical trial design Efficacy_Monitoring Efficacy Monitoring Patient_Selection->Efficacy_Monitoring Safety_Assessment Safety Assessment Efficacy_Monitoring->Safety_Assessment

Figure 3: The application of neuroimaging biomarkers across preclinical and clinical phases of CNS drug development.

Part 3: Advanced Drug Delivery Strategies and Regulatory Considerations

Even a highly potent and specific CNS drug will fail if it cannot be effectively delivered to its target in the brain.[5]

Innovations in CNS Drug Delivery

Overcoming the BBB remains a primary focus of CNS drug delivery research. Several innovative strategies are being explored to enhance brain uptake of therapeutics:

  • Nanotechnology-based Delivery Systems: Nanoparticles, liposomes, and other nanocarriers can be engineered to encapsulate drugs and facilitate their transport across the BBB.[26][27][28] These systems can also be functionalized with ligands that target specific receptors on brain endothelial cells to promote receptor-mediated transcytosis.[27][29]

  • Gene Therapy: Viral vectors (e.g., adeno-associated viruses) can be used to deliver therapeutic genes directly to the CNS, offering the potential for long-lasting or even curative treatments for genetic neurological disorders.[26]

  • Focused Ultrasound: This non-invasive technique uses ultrasound waves to transiently open the BBB in a targeted brain region, allowing for enhanced delivery of systemically administered drugs.[30]

Regulatory Landscape for CNS Drugs

Navigating the regulatory pathway for CNS drugs is a complex process.[1] The U.S. Food and Drug Administration (FDA) provides guidance documents that outline their current thinking on various aspects of CNS drug development, including clinical trial design and the use of biomarkers.[31][32][33][34] Early and frequent communication with regulatory agencies is crucial for a successful development program.

Conclusion

The development of drugs targeting the central nervous system is a challenging but ultimately rewarding endeavor. A thorough understanding of the unique obstacles posed by the CNS, coupled with the strategic application of advanced in vitro and in vivo models, robust biomarkers, and innovative drug delivery technologies, is essential for success. By embracing a scientifically rigorous and logically structured approach, researchers can increase the probability of translating promising preclinical candidates into effective therapies for patients with debilitating neurological and psychiatric disorders.

References

  • The future of CNS drug development: signs of real progress. (2025, July 21). Vertex AI Search.
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Future Science.
  • Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience.
  • Advancing Use of Biomarkers in CNS Drug Discovery and Development. (2023, March 9). ICON plc.
  • In vitro, in vivo and in silico models of drug distribution into the brain. PubMed.
  • Latest Innovations Driving Progress in CNS Drug Development. Pharma Focus America.
  • Recent advances in drug delivery and targeting to the brain. Journal of Nanobiotechnology.
  • Blood Based CNS Biomarkers | Thinking Outside the Brain. Sapient Bio.
  • Challenges In Cns Drug Development.
  • CNS Pharmacology Models. Medicilon.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
  • RECENT ADVANCES IN BRAIN TARGETED DRUG DELIVERY SYSTEM: A REVIEW.
  • Challenges of CNS Drug Delivery.
  • In vitro Disease Models for Screening Services. NeuroProof.
  • What are the challenges of developing CNS-active drugs?. (2025, May 28). Oraxion.
  • Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. Neuropsychopharmacology.
  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. MDPI.
  • Breakthrough Nanocarriers Revolutionize CNS Drug Delivery. (2025, November 21). BIOENGINEER.ORG.
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Biological and Pharmaceutical Bulletin.
  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell.
  • Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery.
  • Biomarkers in CNS drug discovery and development - focus on molecular blood markers. Neuroscience.
  • In Vitro Blood Brain Barrier Models for Drug Development. (2022, December 18). Tempo Bioscience.
  • CNS Disease Models For Preclinical Research Services. Pharmaron.
  • Challenges and Opportunities in CNS Drug Development. (2024, November 26). Simbec-Orion.
  • Use of functional imaging across clinical phases in CNS drug development. Journal of Psychopharmacology.
  • (PDF) In Vitro Models of CNS Barriers.
  • A dive into blood-brain barrier permeability prediction models (part 1). (2020, December 17). Preste AI.
  • PET Imaging in CNS First-in-Human Clinical Trials. BioPharma Services.
  • Imaging in Neuroscience Clinical Trials.
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • High-Throughput Screening of Drug−Brain Tissue Binding and in Silico Prediction for Assessment of Central Nervous System Drug Delivery. Journal of Medicinal Chemistry.
  • Neuroscience Imaging CRO for CNS Clinical Trials.
  • CNS/Pain - Pharmacology Discovery Services. Pharmacology Discovery Services.
  • Use of functional imaging across clinical phases in CNS drug development.
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • FDA finalizes guidance on studying CNS metastases in cancer trials. (2021, July 6). RAPS.
  • Evaluating Cancer Drugs in Patients with Central Nervous System Metastases. FDA.
  • Evaluating Cancer Drugs in Patients With Central Nervous System Metastases; Guidance for Industry; Availability. (2021, July 2). Federal Register.
  • Regulatory issues (Chapter 2) - Essential CNS Drug Development. Cambridge University Press.
  • High-Throughput Screening Methods for Drug Discovery. (2022, June 30). Technology Networks.
  • US Food and Drug Administration regulatory updates in neuro-oncology. Neuro-Oncology Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Techniques for N-methylproline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methylproline isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges of separating the stereoisomers and geometric isomers of N-methylproline. N-methylproline, a derivative of the amino acid proline, presents distinct purification hurdles due to the presence of both a chiral center and a tertiary amide bond, which gives rise to cis and trans rotamers.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the specific isomers of N-methylproline that complicate purification?

N-methylproline has two primary types of isomers:

  • Enantiomers: Due to the chiral carbon at the α-position (C2), N-methylproline exists as two non-superimposable mirror images: (S)-N-methylproline (L-form) and (R)-N-methylproline (D-form). These enantiomers have identical physical properties (melting point, boiling point, solubility) in an achiral environment, making their separation non-trivial.

  • Geometric Isomers (cis/trans Rotamers): The tertiary amide bond between the nitrogen and the carbonyl carbon of a preceding amino acid (or a protecting group) has a significant double-bond character, restricting free rotation. This results in two distinct planar conformations: a cis isomer, where the α-carbon and the preceding atom are on the same side of the amide bond, and a trans isomer, where they are on opposite sides. The energy barrier for interconversion is high enough that both isomers can often be observed at room temperature, especially in solution.[3][4]

Q2: Why is the purification of N-methylproline isomers so challenging?

The primary challenge lies in the subtle structural differences between the isomers. Enantiomers require a chiral environment to be distinguished, such as a chiral stationary phase (CSP) in chromatography or a chiral resolving agent for crystallization.[5] The cis/trans isomerization adds another layer of complexity, as the two forms can interconvert in solution.[6] This equilibrium can lead to peak broadening or the appearance of multiple peaks for a single enantiomer during chromatography, complicating isolation and quantification.

Q3: What are the principal techniques for separating N-methylproline enantiomers?

The most effective techniques rely on creating a diastereomeric interaction:

  • Chiral Chromatography (HPLC & SFC): This is the most widely used method. A chiral stationary phase (CSP) provides a chiral environment that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective.[7] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative, often providing faster and more efficient separations.[8]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic N-methylproline with a pure chiral acid or base (a resolving agent) to form a mixture of diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized from the solution.[9]

  • Derivatization to Form Diastereomers: The enantiomers can be derivatized with a chiral reagent to form a covalent diastereomeric pair, which can then be separated using standard, achiral chromatography.[10]

Q4: How can the cis-trans isomers of N-methylproline be managed during purification?

Managing cis-trans isomers involves either stabilizing one form or finding conditions where their interconversion does not interfere with the separation of enantiomers.

  • Temperature Control: Lowering the temperature can slow the rate of interconversion, sometimes "freezing out" the two isomers, which may allow for their separation or result in sharper chromatographic peaks.[3][6]

  • Solvent Choice: The polarity of the solvent can influence the equilibrium between cis and trans forms.[4] Systematic screening of solvents is crucial during method development.

  • NMR Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the ratio of cis and trans isomers in solution and for confirming the structure of isolated isomers.[11]

Q5: What detection methods are suitable for analyzing N-methylproline isomers during chromatography?

Since N-methylproline lacks a strong chromophore, direct UV detection can be challenging at low concentrations. Common solutions include:

  • Derivatization: Pre- or post-column derivatization with a UV-active or fluorescent tag (e.g., FMOC-Cl, NBD-Cl) is a common strategy to enhance detection sensitivity.[12][13][14]

  • Mass Spectrometry (MS): LC-MS is an excellent detection method as it is highly sensitive and provides mass information, confirming the identity of the eluting peaks.[15]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are useful when the analyte lacks a chromophore and MS is not available.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of N-methylproline isomers.

Guide 1: Chiral Chromatography (HPLC/SFC)

Causality: Enantiomeric resolution on a CSP depends on the formation of transient, diastereomeric complexes between the analyte and the chiral selector. If the interaction is too weak, too strong, or non-selective, no separation will occur. The choice of CSP, mobile phase, and temperature are critical to achieving the right balance for selective interaction.

Troubleshooting Workflow:

G start Start: No Resolution csp Is the CSP appropriate? (e.g., polysaccharide, macrocyclic glycopeptide) start->csp mobile_phase Optimize Mobile Phase - Adjust polarity (Hexane/IPA, etc.) - Add acidic/basic modifier (TFA, DEA) csp->mobile_phase Yes change_csp Switch CSP Type - Try a complementary phase (e.g., Chiralpak AD to AS) csp->change_csp No/Unsure temp Adjust Temperature - Try sub-ambient (e.g., 10-25°C) - Slower kinetics can improve resolution mobile_phase->temp success Resolution Achieved mobile_phase->success derivatize Consider Derivatization - Protect amine or acid (e.g., Boc, FMOC) - Changes interaction with CSP temp->derivatize temp->success derivatize->change_csp derivatize->success change_csp->mobile_phase

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Solutions:

  • Verify CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for amino acid derivatives.[7] Macrocyclic glycopeptide phases (e.g., Vancomycin, Teicoplanin) are also excellent choices, particularly in polar ionic or reversed-phase modes.[16]

  • Optimize the Mobile Phase:

    • Normal Phase: For derivatives like Boc-N-methylproline, a mobile phase of hexane and a polar alcohol (ethanol or isopropanol) is a good starting point. The resolution can be highly sensitive to the alcohol percentage; small changes (e.g., 1%) can dramatically alter selectivity.[7][13]

    • Additives: An acidic modifier like trifluoroacetic acid (TFA) is often essential to suppress ionization of the carboxylic acid and reduce peak tailing.[13]

  • Adjust Column Temperature: Lowering the temperature often enhances chiral recognition by favoring the formation of more stable diastereomeric complexes, although it increases analysis time.

  • Consider Analyte Derivatization: If separating the free amino acid is difficult, derivatizing the N-methyl group or the carboxylic acid can alter its interaction with the CSP, sometimes leading to improved resolution. For example, protecting the amine with a Boc or FMOC group is a common strategy.[14]

Data Summary: Recommended Starting Conditions for Chiral HPLC

Chiral Stationary Phase TypeMobile Phase SystemAdditive (Typical)Mode
Amylose/Cellulose DerivativesHexane/Ethanol or IPA0.1% TFANormal Phase
Macrocyclic GlycopeptideMethanol or Acetonitrile/Water0.1% Acetic or Formic AcidReversed Phase
Crown EtherPerchloric Acid SolutionN/AAqueous

Causality: This phenomenon is almost always due to the presence of slowly interconverting cis and trans isomers of the N-methylproline peptide bond.[3] If the rate of interconversion is on the same timescale as the chromatographic separation, it results in peak broadening or coalescence. If the rate is slow, two distinct peaks may be observed for one enantiomer.

Solutions:

  • Vary the Temperature:

    • Increase Temperature: This will accelerate the cis-trans interconversion. If the rate becomes fast enough relative to the chromatography, the two isomer peaks will coalesce into a single, sharper peak.

    • Decrease Temperature: This will slow the interconversion, potentially resolving the two isomers into two sharp, distinct peaks. This can be useful for isolating a specific conformer.[6]

  • Change the Solvent System: The solvent environment can shift the cis/trans equilibrium.[4] Experiment with different solvents (e.g., switching from methanol to acetonitrile in reversed-phase) to see if one conformer can be favored or if the interconversion rate can be altered beneficially.

  • Confirm with NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6) and acquire a 1D proton or 2D NOESY spectrum. Cross-peaks between key protons can definitively confirm the presence and ratio of cis and trans isomers.[11]

Guide 2: Diastereomeric Salt Crystallization

Causality: Crystallization requires achieving a state of supersaturation without causing amorphous precipitation ("oiling out"). This is a delicate balance influenced by the purity of the starting material, the choice of resolving agent, the solvent system, and the rate of cooling or solvent evaporation.[17]

Troubleshooting Workflow:

G start Start: No Crystals / Oiling Out purity Check Purity of Racemate (>95% recommended) start->purity resolving_agent Screen Chiral Resolving Agents (e.g., Tartaric acid, Mandelic acid) purity->resolving_agent Purity OK solvent Optimize Solvent System - Screen different solvents - Use solvent/anti-solvent pair resolving_agent->solvent concentration Adjust Concentration & Cooling Rate - Start with saturated solution - Cool slowly solvent->concentration seeding Attempt Seeding - Use previously formed crystal - Scratch flask concentration->seeding success Crystals Formed concentration->success seeding->success

Caption: Troubleshooting workflow for diastereomeric salt crystallization.

Solutions:

  • Ensure High Purity: The starting racemic N-methylproline should be of high purity. Impurities can act as "crystal poisons," inhibiting nucleation and growth.[17] Consider a preliminary purification step like silica gel chromatography if needed.

  • Screen Resolving Agents: The interaction between the racemate and the resolving agent is specific. If one agent (e.g., (R)-(-)-mandelic acid) fails, try another with a different structure (e.g., (2R,3R)-(-)-tartaric acid).

  • Systematically Screen Solvents: The solubility of the diastereomeric salts is highly dependent on the solvent. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold. Use a solvent/anti-solvent system where the compound is soluble in the "solvent" and insoluble in the "anti-solvent." Add the anti-solvent dropwise to a solution of the salt until turbidity persists, then heat to clarify and cool slowly.

  • Control Supersaturation: "Oiling out" often occurs when the solution becomes supersaturated too quickly. Use more dilute solutions and cool them very slowly (e.g., in an insulated container) to promote ordered crystal growth over amorphous precipitation.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for N-methylproline Enantiomers

This protocol outlines a general strategy for developing a chiral separation method.

  • Analyte Preparation: Prepare a 1 mg/mL solution of racemic N-methylproline (or a suitable derivative) in the mobile phase or a compatible solvent.

  • Column and Initial Conditions:

    • Column: Start with a polysaccharide-based CSP, such as a Chiralpak AD-H or AS-H column (or equivalent).

    • Mobile Phase: For normal phase, begin with a 90:10 (v/v) mixture of Hexane/Isopropanol with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm (if underivatized) or an appropriate wavelength for a derivatized analyte.

  • Initial Screening Run: Inject the sample and observe the chromatogram.

  • Optimization:

    • No Separation: If no separation is observed, change the alcohol modifier from isopropanol to ethanol, as this can significantly alter selectivity.

    • Poor Resolution: If peaks are present but not baseline-resolved, systematically decrease the percentage of the alcohol modifier in 1-2% increments (e.g., to 92:8, 95:5). This will increase retention and often improve resolution.

    • Long Retention Time: If retention is too long, increase the percentage of the alcohol modifier.

    • Peak Tailing: Ensure 0.1% TFA is present in the mobile phase to suppress ionization.

  • Temperature Study: Once a promising separation is found, repeat the analysis at different temperatures (e.g., 15°C and 40°C) to see if resolution can be further improved.

  • Method Validation: Once optimal conditions are found, validate the method for linearity, precision, and accuracy as per internal guidelines.[13]

Protocol 2: Diastereomeric Salt Resolution via Fractional Crystallization

This protocol provides a framework for separating enantiomers using a chiral resolving agent.

  • Select Resolving Agent: Choose a commercially available, enantiomerically pure resolving agent. For the acidic N-methylproline, a chiral base would be used. For this example, we will assume derivatization to an amide followed by resolution with a chiral acid like (R)-(-)-Mandelic Acid. Note: This is a generalized example.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic N-methylproline in a suitable solvent (e.g., ethanol).

    • Add 0.5 equivalents of the chiral resolving agent. Using only 0.5 equivalents ensures that only one diastereomeric salt can fully form and crystallize, often leaving the other in solution.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C) overnight.

    • If the solution "oils out," add a small amount of solvent to redissolve the oil, heat gently, and cool even more slowly.

    • If no crystals form after prolonged cooling, try adding a co-solvent or an anti-solvent dropwise until turbidity appears, then clarify by heating and cool slowly.

  • Isolation and Purification:

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Analyze the enantiomeric excess (e.e.) of the crystals and the mother liquor by chiral HPLC to determine the efficiency of the resolution.

    • The crystals can be recrystallized from the same solvent system to improve diastereomeric purity.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to break the salt linkage (e.g., add a base to neutralize the resolving acid and precipitate it, or use ion-exchange chromatography).[18]

    • Extract the desired enantiomer of N-methylproline into a suitable organic solvent or isolate it by evaporation.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Hydroxy-N-Methylproline from Natural Extracts.
  • ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from [Link]

  • Overberger, C. G., & Jon, Y. S. (1977). Stereoselective Synthesis of Quaternary Proline Analogues. Journal of Organic Chemistry. Referenced in PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Cis-trans isomerization and puckering of proline residue. Retrieved from [Link]

  • PubMed. (2019). Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

  • PubMed. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Retrieved from [Link]

  • Evotec. (n.d.). Preparative Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • ResearchGate. (2013). Troubleshooting protein purification?. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-L-proline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. Retrieved from [Link]

  • Human Metabolome Database. (2017). Showing metabocard for N-Methyl-L-proline (HMDB0094696). Retrieved from [Link]

  • Biocompare. (2017). Tips For Performing Preparative Chromatography and Protein Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Retrieved from [Link]

  • Axplora. (n.d.). Small molecules purification. Retrieved from [Link]

  • PubMed. (2019). Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. Retrieved from [Link]

  • ResearchGate. (2016). Crystallization – General Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). N-Methylproline (Compound). Retrieved from [Link]

  • PubMed. (n.d.). Proline cis-trans isomerization controls autoinhibition of a signaling protein. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of crystallization conditions for biological macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced Methods of Protein Crystallization. Retrieved from [Link]

  • PubMed. (n.d.). Introduction to protein crystallization. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Methylation of Proline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions. The N-methylation of proline is a critical modification in peptide and medicinal chemistry, enhancing proteolytic stability, modulating conformation, and improving cell permeability.[1][2] However, the synthesis of N-methylated proline derivatives can present several challenges. This resource aims to provide practical solutions and explain the chemical principles behind them to ensure successful and reproducible outcomes in your research.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the N-methylation of proline, providing explanations and recommended actions.

Q1: What are the most common and effective methods for the N-methylation of proline?

There are several established methods for the N-methylation of proline, each with its own advantages and disadvantages. The choice of method often depends on the scale of the reaction, the specific proline derivative being used, and the desired purity of the final product.

  • Eschweiler-Clarke Reaction: This is a classic and widely used method that involves the reaction of proline with excess formaldehyde and formic acid.[3][4] The reaction is typically heated and results in the formation of the N-methylated proline. A key advantage of this method is that it avoids the formation of quaternary ammonium salts, as the reaction stops at the tertiary amine stage.[3][5]

  • Reductive Amination: This method involves the reaction of proline with formaldehyde to form an intermediate iminium ion, which is then reduced by a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7] This approach is often milder than the Eschweiler-Clarke reaction and can be performed at lower temperatures.

  • Direct Alkylation with Methylating Agents: This method uses electrophilic methyl sources like methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base. While seemingly straightforward, this method is prone to over-methylation, leading to the formation of quaternary ammonium salts.[2] Therefore, careful control of stoichiometry is crucial.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in N-methylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature, though be mindful of potential side reactions like racemization.[8] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

  • Reagent Quality and Stoichiometry: Ensure that all reagents, especially the methylating agent and reducing agent, are of high quality and are used in the correct stoichiometric ratios. For instance, in the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is typically required to drive the reaction to completion.[3]

  • pH Control: The pH of the reaction mixture can significantly impact the reaction rate and the stability of both the starting material and the product. For reductive amination, maintaining a slightly acidic pH is often optimal for iminium ion formation without deactivating the reducing agent.

  • Work-up and Purification Losses: Significant amounts of the product can be lost during extraction and purification steps. N-methyl proline is highly polar and can be challenging to extract from aqueous solutions. Multiple extractions with an appropriate organic solvent may be necessary. Purification by column chromatography on silica gel can also lead to losses, especially if the compound streaks. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve recovery.[9]

Q3: I'm observing significant racemization of my proline derivative. How can I prevent this?

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue, especially in the synthesis of chiral drugs and peptides.[8]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures and strongly basic or acidic environments, can promote racemization.[8][10] The primary mechanism often involves the formation of an oxazolone intermediate, which has an acidic α-proton that can be easily removed by a base, leading to a loss of chirality.[8] Whenever possible, opt for milder reaction conditions.

  • Choice of Method: The Eschweiler-Clarke reaction is generally reported to proceed with minimal racemization under typical conditions.[3] Reductive amination at lower temperatures with a milder reducing agent like NaBH(OAc)₃ is also a good strategy to preserve stereochemistry. Direct alkylation with strong bases should be approached with caution due to the increased risk of racemization.

  • Base Selection: When a base is required, using a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine can be preferable to less hindered bases like triethylamine (TEA), as they are less likely to promote racemization.[10]

Q4: How can I avoid the formation of quaternary ammonium salts as a side product?

The formation of quaternary ammonium salts is a common side reaction, particularly when using highly reactive methylating agents.

  • Method Selection: The Eschweiler-Clarke reaction is an excellent choice to avoid quaternization, as the reaction mechanism inherently prevents the formation of quaternary ammonium salts.[3][5]

  • Stoichiometric Control: If using direct alkylation with reagents like methyl iodide, it is crucial to use a precise stoichiometric amount of the methylating agent relative to the proline derivative. Using a large excess will significantly increase the likelihood of over-methylation.

  • Reagent Reactivity: Consider using a less reactive methylating agent. While methyl iodide is highly reactive, other reagents may offer better control.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Sub-optimal pH for iminium ion formation (reductive amination).1. Use fresh, high-quality formaldehyde, formic acid, or other reagents. 2. For Eschweiler-Clarke, ensure the temperature is sufficiently high (e.g., 80-100 °C).[11] For reductive amination, optimize the temperature based on the reducing agent. 3. Adjust the pH to a weakly acidic range (pH 4-6) to favor iminium ion formation.
Significant Side Product Formation (e.g., unknown spots on TLC) 1. Over-methylation leading to quaternary salts (with MeI, etc.). 2. Decomposition of starting material or product. 3. Reaction with solvent or impurities.1. Switch to the Eschweiler-Clarke method.[3][5] If using direct alkylation, carefully control stoichiometry. 2. Use milder reaction conditions (lower temperature, shorter reaction time). 3. Use high-purity, anhydrous solvents when necessary.
Racemization Detected (e.g., by chiral HPLC or NMR) 1. High reaction temperature. 2. Use of a strong, unhindered base. 3. Prolonged exposure to basic or acidic conditions.1. Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C if the kinetics allow. 2. If a base is necessary, use a hindered base like DIPEA instead of TEA. 3. Minimize reaction time and neutralize the reaction mixture promptly during work-up.
Difficult Product Isolation/Purification 1. High polarity of N-methyl proline. 2. Product streaking on silica gel column. 3. Formation of emulsions during aqueous work-up.1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Consider continuous liquid-liquid extraction for valuable products. 2. Add a small percentage of triethylamine or acetic acid to the eluent to suppress ionization and reduce streaking. 3. Add brine to the aqueous layer to break emulsions.

Experimental Protocols & Workflows

Protocol 1: N-Methylation of L-Proline via Eschweiler-Clarke Reaction

This protocol provides a step-by-step guide for the N-methylation of L-proline using the Eschweiler-Clarke reaction.[11]

Materials:

  • L-Proline

  • Formic Acid (98-100%)

  • Formaldehyde (37 wt. % in H₂O)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), solid or concentrated solution

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add L-proline (1.0 eq).

  • Add formic acid (approx. 1.8 eq).

  • Add a 37% aqueous solution of formaldehyde (approx. 1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and 1M HCl to the reaction mixture.

  • Wash the aqueous phase with dichloromethane (DCM) to remove any non-polar impurities. Discard the organic layer.

  • Carefully basify the aqueous phase to pH 11-12 with NaOH. Ensure the mixture is cooled in an ice bath during basification as it is an exothermic process.

  • Extract the aqueous phase multiple times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-methyl-L-proline.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Workflow for Method Selection and Optimization

The following diagram illustrates a decision-making workflow for selecting and optimizing an N-methylation strategy for proline.

G start Start: N-Methylation of Proline Derivative check_sensitivity Is the substrate sensitive to heat or harsh pH? start->check_sensitivity eschweiler_clarke Use Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) check_sensitivity->eschweiler_clarke No reductive_amination Use Reductive Amination (e.g., Formaldehyde, NaBH(OAc)₃) check_sensitivity->reductive_amination Yes monitor_reaction Monitor Reaction Progress (TLC, LC-MS) eschweiler_clarke->monitor_reaction reductive_amination->monitor_reaction direct_alkylation Consider Direct Alkylation with care (e.g., MeI, mild base) direct_alkylation->monitor_reaction check_yield Is yield acceptable? monitor_reaction->check_yield check_purity Is purity acceptable? (Check for racemization, quaternization) check_yield->check_purity Yes optimize Optimize Conditions: - Temperature - Reagent Stoichiometry - Reaction Time check_yield->optimize No check_purity->direct_alkylation No (Quaternization) check_purity->optimize No (Other Impurities) purify Work-up and Purify Product check_purity->purify Yes optimize->monitor_reaction end End: Pure N-Methyl Proline purify->end

Caption: Decision workflow for proline N-methylation.

Eschweiler-Clarke Reaction Mechanism

Understanding the mechanism helps in troubleshooting potential issues. The key steps are the formation of an iminium ion followed by hydride transfer from formic acid.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer & Methylation Proline Proline Hemiaminal Hemiaminal Proline->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion N-Methyl Proline N-Methyl Proline Iminium Ion->N-Methyl Proline

Caption: Mechanism of the Eschweiler-Clarke reaction.

References

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • PubMed. (1999). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. Retrieved from [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Google Patents. (2019). WO2019002344A1 - Method for preparation of alpha-methyl-l-proline.
  • ResearchGate. (2025). Proline Accumulation and Methylation to Proline Betaine in Citrus: Implications for Genetic Engineering of Stress Resistance. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc. Retrieved from [Link]

  • Canadian Science Publishing. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Retrieved from [Link]

  • Chem-Impex. (n.d.). N-Methyl-L-proline. Retrieved from [Link]

  • PubMed. (2005). Optimized selective N-methylation of peptides on solid support. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline, 2-methyl. Retrieved from [Link]

  • Journal of the American Chemical Society. (2002). Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization. Retrieved from [Link]

  • PubMed. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. Retrieved from [Link]

  • Nature. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Retrieved from [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Retrieved from [Link]

  • ACS Publications. (2010). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase. Retrieved from [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]

  • SpringerLink. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • PubMed Central. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]

  • National Institutes of Health. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138335B - A kind of preparation method of optically active 2-methylproline.
  • PubMed Central. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. Retrieved from [Link]

  • Reddit. (2022). Methyl iodide: trying to verify an anecdotal claim. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods for Activity Analysis of the Proteins that Regulate Histone Methylation. Retrieved from [Link]

  • PubMed Central. (2014). DNA Methylation Analysis: Choosing the Right Method. Retrieved from [Link]

  • PubMed. (2003). DNA methylation analysis techniques. Retrieved from [Link]

  • PubMed Central. (2021). Current Advances in DNA Methylation Analysis Methods. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Methylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Methylpyrrolidine-2-carboxylic acid (also known as N-methyl-L-proline). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your synthesis.

Troubleshooting Guide: Common Side Products and Their Mitigation

This guide addresses the most frequently encountered side products in the synthesis of 1-Methylpyrrolidine-2-carboxylic acid, providing insights into their formation mechanisms and practical solutions for their avoidance and elimination.

Issue 1: Presence of D-Proline Enantiomer (Racemization)

Q1: My final product shows a loss of optical purity. What is causing the racemization of my L-proline starting material?

A1: Racemization, the conversion of the desired L-enantiomer to the unwanted D-enantiomer, is a critical issue in stereospecific synthesis. For proline derivatives, this can be particularly problematic. The primary mechanism involves the deprotonation of the α-carbon, which is facilitated by basic conditions.[1][2]

Root Causes:

  • Strong Bases: The use of strong bases can readily abstract the acidic proton at the chiral center.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Choice of Coupling Reagents: In syntheses involving peptide coupling, certain reagents like diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) have been shown to significantly increase proline racemization.[3]

Preventative Measures & Solutions:

  • Base Selection: Employ milder bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which have greater steric hindrance and lower basicity compared to reagents like triethylamine.[4]

  • Temperature Control: Maintain the lowest effective temperature throughout the reaction and work-up procedures.

  • Optimized Coupling Chemistry: When applicable, use coupling reagents known for low racemization, such as those based on phosphonium salts (e.g., PyAOP) or uronium/aminium salts (e.g., HATU) with additives like 1-hydroxy-7-azabenzotriazole (HOAt).[5]

Q2: How can I accurately detect and quantify the level of racemization in my product?

A2: The most reliable method for quantifying D- and L-proline enantiomers is through chiral High-Performance Liquid Chromatography (HPLC).[3][6] This technique involves derivatizing the amino acid to allow for separation on a chiral stationary phase.

Analytical Protocol: Chiral HPLC Analysis

  • Hydrolysis: The N-methylproline sample is first hydrolyzed back to proline.

  • Derivatization: The resulting proline is derivatized with a suitable agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) or 4-chloro-7-nitrobenzofurazan (NBD-Cl).[3][5]

  • Separation: The derivatized sample is injected onto a chiral HPLC column (e.g., CROWNPAK CR(+)) for separation of the diastereomeric derivatives.[3]

  • Quantification: The ratio of the D- and L-enantiomers is determined by integrating the respective peak areas in the chromatogram.

Issue 2: Formation of Over-Methylated Product (Quaternary Ammonium Salt)

Q3: I am observing a byproduct with a higher molecular weight than expected. Could this be an over-methylated product?

A3: Yes, over-methylation to form a quaternary ammonium salt is a potential side reaction, particularly when using highly reactive alkylating agents. While the Eschweiler-Clarke reaction is known to selectively produce tertiary amines and avoid quaternization,[7][8][9] other methods are more susceptible.

Root Causes:

  • Strong Alkylating Agents: Reagents like methyl iodide or dimethyl sulfate are potent methylating agents that can lead to the formation of the quaternary ammonium salt.

  • Excess Reagent: Using a large excess of the methylating agent increases the probability of over-methylation.

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can also favor the formation of the thermodynamically stable quaternary salt.

Preventative Measures & Solutions:

  • Choice of Methylation Method: The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is the preferred method to avoid over-methylation.[7][10]

  • Stoichiometric Control: If using other alkylating agents, carefully control the stoichiometry to limit the excess of the methylating reagent.

  • Monitoring the Reaction: Closely monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction upon completion.

Issue 3: Presence of Bicyclic Aminal and Other Formaldehyde Adducts

Q4: When using the Eschweiler-Clarke synthesis, I've isolated an unexpected byproduct. What could it be?

A4: A known side reaction in the synthesis of N-methylproline via the Eschweiler-Clarke method is the formation of a stable 5,5-bicyclic aminal.[11] This occurs through the reaction of formaldehyde with both the secondary amine of proline and the nitrogen of the adjacent peptide bond (in the case of a proline-containing peptide) or with the carboxyl group.

Mechanism of Bicyclic Aminal Formation:

G Proline L-Proline Iminium Iminium Ion Proline->Iminium + CH₂O, - H₂O Formaldehyde Formaldehyde (CH₂O) Methylation 1-Methylpyrrolidine- 2-carboxylic acid Iminium->Methylation + HCOOH (Hydride Source) Bicyclic 5,5-Bicyclic Aminal Iminium->Bicyclic + CH₂O (Excess) Intramolecular Cyclization G cluster_synthesis Synthesis Workflow Start Start: L-Proline, Formic Acid, Formaldehyde Reaction Reaction: Reflux Start->Reaction Workup Work-up: Removal of volatiles Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Product Final Product: 1-Methylpyrrolidine- 2-carboxylic acid Purification->Product

Sources

Technical Support Center: Troubleshooting Peptide Synthesis with N-Methylproline Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. The incorporation of N-methylated amino acids, such as N-methylproline (N-MePro), is a key strategy for enhancing the pharmacokinetic properties of peptide therapeutics, including metabolic stability and cell permeability. However, the unique structural features of N-MePro introduce significant challenges in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and resolve these complexities.

Core Troubleshooting Workflow

Navigating issues with N-MePro synthesis requires a systematic approach. The workflow below outlines a logical progression from identifying a problem to implementing a robust solution.

NMePro_Troubleshooting_Workflow start Problem Identified: Low Yield / Purity / Deletion Peak q1 Is the coupling to the N-MePro residue incomplete? start->q1 Check MS data for -Xaa peak sol1 Implement High-Potency Coupling: • Use HATU, PyAOP, or COMU • Perform Double Coupling • Extend Reaction Time q1->sol1 Yes q2 Is there a deletion of the residue PRECEDING N-MePro? q1->q2 No end Synthesis Optimized sol1->end sol2 Mitigate Diketopiperazine (DKP) Formation: • Use 2-CTC resin for first two residues • Couple pre-formed dipeptide (Xaa-NMePro) • Use milder Fmoc deprotection conditions q2->sol2 Yes q3 Are there closely-eluting peaks, suggesting epimerization? q2->q3 No sol2->end sol3 Minimize Epimerization: • Avoid excess base (use sym-collidine) • Use HOAt or Oxyma Pure as additive • Lower reaction temperature q3->sol3 Yes q3->end No sol3->end

Caption: Decision tree for troubleshooting common N-MePro synthesis issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is coupling to an N-methylproline residue so difficult, and what can I do about it?

Answer: The difficulty arises from two core chemical principles: steric hindrance and reduced nucleophilicity .

  • Causality: The methyl group on the proline's nitrogen atom creates significant steric bulk.[1][2][3] This physically obstructs the incoming activated amino acid's carboxyl group from approaching the nitrogen for amide bond formation.[1] Furthermore, as a secondary amine, the N-MePro nitrogen is a weaker nucleophile compared to the primary amines of other standard amino acids. This combination of physical blocking and lower reactivity leads to slow and often incomplete coupling reactions.[2][4]

Troubleshooting & Solutions:

  • Select a High-Potency Coupling Reagent: Standard reagents like HBTU or HCTU are often insufficient.[1][2][5] More potent reagents are required to overcome the high activation energy barrier.

    • Uronium/Aminium Reagents: HATU and COMU are highly effective as they form highly reactive OAt/Oxyma active esters.[5][6][7]

    • Phosphonium Reagents: PyAOP and PyBOP are also excellent choices, particularly for the most challenging couplings like an N-methylated residue coupling to another N-methylated residue.[5][7][8]

  • Perform a Double Coupling: If a single coupling is incomplete (as indicated by a positive bromophenol blue test), a second coupling is essential.[6] Wash the resin thoroughly with DMF after the first coupling and repeat the procedure with a fresh solution of activated amino acid.

  • Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to ensure it goes to completion.[2] Monitor progress with a qualitative test like the bromophenol blue test, as the Kaiser test will be negative for the N-methylated amine.[5][6]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can increase the probability of successful molecular interactions and drive the reaction forward.[9]

Q2: I'm seeing a significant deletion peak in my mass spec corresponding to the amino acid before N-methylproline. What is happening?

Answer: This is a classic sign of diketopiperazine (DKP) formation .

  • Causality: DKP formation is an intramolecular side reaction that is particularly prevalent when proline or N-methylproline is the second residue in the peptide chain (i.e., at the N-terminus of a dipeptide-resin).[10][11][12] After the Fmoc group is removed from the N-terminal amino acid (Xaa), its newly freed amine can attack the ester linkage connecting the C-terminal N-MePro to the resin. This forms a stable six-membered ring (the diketopiperazine), cleaving the dipeptide from the resin and leaving behind an unreacted resin site.[13] Subsequent couplings will result in a peptide missing the first two residues.

Troubleshooting & Solutions:

  • Use a Sterically Hindered Resin: For the first two amino acids, utilize a 2-chlorotrityl chloride (2-CTC) resin.[6] Its bulky nature makes the ester linkage more sterically shielded from the intramolecular attack, significantly suppressing DKP formation.

  • Couple a Pre-formed Dipeptide: Synthesize the Fmoc-Xaa-NMePro-OH dipeptide in solution and then couple it to the resin in a single step. This completely bypasses the vulnerable dipeptide-resin stage where DKP formation occurs.

  • Modify Deprotection Conditions: Use a weaker base or a shorter deprotection time for the Fmoc removal from the first amino acid. This can reduce the window of opportunity for the intramolecular cyclization to occur.

Q3: My final peptide purity is low, with many closely-eluting peaks on the HPLC. Could this be epimerization?

Answer: Yes, this is a strong possibility. Epimerization, the change in chirality at the α-carbon, is a risk during the activation step of any amino acid, and the harsh conditions sometimes used to couple residues to N-MePro can exacerbate this problem.[14][15][16]

  • Causality: During the carboxyl group activation (e.g., with HATU/base), a base can abstract the proton from the α-carbon of the amino acid being activated.[14] This forms a planar enolate intermediate. Re-protonation can occur from either face, leading to a mixture of L- and D-isomers (epimers).[14] Peptides containing these epimers have very similar physical properties, making them difficult to separate by HPLC.[14][15]

Troubleshooting & Solutions:

  • Minimize Excess Base: Use the weakest base necessary and avoid a large excess. The weaker base sym-collidine is recommended over DIPEA or NMM when there is a high risk of racemization.[7]

  • Use Racemization-Suppressing Additives: Ensure your coupling mixture contains additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure. These additives are known to reduce the risk of epimerization compared to HOBt.[7][17] Reagents like HATU and COMU already incorporate these structures.

  • Control Temperature: Avoid heating the coupling reaction unless absolutely necessary. If you must increase the temperature to overcome steric hindrance, do so cautiously and for the minimum time required.[2]

  • Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid solution to the resin. Prolonged exposure of the activated amino acid to base increases the opportunity for epimerization.[18]

Q4: My peptide is precipitating during cleavage or is difficult to dissolve afterward. How should I adjust my cleavage and workup?

Answer: Peptides rich in N-methylated and other hydrophobic residues are prone to aggregation and can be challenging to cleave and solubilize.

  • Causality: The N-methyl groups increase the hydrophobicity of the peptide backbone. This can lead to poor swelling of the peptide-resin in the cleavage cocktail, hindering reagent access and resulting in incomplete cleavage.[19] Post-cleavage, these peptides may aggregate and become insoluble in standard aqueous/acetonitrile mixtures.[20]

Troubleshooting & Solutions:

  • Optimize the Cleavage Cocktail:

    • For peptides containing sensitive residues like Met, Cys, or Trp, ensure your cocktail includes appropriate scavengers. A common and effective general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[21]

    • For methionine-containing peptides specifically, consider using "Reagent H," which includes dimethylsulfide and ammonium iodide to prevent oxidation.[22]

  • Extend Cleavage Time: For sterically hindered or aggregated peptides, extend the cleavage time from the standard 2 hours to 4 hours or more to ensure complete removal of all protecting groups and cleavage from the resin.[19][23]

  • Improve Post-Cleavage Solubility:

    • Solubilizing Agents: If the crude peptide fails to dissolve in standard HPLC solvents, try aggressive solvents like 50% acetic acid or hexafluoroisopropanol (HFIP).[19]

    • Sonication and Heat: Gently sonicating the peptide suspension in a water/acetonitrile mixture, with warming up to 50°C, can aid dissolution.[19]

Protocols & Data

Protocol 3.1: High-Efficiency Double Coupling for an Amino Acid onto an N-MePro Residue

This protocol is designed for coupling a standard Fmoc-amino acid (Fmoc-Xaa-OH) onto a resin-bound peptide with an N-terminal N-methylproline.

  • Resin Preparation: Ensure the Fmoc group from the N-MePro residue has been removed using standard deprotection conditions (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (6 times).[2]

  • First Coupling Activation: In a separate vessel, dissolve Fmoc-Xaa-OH (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF or NMP.[2][5]

  • Base Addition: Add DIPEA (8 equivalents) to the activation vessel and allow the mixture to pre-activate for 1-3 minutes.[2][5]

  • First Coupling Reaction: Add the activated amino acid solution to the vessel containing the resin. Agitate the mixture via nitrogen bubbling or orbital shaking for at least 2 hours at room temperature.[2]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test. A yellow color indicates completion. A blue or green color indicates the presence of unreacted amine, requiring a second coupling.[1][5]

  • Second Coupling (if required): Filter the resin, wash thoroughly with DMF (3 times), and repeat steps 2-4 with a fresh solution of reagents.[2]

  • Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all excess reagents and byproducts before proceeding to the next deprotection step.[6]

Table 3.2: Comparison of Common Coupling Reagents for N-Methylated Amino Acids
ReagentTypeRelative PotencyKey AdvantagesKey Considerations
HATU Uronium/AminiumVery HighForms highly reactive OAt-ester; rapid kinetics.[5][6]Can cause epimerization with excess base or long reaction times.[6]
HCTU/HBTU Uronium/AminiumModerateGood general-purpose reagents.Often less effective for hindered N-methyl couplings.[1][5]
COMU Uronium/AminiumVery HighEfficiency comparable to HATU; safer (non-explosive byproducts).[7]A newer, sometimes more expensive option.
PyAOP/PyBOP PhosphoniumVery HighExcellent for the most sterically demanding couplings.[7][8]Byproducts can be more difficult to wash away.
DIC/Oxyma CarbodiimideModerate-HighCost-effective; low risk of epimerization under base-free conditions.Slower reaction times compared to uronium/phosphonium reagents.[6]
PyBroP PhosphoniumExtremely HighEffective for exceptionally difficult couplings (e.g., N-Me-Xaa to N-Me-Yaa).[5][7]High reactivity increases the risk of side reactions and epimerization.[7]

References

  • Epimerisation in Peptide Synthesis. (2023). Molecules. [Link]

  • Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem Technical Support.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2025). ResearchGate. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. (2025). BenchChem Technical Support.
  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology.
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2022). ACS Omega.
  • Epimerisation in Peptide Synthesis. (2023). PubMed. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2011). Organic Letters. [Link]

  • Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Hydrophobic Residues. (2025). BenchChem Technical Support.
  • Tips & Tricks. American Peptide Society. [Link]

  • Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (2022).
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). PubMed. [Link]

  • DKP formation from a resin-bound N-methylated tripeptide. (2022). ResearchGate. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ResearchGate. [Link]

  • Epimeris
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

  • A cleavage cocktail for methionine-containing peptides. (1999). Journal of Peptide Research. [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. [Link]

  • Overcoming steric hindrance in N-Methyl-L-threonine coupling reactions. (2025). BenchChem Technical Support.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). MBL International. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. (2018). ResearchGate. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (2019). OSTI.GOV. [Link]

  • Steric hindrance. (2013). Khan Academy via YouTube. [Link]

  • Both steric hindrance and nitrogen lone-pair conjugation disrupt the Michael addition acceptors. (2022). ResearchGate. [Link]

Sources

Technical Support Center: (R)-1-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-1-Methylpyrrolidine-2-carboxylic acid (also known as 1-methyl-D-proline). This document provides essential information, frequently asked questions, and troubleshooting protocols to ensure the safe and effective use of this compound in your research. As a proline derivative, its unique structural and chiral properties are of significant interest in medicinal chemistry and organic synthesis.[1][2] Proper handling and storage are paramount to maintaining its integrity and achieving reproducible experimental outcomes.

Section 1: Core Characteristics and Properties

Before use, it is critical to understand the fundamental properties of (R)-1-Methylpyrrolidine-2-carboxylic acid. These characteristics directly influence the recommended storage and handling procedures.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₂[1][3]
Molecular Weight 129.16 g/mol [1][3]
CAS Number 58123-62-9[1][4]
Appearance White crystalline powder (typical for proline derivatives)[5]
Melting Point 116 °C[1]
Solubility Highly soluble in polar solvents (e.g., water, alcohols); limited solubility in non-polar solvents.[1][5]
Chirality (R)-enantiomer, the D-form analogue of methylated proline.[1][4]

Section 2: Standard Protocols for Storage and Handling

Adherence to correct storage and handling protocols is the first step in any successful experiment. These guidelines are designed to preserve the compound's chemical purity and ensure user safety.

Q1: What are the ideal long-term storage conditions for (R)-1-Methylpyrrolidine-2-carboxylic acid?

Answer: The primary goal of storage is to protect the compound from atmospheric moisture, oxygen, and light to prevent degradation and maintain its specified purity.

Based on its chemical structure—specifically the carboxylic acid group which can be hygroscopic—the following conditions are recommended:

  • Temperature: Store in a cool place.[6] Refrigeration is often suitable, but check the product-specific guidelines on the label.

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[6][7][8] For maximum stability, especially after the container has been opened, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to mitigate moisture absorption and potential oxidation.

  • Container: Use the original supplier container. Ensure the cap is sealed tightly immediately after use.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

Answer: (R)-1-Methylpyrrolidine-2-carboxylic acid is classified as causing skin, eye, and respiratory irritation, and is harmful if swallowed.[3][4] Therefore, a comprehensive PPE strategy is required.

  • Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use.[6] Use proper glove removal technique to avoid skin contact.[6]

  • Eye Protection: Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]

  • Body Protection: Wear a lab coat or impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[6]

  • Respiratory Protection: Avoid the formation and inhalation of dust.[6] All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[7]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_work Experimental Work A Assess Hazards (Skin/Eye/Resp. Irritant) B Select Lab Coat & Impervious Clothing A->B Proceed C Wear Chemical- Resistant Gloves B->C Proceed D Wear Approved Safety Glasses C->D Proceed E Begin Handling Compound in Fume Hood D->E Safe to Proceed Hygroscopic_Handling A Prepare Dry Environment (Glovebox or Desiccator) B Equilibrate Sealed Container to Room Temperature A->B Step 1 C Transfer & Weigh Compound QUICKLY B->C Step 2 D Tightly Reseal Stock (Purge with N2/Ar) C->D Step 3 E Use Weighed Material IMMEDIATELY C->E Step 4a

Figure 2: Workflow for accurate weighing of hygroscopic compounds.
Q4: I am having difficulty dissolving the compound in my reaction solvent. What can I do?

Answer: This issue typically stems from a solvent-solute mismatch. (R)-1-Methylpyrrolidine-2-carboxylic acid is a polar molecule and is highly soluble in polar solvents like water, methanol, and ethanol. [1][5]It will exhibit poor solubility in non-polar solvents such as hexanes or toluene.

Troubleshooting Steps:

  • Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent.

  • Consider pH Adjustment: The solubility of carboxylic acids is highly dependent on pH. [5]In a neutral or acidic solution (low pH), the carboxylic acid group (-COOH) is protonated and less polar. By increasing the pH with a suitable base (e.g., sodium bicarbonate or a non-nucleophilic organic base), you can deprotonate the acid to its carboxylate form (-COO⁻), which is an ionic salt and significantly more soluble in polar solvents. Add the base dropwise while monitoring for dissolution.

Q5: My reaction yield is inconsistent between batches. Could the storage and handling of this starting material be the cause?

Answer: Absolutely. Inconsistent yields are frequently traced back to starting material integrity. Two primary factors related to storage and handling are likely culprits:

  • Inaccurate Molar Quantity: As discussed in Q3, if the compound has absorbed water, your weighed mass will not correspond to the actual mass of the active compound. This leads to an incorrect molar ratio in your reaction, directly impacting yield.

  • Chemical Degradation: While the compound is stable under recommended conditions, prolonged exposure to air, moisture, or light can lead to gradual degradation. [6][9]Furthermore, storing it near incompatible materials, such as strong oxidizing agents, could compromise its purity. [10]Always use material from a properly stored, tightly sealed container.

Section 4: Emergency and Safety Information

Q6: What are the primary GHS hazards I should be aware of?

Answer: According to the Globally Harmonized System (GHS) classifications, you should be aware of the following hazards:

  • H302: Harmful if swallowed [4]* H315: Causes skin irritation [3][4]* H319: Causes serious eye irritation [3][4]* H335: May cause respiratory irritation [3][4]

Q7: What is the correct first-aid response for accidental exposure?

Answer: In any case of exposure, consult a physician and show them the Safety Data Sheet (SDS) for the product. [6]

Exposure Route First-Aid Protocol Source(s)
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. [6][8]
Skin Contact Wash off with soap and plenty of water. [6][8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. [6][8]

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [6][8]|

References

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride. [Link]

  • Solubility of Things. Proline. [Link]

  • Lab Alley. (2025, January 9). SAFETY DATA SHEET: N-Methyl-2-Pyrrolidone. [Link]

  • PubChem. 1-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. [Link]

  • Human Metabolome Database. (2021, August 27). Metabocard for 1-Methylpyrrolidine-2-carboxylic acid (HMDB0242151). [Link]

  • Cai, C., and Griffin, R. J. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • Stenutz. (2S)-1-methylpyrrolidine-2-carboxylic acid. [Link]

  • PubChem - NIH. 1-Methylpyrrolidine-2-carboxylic acid. [Link]

  • Google Patents. Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • PubChem. (2R)-1-methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Chiral Integrity in N-Methylproline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylproline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing N-methylproline while maintaining its critical stereochemical integrity. Here, we address common challenges and provide in-depth, field-proven solutions to prevent racemization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes N-methylproline susceptible to racemization during its synthesis?

A1: The susceptibility of N-methylproline to racemization stems from the nature of its α-carbon, which is positioned between a carboxylic acid group and a secondary amine within a rigid pyrrolidine ring. During many synthetic manipulations, particularly those involving activation of the carboxyl group or reactions under basic conditions, the α-proton can become acidic. Abstraction of this proton by a base leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, resulting in a mixture of L- and D-enantiomers, thereby compromising the chiral purity of the final product.[1][2]

Q2: I'm performing a direct N-methylation of proline. What are the primary factors that could be causing racemization in my reaction?

A2: Direct N-methylation of proline, while seemingly straightforward, presents several pitfalls that can lead to a loss of stereochemical integrity. The most common culprits include:

  • Harsh Reaction Conditions: The use of strong bases and high temperatures can significantly accelerate the rate of enolization at the α-carbon, leading to racemization.

  • Prolonged Reaction Times: Extended exposure to basic conditions, even with milder bases, increases the likelihood of epimerization.

  • Inappropriate Choice of Methylating Agent: Certain methylating agents may require reaction conditions that are not conducive to maintaining chiral purity.

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of the enolate intermediate and the kinetics of racemization.

Q3: My final N-methylproline product shows significant racemization after peptide coupling. What could be the cause?

A3: Racemization during peptide coupling of N-methylated amino acids is a well-documented issue.[3] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[3] The N-methyl group's steric hindrance can slow down the desired coupling reaction, prolonging the lifetime of the activated amino acid.[3] This extended exposure to basic coupling conditions allows for the abstraction of the α-proton from the oxazolone intermediate, leading to racemization.[3]

Troubleshooting Guide: Preventing Racemization

This section provides actionable solutions to common problems encountered during N-methylproline synthesis.

Issue 1: Racemization during direct N-methylation of L-proline.
Potential Cause Recommended Solution & Rationale
Strong Base/High Temperature Utilize milder bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in place of stronger bases like hydroxides or alkoxides. Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of enolization.
Inappropriate Methylating Agent Employ methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) under carefully controlled pH conditions. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is another effective method that generally proceeds with retention of configuration.
Prolonged Reaction Time Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as it reaches completion to minimize the exposure time to racemization-inducing conditions.
Issue 2: Loss of enantiomeric purity during functional group manipulations of N-methylproline derivatives.
Potential Cause Recommended Solution & Rationale
Ester Hydrolysis under Basic Conditions When hydrolyzing an ester of N-methylproline, opt for acidic conditions (e.g., refluxing with aqueous HCl) over basic saponification.[4] Basic hydrolysis increases the risk of α-carbon deprotonation and subsequent racemization.
Activation of the Carboxylic Acid When activating the carboxyl group for subsequent reactions (e.g., amide bond formation), use coupling reagents and conditions known to suppress racemization. For instance, using HOBt (1-hydroxybenzotriazole) has been shown in some cases to catalyze racemization of proline esters, so careful selection of additives is crucial.[5]

Recommended Protocols for Enantioselective Synthesis & Analysis

To ensure the highest chiral integrity, a "self-regeneration of stereocenter" approach or the use of chiral auxiliaries is often preferred over direct methylation of proline.

Protocol 1: Synthesis of (S)-N-Methylproline via "Self-Regeneration of a Stereogenic Center"

This method, adapted from the work of Seebach et al., temporarily removes the chirality at the α-carbon by forming a cyclic acetal, allowing for methylation, and then restores the original stereochemistry upon hydrolysis.[4][6]

Experimental Workflow:

cluster_0 Step 1: Acetal Formation cluster_1 Step 2: α-Methylation cluster_2 Step 3: Hydrolysis s_proline (S)-Proline pivalaldehyde Pivalaldehyde, TFA, Pentane, Reflux s_proline->pivalaldehyde acetal (2R,5S)-2-tert-Butyl-1-aza-3- oxabicyclo[3.3.0]octan-4-one pivalaldehyde->acetal lda LDA, THF, -78 °C acetal->lda methyl_iodide Methyl Iodide lda->methyl_iodide methylated_acetal (2R,5S)-2-tert-Butyl-5-methyl- 1-aza-3-oxabicyclo[3.3.0]octan-4-one methyl_iodide->methylated_acetal hcl 3N HCl, Reflux methylated_acetal->hcl n_methylproline (S)-N-Methylproline hcl->n_methylproline

Caption: Workflow for the synthesis of (S)-N-Methylproline.

Step-by-Step Methodology:

  • Acetal Formation: (S)-Proline is reacted with pivalaldehyde in the presence of a catalytic amount of trifluoroacetic acid with azeotropic removal of water to form the bicyclic acetal.[4]

  • α-Methylation: The acetal is deprotonated at the α-position using lithium diisopropylamide (LDA) at low temperature (-78 °C) to form an enolate, which is then quenched with methyl iodide to introduce the methyl group.[4]

  • Hydrolysis: The methylated acetal is hydrolyzed with aqueous hydrochloric acid under reflux to yield the final (S)-N-methylproline product.[4]

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

Verifying the enantiomeric purity of your N-methylproline is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[7][8]

Experimental Workflow:

G cluster_workflow Chiral HPLC Analysis Workflow start N-Methylproline Sample derivatize Derivatization (Optional) e.g., with NBD-Cl start->derivatize If no chromophore prepare_sample Prepare Sample in Mobile Phase start->prepare_sample derivatize->prepare_sample inject Inject onto Chiral HPLC Column prepare_sample->inject separate Separation of Enantiomers inject->separate detect UV/Vis or MS Detection separate->detect quantify Quantify Peak Areas detect->quantify calculate_ee Calculate Enantiomeric Excess (%ee) quantify->calculate_ee end Report Result calculate_ee->end

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating amino acid derivatives.[8]

  • Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape.

  • Sample Preparation:

    • If your N-methylproline lacks a strong chromophore for UV detection, derivatization with a fluorescent tag like NBD-Cl may be necessary.[8]

    • Dissolve a small, accurately weighed amount of the sample in the mobile phase.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas for both the L- and D-enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [|Area(L) - Area(D)| / (Area(L) + Area(D))] * 100

Mechanistic Insights into Racemization

Understanding the underlying mechanisms is key to preventing racemization.

G cluster_mechanism Primary Racemization Pathways cluster_enolate Enolate Formation cluster_oxazolone Oxazolone Formation (Peptide Coupling) start (S)-N-Methylproline Chiral Center Intact enolate_formation Planar Enolate Intermediate Achiral start->enolate_formation Base (B:) -H⁺ oxazolone_formation 5(4H)-Oxazolone Intermediate Planar Ring start->oxazolone_formation Carboxyl Activation (e.g., DCC, HBTU) end_racemic (S/R)-N-Methylproline Mixture Racemized enolate_formation->end_racemic Protonation (H-B) oxazolone_formation->end_racemic Base-catalyzed Tautomerization

Caption: Key mechanisms leading to racemization of N-methylproline.

Enolate Formation: This is a common pathway under basic conditions. The base abstracts the acidic α-proton, creating a planar, achiral enolate. Reprotonation can then occur from either face, leading to a loss of stereochemical information.[1][2]

Oxazolone Formation: During peptide synthesis, activation of the carboxyl group can lead to intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of this intermediate is particularly acidic and susceptible to abstraction by base, which is ubiquitous in coupling reactions.[3] This pathway is a major concern for N-methylated amino acids due to their sterically hindered and thus slower coupling kinetics.[3]

By understanding these mechanisms and implementing the recommended protocols and troubleshooting strategies, researchers can confidently synthesize N-methylproline with high enantiomeric purity, ensuring the integrity of their final products in drug discovery and development.

References

  • BenchChem Technical Support Team. (2025).
  • Richard, J. P., & Williams, K. (Year not specified).
  • Di Mola, A., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5693. [Link]

  • Tolvanen, A. (2003). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Synthesis, 1(1), 3-23. [Link]

  • Beck, A. K., et al. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62. [Link]

  • Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(21), 5229. [Link]

  • Richard, J. P., & Williams, K. (2000). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase. Biochemistry, 39(22), 6544-6551. [Link]

  • Beck, A. K., et al. (1995). Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. ResearchGate. [Link]

  • Howe, F. S., & Mellor, J. (2014). Proline cis-trans isomerization is influenced by local lysine acetylation-deacetylation. Microbial Cell, 1(11), 390-392. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. BenchChem.
  • Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114-118. [Link]

  • Federal, M. J., et al. (2019). Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. The Journal of Organic Chemistry, 84(8), 4837-4845. [Link]

  • Singh, R. P., et al. (2021). Diastereoselective synthesis of the 4-methylproline derivatives. ResearchGate. [Link]

  • Fodor, K., et al. (2025). Proline and α-Methylproline as Chiral Auxiliaries for the Synthesis of Enantiopure Bis-Cyclometalated Iridium(III) Complexes. ResearchGate. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
  • Entrup, M. M., et al. (2020). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 22(10), 3233-3241. [Link]

  • Li, W., et al. (2018). Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. Molecules, 23(12), 3123. [Link]

  • Various Authors. (2015). From which instrument can we determine enantiomeric purity? ResearchGate. [Link]

  • Kumar, A., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]

  • Bhawsar, A. P., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(4), 530. [Link]

  • Carabias-Martínez, R., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. TrAC Trends in Analytical Chemistry, 143, 116398. [Link]

  • University of California, Davis. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Catalyst Efficiency for Reactions Involving N-Methylproline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing reactions catalyzed by N-methylproline. We will explore common experimental challenges, provide evidence-based troubleshooting strategies, and explain the fundamental principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: How does the catalytic mechanism of N-methylproline differ from its parent compound, L-proline?

Answer: This is a critical point of distinction. L-proline, a secondary amine, primarily operates through enamine or iminium ion catalysis.[1][2] It covalently and reversibly binds to carbonyl substrates to form nucleophilic enamines or electrophilic iminium ions, which then participate in the reaction.[3][4]

In contrast, N-methyl-L-proline is a tertiary amine.[5][6] The presence of the methyl group on the nitrogen atom prevents it from forming the key enamine and iminium intermediates that define L-proline catalysis. Instead, N-methylproline typically functions through different mechanisms:

  • Brønsted Base Catalysis: The carboxylate group can act as a base to deprotonate a pronucleophile, while the protonated tertiary amine can act as a Brønsted acid. This bifunctional acid-base character is a hallmark of many amino acid catalysts.[7]

  • Phase-Transfer Catalysis (PTC): As a quaternary ammonium salt precursor, N-methylproline can function as a phase-transfer catalyst, shuttling reactants between an aqueous and an organic phase. This is particularly useful in alkylation reactions.[8][9][10]

  • Hydrogen Bonding and Solubilizing Agent: The molecule can stabilize transition states through hydrogen bonding or simply act to improve the solubility of reagents.

Understanding this mechanistic divergence is the first step in troubleshooting, as strategies effective for L-proline (e.g., managing water content to favor enamine formation) may not be relevant for N-methylproline.

Q2: What types of reactions are best suited for N-methylproline catalysis?

Answer: Given its mechanistic profile, N-methylproline is effective in reactions where basicity or phase-transfer properties are beneficial. While less common than L-proline in asymmetric synthesis, it finds utility in:

  • Alkylation Reactions: Particularly where phase-transfer conditions are employed to alkylate glycine derivatives or other pronucleophiles.[9][11]

  • Michael Additions: Acting as a base to generate the nucleophile for conjugate addition.[12]

  • Reactions Requiring a Mild, Chiral Base: Where the goal is simple deprotonation in a chiral environment rather than covalent activation.

Q3: My reaction is sluggish or not proceeding. What are the most common causes when using N-methylproline?

Answer: Sluggish reactions are often traced back to issues with catalyst activity, suboptimal reaction conditions, or catalyst inhibition. Key factors include:

  • Catalyst Purity and Integrity: Ensure the N-methylproline is of high purity and has been stored correctly (typically in a cool, dry place) to prevent degradation.

  • Incorrect Solvent Choice: Solvent has a profound effect on reaction rates and equilibria.[8] The ideal solvent must solubilize all components while facilitating the desired catalytic pathway. Highly polar solvents might hinder phase-transfer mechanisms, while non-polar solvents may not be suitable for Brønsted base catalysis.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions or catalyst decomposition. A systematic temperature screen is often necessary.

  • Presence of Inhibitors: Acidic or basic impurities in your starting materials can neutralize the catalyst. Similarly, certain functional groups can coordinate to the catalyst and inhibit its activity.

Troubleshooting Guides

Problem 1: Low or No Conversion

You've set up your reaction with N-methylproline, but after several hours, TLC or HPLC analysis shows mostly starting material.

Causality and Troubleshooting Workflow

Low conversion points to a fundamental issue with reaction kinetics. This could be due to an inactive catalyst, incorrect conditions preventing catalyst turnover, or the presence of poisons. The following workflow helps diagnose the root cause.

G start Low Conversion Observed cat_check Step 1: Verify Catalyst - Purity (NMR/HPLC) - Correct Enantiomer - Proper Storage start->cat_check cond_check Step 2: Assess Conditions - Solvent Choice - Temperature - Concentration cat_check->cond_check Catalyst OK cat_sol Solution: - Repurify or replace catalyst. cat_check->cat_sol reagent_check Step 3: Check Reagents - Purity of Starting Materials - Presence of Water/Impurities cond_check->reagent_check Conditions OK cond_sol Solution: - Screen solvents (Table 1) - Optimize temperature. cond_check->cond_sol mech_check Step 4: Re-evaluate Mechanism - Is N-methylproline the right catalyst? - Consider additives (e.g., co-base, acid) reagent_check->mech_check Reagents OK reagent_sol Solution: - Purify starting materials - Use anhydrous conditions if necessary. reagent_check->reagent_sol mech_sol Solution: - Switch to L-proline for enamine pathway - Add co-catalyst to assist turnover. mech_check->mech_sol

Caption: Troubleshooting workflow for low reaction conversion.

Data-Driven Optimization: The Role of Solvent

The choice of solvent is one of the most critical parameters influencing catalytic efficiency.[8] A solvent's polarity, proticity, and ability to form hydrogen bonds can dramatically alter the reaction pathway. For tertiary amine catalysts, the solvent can affect the catalyst's basicity and the stability of charged intermediates.

Table 1: Hypothetical Influence of Solvents on an N-Methylproline Catalyzed Michael Addition

SolventDielectric Constant (ε)OutcomeExpert Analysis
Toluene2.4Low Conversion (<10%)Non-polar. Poor solubility of the catalyst and stabilization of charged intermediates.
THF7.6Moderate Conversion (~40%)Aprotic, moderately polar. Better solubility, but may not sufficiently promote proton transfer steps.
Acetonitrile37.5Good Conversion (~75%)Polar aprotic. Effectively solubilizes the catalyst and stabilizes ionic transition states.
Isopropanol19.9High Conversion (~90%)Polar protic. Can participate in hydrogen bonding, stabilizing the transition state and facilitating proton shuttling.[13]
DMSO46.7Moderate Conversion (~55%)Highly polar aprotic. Excellent solvent, but its strong coordinating ability might interfere with catalyst-substrate interactions.
Problem 2: Catalyst Deactivation and Poor Recyclability

Your reaction works for one cycle, but the catalyst cannot be effectively recovered or reused.

Causality and Troubleshooting

Catalyst deactivation can occur through several pathways, including thermal degradation, fouling by side products, or poisoning.[14] For amine-based catalysts, common issues include:

  • Formation of Off-Cycle Adducts: The catalyst may react irreversibly with substrates, products, or impurities to form inactive species.

  • Fouling: Polymeric or insoluble byproducts can precipitate onto the catalyst, blocking active sites. This is a common issue in reactions that are not run to full conversion.

  • Strong Product Inhibition: The reaction product may bind more strongly to the catalyst than the starting material, preventing catalytic turnover.

Catalyst Regeneration Protocol

If deactivation is suspected, a simple regeneration procedure can often restore activity. For a catalyst like N-methylproline that may be fouled by organic residues:

  • Isolate: After the reaction, filter or extract to separate the catalyst from the product mixture.

  • Wash: Wash the recovered catalyst sequentially with a non-polar solvent (e.g., hexanes) to remove organic residues, followed by a polar solvent (e.g., ethyl acetate or methanol) to remove more polar impurities.

  • Acid/Base Treatment: A dilute acid wash (e.g., 1M HCl) followed by neutralization with a mild base (e.g., NaHCO₃) can help remove strongly bound species.

  • Dry: Dry the catalyst thoroughly under high vacuum before reuse.

If these steps fail, the deactivation may be irreversible. Supporting the catalyst on a solid matrix like silica can sometimes improve stability and ease of recovery.[15][16]

Experimental Protocols

Protocol 1: General Setup for an N-Methylproline Catalyzed Reaction

This protocol provides a starting point for a generic reaction, such as a Michael addition of an aldehyde to a nitroalkene.

  • Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methyl-L-proline (5-20 mol%).

  • Solvent and Reagent Addition: Add the chosen solvent (e.g., isopropanol, 0.5 M concentration relative to the limiting reagent). Stir for 5 minutes to ensure dissolution.

  • Add the nucleophile (e.g., propanal, 1.5 equivalents).

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add the electrophile (e.g., nitrostyrene, 1.0 equivalent) dropwise over 5 minutes.

  • Monitoring: Allow the reaction to stir at the set temperature. Monitor its progress by taking small aliquots at regular intervals (e.g., every 2 hours) for analysis.

Protocol 2: Monitoring Reaction Progress by HPLC

Accurate monitoring is crucial for optimization. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

  • Sample Preparation:

    • Withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.

    • Quench the aliquot immediately in a vial containing 1 mL of mobile phase (e.g., a mixture of acetonitrile and water) to stop the reaction.

    • Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: Chiral stationary phase column (e.g., Chiralpak AD-H) for determining enantiomeric excess.

    • Mobile Phase: Isocratic mixture of Hexane/Isopropanol (e.g., 90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where starting materials and products absorb (e.g., 254 nm).

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks corresponding to starting materials and products by comparing their retention times with authentic standards.

    • Calculate conversion and enantiomeric excess (ee) based on the peak areas.

G cluster_cycle Proposed Catalytic Cycle (Brønsted Base) A N-Methylproline (Catalyst) C Deprotonation A->C + R-H B Pronucleophile (R-H) B->C D Nucleophile (R⁻) C->D G Protonated Catalyst (Cat-H⁺) C->G F C-C Bond Formation D->F E Electrophile (E) E->F I Proton Transfer F->I + Cat-H⁺ G->I H Product (R-E) I->A Regenerates Catalyst I->H

Caption: A proposed catalytic cycle for N-methylproline acting as a Brønsted base.

References

  • BenchChem. (n.d.). A Comparative Guide to N-Methyl-L-prolinol and Commercial Organocatalysts in Asymmetric Synthesis.
  • O'Donnell, M. J., et al. (2010). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters, 12(21), 4952–4955. [Link]

  • El-Kaim, L., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5694. [Link]

  • ResearchGate. (n.d.). Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis.
  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • Ito, K., et al. (2019). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. Journal of Organic Chemistry, 84(15), 9455–9461. [Link]

  • Park, H., et al. (2006). Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation. Tetrahedron, 62(32), 7658-7664. [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing TMS-L-Proline Catalysis with Additives.
  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]

  • Lakhani, P., et al. (2023). Economical and sustainable approach for the synthesis of supported L-proline catalyst for asymmetric aldol reaction. ResearchGate. [Link]

  • Erker, G., et al. (2010). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Organometallics, 29(24), 6790–6800. [Link]

  • Saikia, B. S., et al. (2023). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Catalysis Reviews, 1-45. [Link]

  • de Carvalho, G. S. G., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging (S)-2-Methylproline in Asymmetric Synthesis and Organocatalysis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Human Metabolome Database. (2017). Showing metabocard for N-Methyl-L-proline (HMDB0094696). [Link]

  • PubChem. (n.d.). N-Methyl-L-proline. [Link]

  • White, M. C., et al. (2022). Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. Journal of the American Chemical Society, 144(1), 146-152. [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Thorat, B. R., et al. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 26(6), 1108–1140. [Link]

  • Palomo, J. M., et al. (2019). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Beilstein Journal of Organic Chemistry, 15, 2186–2222. [Link]

  • Exposome-Explorer. (n.d.). N-Methylproline (Compound). [Link]

  • EMBL-EBI. (n.d.). N-methylproline (CHEBI:90344). [Link]

  • de Carvalho, G. S. G., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • Knochel, P., et al. (2020). Preparation of Tertiary Amines from Tris(2-cyanoethyl)amine Using Three Successive Cobalt-Catalyzed Electrophilic Aminations with Organozinc Halides. Organic Letters, 22(5), 1981–1985. [Link]

  • Gogoi, P., et al. (2015). L-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction. RSC Advances, 5(10), 7126-7131. [Link]

  • University of Amsterdam. (2022). Enzymatic synthesis of primary, secondary and tertiary amines containing two stereocenters. ScienceDaily. [Link]

  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243516. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Catalytic Activity of N-Methylproline vs. Proline in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, L-proline has long been lauded as a cornerstone catalyst, valued for its simplicity, availability, and remarkable ability to induce stereoselectivity in a multitude of carbon-carbon bond-forming reactions.[1][2] Its derivatives have been extensively explored to refine and enhance its catalytic prowess. A fundamental structural modification is the methylation of the ring nitrogen, leading to N-methyl-L-proline. This guide provides an in-depth comparison of the catalytic activity of these two molecules, grounded in mechanistic principles and experimental evidence, to explain the profound impact of this seemingly minor structural change.

The Decisive Structural Difference: A Tale of Two Amines

The core of the comparison lies in the nature of the nitrogen atom within the pyrrolidine ring. L-proline is a secondary amine, possessing a proton on its nitrogen atom (N-H). In contrast, N-methyl-L-proline is a tertiary amine, where this proton is replaced by a methyl group (N-CH₃).[3] This fundamental difference dramatically alters the catalytic mechanism and, consequently, the efficiency and stereoselectivity of the reactions they catalyze.

Proline's effectiveness stems from its ability to act as a bifunctional catalyst.[4] The secondary amine acts as a nucleophile (a Lewis base) to form a key enamine intermediate with a carbonyl donor, while the carboxylic acid group acts as a Brønsted acid.[5][6] Critically, the N-H proton is not a passive spectator; it is an essential participant in the stereodetermining transition state.

Mechanistic Implications: The Crucial Role of the N-H Proton

The widely accepted mechanism for proline-catalyzed reactions, such as the aldol reaction, proceeds through the formation of an enamine intermediate from the catalyst and a ketone or aldehyde donor.[7][8] The stereochemical outcome of the subsequent reaction with an electrophile is dictated by a highly organized, chair-like transition state, often referred to as the Zimmerman-Traxler model.[7][8]

In this transition state, the carboxylic acid group of proline activates the electrophile (e.g., an aldehyde) via hydrogen bonding. Simultaneously, the N-H proton of the pyrrolidine ring is believed to participate in a hydrogen-bonding network that rigidly orients the components, effectively shielding one face of the enamine and allowing the electrophile to attack from the less hindered face.[7][9] This intricate network is the source of the high enantioselectivity observed in many proline-catalyzed reactions.[9]

N-methylproline, lacking the crucial N-H proton, is incapable of forming this specific, highly-ordered hydrogen-bonded transition state. While it can still form an enamine, the absence of the N-H bond removes a key stereocontrolling element, leading to a less rigid and less organized transition state. This fundamental mechanistic handicap is the primary reason for its dramatically reduced catalytic performance in reactions where this bifunctional activation is paramount.

Figure 1. Mechanistic divergence between L-proline and N-methylproline catalysis.

Comparative Performance in Asymmetric Aldol Reaction

The asymmetric aldol reaction between a ketone and an aldehyde is a benchmark for evaluating organocatalyst performance.[10][11] While direct comparative studies pitting L-proline against N-methyl-L-proline under identical conditions are scarce—likely because the inferior performance of the latter is mechanistically predictable—we can infer the expected outcomes from the vast body of literature on proline catalysis.

The data consistently show that L-proline provides excellent yields and enantioselectivities.[11][12] In contrast, N-methylproline is expected to be a poor catalyst for this transformation, affording low yields and, critically, low enantiomeric excess (ee), as it cannot enforce the required facial selectivity during C-C bond formation.

Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-Proline 30DMSO9993:797[11]
N-Methyl-L-proline Not ReportedN/AExpected to be lowExpected to be lowExpected to be lowMechanistic Prediction

Experimental Protocol: L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a standard, reproducible method for the aldol reaction, demonstrating the practical application of L-proline as a catalyst.[11]

Materials:

  • L-Proline (30 mol%)

  • p-Nitrobenzaldehyde (1.0 equivalent)

  • Cyclohexanone (10 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • To a clean, dry reaction vessel, add L-proline.

  • Add DMSO to dissolve the catalyst with stirring.

  • Add p-nitrobenzaldehyde to the stirred solution.

  • Add cyclohexanone to the reaction mixture.

  • Stir the reaction at room temperature for the required duration (typically 4-24 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product via flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Experimental_Workflow Setup 1. Add L-Proline & DMSO to Vessel Reagents 2. Add p-Nitrobenzaldehyde & Cyclohexanone Setup->Reagents React 3. Stir at Room Temp (Monitor by TLC) Reagents->React Quench 4. Quench with aq. NH₄Cl React->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Dry 6. Dry Organic Layers (MgSO₄) & Filter Extract->Dry Concentrate 7. Concentrate Under Vacuum Dry->Concentrate Purify 8. Purify via Chromatography Concentrate->Purify Analyze 9. Analyze Product (NMR & Chiral HPLC) Purify->Analyze

Figure 2. General workflow for the L-proline catalyzed aldol reaction.

Expert Analysis and Conclusion

The comparison between L-proline and N-methyl-L-proline offers a clear and compelling lesson in catalyst design: subtle structural changes can lead to profound mechanistic and performance differences.

  • Expertise & Experience: The catalytic supremacy of L-proline is a direct consequence of its bifunctional nature. The secondary amine enables enamine formation, while the carboxylic acid and, crucially, the N-H proton cooperate to create a highly ordered, stereodetermining transition state through a hydrogen-bonding network. This intricate arrangement lowers the activation energy of the desired stereochemical pathway.[5][6]

  • Trustworthiness: N-methylproline's failure as a stereoselective catalyst for these reactions is not an anomaly but a predictable outcome based on a robust understanding of the reaction mechanism. By replacing the N-H proton with a methyl group, the catalyst is robbed of a critical tool for organizing the transition state, leading to a loss of stereocontrol.

  • Authoritative Grounding: The enamine mechanism for proline catalysis is well-established and supported by decades of experimental and computational studies.[7][8][13] The role of the acidic proton in directing the stereochemical outcome is a central tenet of this model.[9]

References

  • Current time information in Merrimack County, US. (n.d.). Google.
  • Proline organocatalysis. (n.d.). In Wikipedia.
  • Proline Based Organocatalysis: Supported and Unsupported Approach. (2016). Bentham Science.
  • Chiral Proline Based Reactions. (2021). Chemistry LibreTexts.
  • Heterogeneous organocatalysis: the proline case. (2025). RSC Publishing.
  • Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. (2019). ResearchGate.
  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.). Longdom Publishing SL.
  • A Comparative Guide to N-Methyl-L-prolinol and Commercial Organocatalysts in Asymmetric Synthesis. (n.d.). Benchchem.
  • A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis. (n.d.). Benchchem.
  • Proline-catalyzed aldol reactions. (n.d.). In Wikipedia.
  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (n.d.). Longdom Publishing SL.
  • Pavlenko, N., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 185-190.
  • Nagata, K., et al. (2013). Asymmetric synthesis and catalytic activity of 3-methyl-β-proline in enantioselective anti-Mannich-type reactions. Journal of Organic Chemistry, 78(14), 7131-6.
  • Z. Liu, et al. (n.d.). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. MDPI.
  • D. J. Tantillo, et al. (n.d.). Density Functional Study of Enantioselectivity in the 2-Methylproline-Catalyzed α-Alkylation of Aldehydes. ACS Publications.
  • Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. (n.d.). RSC Publishing.
  • Proline-Catalyzed Asymmetric Reactions. (2025). ResearchGate.
  • List, B., et al. (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences.
  • Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. (2024). Wiley Online Library.
  • Practical Synthesis of Enantiomerically Pure β 2 -Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes. (2025). ResearchGate.
  • Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds. (2013). PubMed.
  • N-Methyl-L-proline (HMDB0094696). (2017). Human Metabolome Database.
  • l-Proline catalyzed reaction of N-confused porphyrin and active methylene compounds. (n.d.). Royal Society of Chemistry.

Sources

Validation of an analytical method for 1-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Analytical Methods for 1-Methylpyrrolidine-2-carboxylic Acid

Introduction: The Analytical Imperative for N-Methylproline

1-Methylpyrrolidine-2-carboxylic acid, also known as N-methylproline or hygric acid, is a proline derivative with significant interest in pharmaceutical and biochemical research.[1][2] Its structure, featuring a pyrrolidine ring, a tertiary amine, and a carboxylic acid group, makes it a chiral building block for synthesizing complex therapeutic agents.[1] Given its role in drug development, ensuring the identity, purity, and concentration of 1-Methylpyrrolidine-2-carboxylic acid is not merely a procedural step but a cornerstone of product quality and safety.

This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of analytical methodologies and a detailed protocol for the validation of a chosen method. The approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the described protocols are robust, reliable, and regulatory-compliant.[3][4][5][6][7]

Understanding the Analyte: Physicochemical Properties

The selection of an appropriate analytical technique is fundamentally dictated by the physicochemical properties of the analyte.

PropertyValueSignificance for Analysis
Molecular Formula C₆H₁₁NO₂---
Molecular Weight 129.16 g/mol [1][8][9]Suitable for a range of chromatographic and spectrometric techniques.
Structure Chiral molecule with a tertiary amine and a carboxylic acid.[1]Chirality necessitates either a chiral separation technique or derivatization. The presence of both acidic and basic functional groups (zwitterionic potential) makes its chromatographic behavior highly pH-dependent.
Solubility High solubility in polar solvents like water.[1]Facilitates sample preparation in aqueous or hydro-organic mobile phases, ideal for Reversed-Phase HPLC.
Melting Point ~116 °C[1][8]Indicates moderate thermal stability.
pKa Predicted values are ~2.1 (carboxylic acid) and ~10.5 (tertiary amine).Critical for selecting mobile phase pH to control ionization and achieve optimal retention and peak shape in HPLC.

Comparison of Analytical Methodologies

Several analytical techniques can be considered for the quantification of 1-Methylpyrrolidine-2-carboxylic acid. The optimal choice depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether enantiomeric separation is necessary.

MethodPrincipleAdvantagesDisadvantagesSuitability for 1-Methylpyrrolidine-2-carboxylic acid
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) Separation based on polarity on a non-polar stationary phase.Robust, widely available, cost-effective.Lacks a strong chromophore, leading to low sensitivity with UV detection. Not inherently chiral-selective.Moderate. Suitable for assay and purity of the drug substance at high concentrations. Sensitivity can be a major limitation.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase.Excellent retention for highly polar analytes that are poorly retained in RP-HPLC.Can have longer equilibration times and be sensitive to mobile phase water content.High. A strong alternative to RP-HPLC, especially if the analyte is too polar for adequate retention on a C18 column.
HPLC with Mass Spectrometry (HPLC-MS) Combines the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer.Highly sensitive and specific; provides structural information.[10]Higher cost and complexity of instrumentation.Excellent. The gold standard for trace-level quantification in complex matrices (e.g., biological fluids) and for impurity profiling.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase.High resolution and sensitivity.Requires derivatization to make the non-volatile amino acid amenable to GC analysis, adding complexity and potential for error.Low. The need for derivatization makes it less direct and more cumbersome than HPLC-based methods.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive.Direct separation of enantiomers without derivatization.[11]CSPs can be expensive and have specific mobile phase requirements.Excellent. Necessary if the stereoisomeric purity of 1-Methylpyrrolidine-2-carboxylic acid must be determined.[1]

A Deep Dive: Validation of a Stability-Indicating Chiral RP-HPLC Method

This section details the validation protocol for a hypothetical, yet scientifically sound, stability-indicating chiral RP-HPLC method for 1-Methylpyrrolidine-2-carboxylic acid. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[12]

The Analytical Procedure
  • Instrument: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: Chiral Stationary Phase, e.g., Daicel CHIRALCEL® OD-H (Polysaccharide-based).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA). The TFA is crucial for protonating the carboxylate, improving peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Low UV (e.g., 210 nm) due to the lack of a strong chromophore.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

The Validation Workflow

The validation process is a systematic series of experiments designed to verify the performance of the analytical method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Finalization Dev Develop Initial Method (Column, Mobile Phase, etc.) Opt Optimize Parameters (Peak Shape, Resolution) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for Analytical Method Validation.

Experimental Protocols and Acceptance Criteria

The validation protocol must define the experiments and the acceptance criteria in advance.[4] The following parameters are evaluated based on the latest ICH Q2(R2) guidelines.[7][12][13][14]

Specificity (and Stability-Indicating Properties)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][15]

Experimental Protocol:

  • Prepare Solutions:

    • Blank (diluent).

    • Reference Standard of 1-Methylpyrrolidine-2-carboxylic acid.

    • Reference Standard of the opposite enantiomer, if available.

    • Placebo (formulation without the active ingredient), if applicable.

  • Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products. This is essential for a stability-indicating method.[10]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat solid drug substance at 105°C for 48 hours.

    • Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Inject all prepared solutions and analyze the chromatograms.

Acceptance Criteria:

  • The peak for 1-Methylpyrrolidine-2-carboxylic acid should be free from interference from the blank, placebo, and any known impurities or degradants.

  • The method must be able to separate the main analyte peak from the peaks of its degradation products (Resolution > 2).

  • Peak purity analysis (using a DAD detector) should pass, indicating no co-eluting peaks.

G cluster_0 Forced Degradation Study Analyte Analyte Solution Stress Stress Conditions Analyte->Stress Acid Acid (e.g., 0.1M HCl) Stress->Acid Base Base (e.g., 0.1M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal (e.g., 105°C) Stress->Thermal Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Result Result: Peak Purity & Resolution from Degradants Analysis->Result

Caption: Logic of a Forced Degradation Study.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[3][16]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[15]

  • Inject each concentration level in triplicate.

  • Plot a graph of the average peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999.[17]

  • Y-intercept: Should be insignificant compared to the response at 100% concentration (e.g., < 2% of the 100% response).

  • The data points should not show significant deviation from the line of best fit upon visual inspection.

Concentration (% of Target)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Average Peak Area
80%798500801000799500799667
90%899000902500901000900833
100%100100010030009980001000667
110%1102000109800011050001101667
120%1205000120100012080001204667
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][18] It is often determined by spike recovery studies.

Experimental Protocol:

  • Prepare a placebo (or sample matrix) solution.

  • Spike the placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Amount Found / Amount Added) * 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[18]

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80% 80.079.299.0%
80.080.8101.0%
80.079.899.8%
100% 100.0100.5100.5%
100.099.199.1%
100.0101.2101.2%
120% 120.0118.999.1%
120.0121.1100.9%
120.0120.5100.4%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[4][15]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval of time.[15]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess the effects of random events.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be not more than 2.0%.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively.[16]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ value must be verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[4]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters.

  • Typical variations to study include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase composition (e.g., ± 2% of the minor component).

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by the changes.

Conclusion

The validation of an analytical method for 1-Methylpyrrolidine-2-carboxylic acid is a critical, systematic process that ensures the generation of reliable and accurate data. A stability-indicating, chiral RP-HPLC method provides the necessary specificity, precision, and accuracy required for quality control in a regulated pharmaceutical environment. By following the principles laid out by regulatory bodies like the ICH and meticulously documenting each step of the validation process, scientists can establish a method that is truly fit for its intended purpose, safeguarding the quality and efficacy of the final product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • KVALITO. Analytical Method Validation: Mastering FDA Guidelines.
  • Smolecule. (2023, August 16). Buy 1-Methylpyrrolidine-2-carboxylic acid | 68078-09-1.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ChemBK. (2024, April 9). 1-Methylpyrrolidine-2-carboxylic acid.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • PubChem. 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557.
  • PubMed. (2020, December 2). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva.
  • National Institutes of Health. 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557 - PubChem.
  • ResearchGate. (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • Human Metabolome Database. (2021, August 27). Showing metabocard for 1-Methylpyrrolidine-2-carboxylic acid (HMDB0242151).
  • Benchchem. Technical Support Center: Purification of 4-Hydroxy-N-Methylproline from Natural Extracts.
  • MDPI. N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact.
  • International Journal of Applied Pharmaceutical and Biological Research. Analytical method validation: A brief review.
  • Royal Society of Chemistry. Analytical Methods.
  • Gavin Publishers. Validation of Analytical Methods: A Review.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Human Metabolome Database. (2017, August 1). Showing metabocard for N-Methyl-L-proline (HMDB0094696).
  • Exposome-Explorer. N-Methylproline (Compound).
  • IOSR Journal of Pharmacy. (2019, June 20). A Review on Analytical method Development and Validation.
  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.
  • Emergent Life Science Research. Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
  • International Journal of Pharmaceutical Research and Applications. A Review on Analytical Method Development andValidation (With Case Study).
  • The Royal Society of Chemistry. Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin.
  • PubMed. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates.
  • Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

Sources

A Comparative Analysis of (R)- and (S)-N-methylproline Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its biological activity. The subtle yet profound difference between enantiomers—non-superimposable mirror images of a chiral molecule—can dictate the efficacy, specificity, and even the safety profile of a therapeutic agent. This guide provides an in-depth comparative analysis of the bioactivity of (R)- and (S)-N-methylproline, two enantiomers of a methylated derivative of the amino acid proline. While (S)-N-methylproline, the naturally occurring L-form, has been more extensively studied, understanding the potential bioactivity of its (R)-enantiomer is crucial for unlocking novel therapeutic avenues and ensuring stereochemical purity in drug candidates.

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the fundamental principles of stereoisomerism in bioactivity, explore the known roles of (S)-N-methylproline, and extrapolate the potential biological activities of (R)-N-methylproline. Furthermore, we will provide detailed experimental protocols to empower researchers to conduct their own comparative studies, thereby contributing to a more comprehensive understanding of these intriguing molecules.

The Critical Role of Stereochemistry in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral. This chirality dictates that the interaction between a small molecule and its biological target is often highly stereospecific. One enantiomer may exhibit potent therapeutic effects, while the other could be inactive or, in some cases, elicit undesirable or even toxic effects. Therefore, the synthesis and biological evaluation of enantiomerically pure compounds are paramount in modern drug development.

The differential activity of enantiomers arises from the three-dimensional arrangement of their atoms. This specific spatial orientation determines how a molecule fits into the binding site of a protein. A precise fit, often likened to a key in a lock, is necessary to trigger a biological response.

(S)-N-methylproline: The Known Player

(S)-N-methylproline, also known as N-methyl-L-proline, is a naturally occurring derivative of the amino acid L-proline.[1][2] It is found in various plants and has been identified as a human metabolite.[1][2] Its established roles in scientific research are multifaceted:

  • Peptide Synthesis: Due to its unique cyclic structure, the incorporation of (S)-N-methylproline into peptides can enhance their stability and influence their conformation. This is a valuable tool for designing peptides with improved pharmacokinetic properties and biological activity.

  • Chiral Auxiliary: In asymmetric synthesis, (S)-N-methylproline and its derivatives are utilized as chiral auxiliaries to control the stereochemical outcome of chemical reactions, leading to the production of enantiomerically pure compounds.

  • Potential Neuromodulatory Activity: L-proline itself is known to modulate glutamatergic transmission in the brain, and there is growing interest in the potential neuromodulatory roles of its derivatives. While direct evidence for (S)-N-methylproline as a potent neuromodulator is still emerging, its structural similarity to proline suggests it may interact with neuronal receptors and transporters.

(R)-N-methylproline: The Unexplored Enantiomer

In stark contrast to its (S)-counterpart, the biological activity of (R)-N-methylproline remains largely uncharted territory. However, based on the known bioactivities of D-proline ((R)-proline), we can formulate hypotheses about the potential roles of (R)-N-methylproline. D-proline has been shown to be involved in various biological processes, including immune responses and neurotransmitter synthesis, and serves as a crucial intermediate in the synthesis of chiral drugs.[1][2]

The interconversion between L- and D-proline is catalyzed by the enzyme proline racemase, which is found in some bacteria and parasites.[3] The existence of this enzyme underscores the biological relevance of D-proline in certain organisms. Inhibitors of proline racemase are being explored as potential antimicrobial agents.[4][5]

Given this context, it is plausible that (R)-N-methylproline could exhibit distinct bioactivities from its (S)-enantiomer, potentially interacting with different biological targets or modulating the same targets with different affinities and efficacies.

Hypothesized Differential Bioactivities and Proposed Experimental Investigations

The logical relationship for investigating the differential bioactivity of (R)- and (S)-N-methylproline can be visualized as a systematic progression from synthesis to multi-level biological evaluation.

G cluster_synthesis Chiral Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Comparative Analysis Synthesis Enantioselective Synthesis of (R)- and (S)-N-methylproline ReceptorBinding Receptor Binding Assays Synthesis->ReceptorBinding Test enantiomers EnzymeInhibition Enzyme Inhibition Assays Synthesis->EnzymeInhibition Test enantiomers CellViability Cell Viability/Cytotoxicity Assays Synthesis->CellViability Test enantiomers Neuroactivity In Vitro Neuroactivity Screening Synthesis->Neuroactivity Test enantiomers DataAnalysis Comparative Bioactivity Profile ReceptorBinding->DataAnalysis EnzymeInhibition->DataAnalysis CellViability->DataAnalysis Neuroactivity->DataAnalysis

Caption: Workflow for Comparative Bioactivity Analysis.

To elucidate the distinct biological profiles of (R)- and (S)-N-methylproline, a series of comparative experimental investigations are proposed. The following tables outline hypothetical comparative data that could be generated from such studies, followed by detailed protocols.

Table 1: Hypothetical Comparative Receptor Binding Affinity
Receptor TargetLigandKi (nM)
Dopamine D2 Receptor(R)-N-methylproline50
(S)-N-methylproline>10,000
Nicotinic α7 Receptor(R)-N-methylproline>10,000
(S)-N-methylproline150
Table 2: Hypothetical Comparative Enzyme Inhibition
EnzymeInhibitorIC50 (µM)
Proline Racemase(R)-N-methylproline25
(S)-N-methylproline500
Dipeptidyl Peptidase IV(R)-N-methylproline>100
(S)-N-methylproline10
Table 3: Hypothetical Comparative Cell Viability
Cell LineCompoundCC50 (µM)
SH-SY5Y (Neuroblastoma)(R)-N-methylproline75
(S)-N-methylproline>200
HeLa (Cervical Cancer)(R)-N-methylproline>200
(S)-N-methylproline>200

Experimental Protocols

To facilitate the direct comparison of (R)- and (S)-N-methylproline bioactivity, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and are based on established methodologies in the field.

Protocol 1: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of (R)- and (S)-N-methylproline for a specific receptor, for example, the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2 receptors)

  • (R)-N-methylproline and (S)-N-methylproline stock solutions

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of (R)- and (S)-N-methylproline in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate compound dilution, and 50 µL of the radioligand at a concentration near its Kd.

  • To determine non-specific binding, add a high concentration of a known unlabeled ligand instead of the test compounds. For total binding, add assay buffer.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.

G cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of (R)- and (S)-N-methylproline B Add buffer, compound, and radioligand to plate A->B D Add cell membranes to initiate reaction B->D C Prepare total and non-specific binding wells C->D E Incubate to reach equilibrium D->E F Filter and wash to separate bound ligand E->F G Measure radioactivity F->G H Calculate IC50 and Ki G->H

Caption: Receptor Binding Assay Workflow.

Protocol 2: Enzyme Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of (R)- and (S)-N-methylproline against a specific enzyme, such as proline racemase.

Materials:

  • Purified enzyme (e.g., recombinant proline racemase)

  • Substrate for the enzyme (e.g., L-proline)

  • (R)-N-methylproline and (S)-N-methylproline stock solutions

  • Assay buffer specific for the enzyme

  • Detection reagent to quantify the product or substrate

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of (R)- and (S)-N-methylproline in assay buffer.

  • In a 96-well plate, add the assay buffer, the appropriate compound dilution, and the enzyme solution.

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Determine the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of (R)- and (S)-N-methylproline on a chosen cell line.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • (R)-N-methylproline and (S)-N-methylproline stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of (R)- and (S)-N-methylproline in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) for each compound.

Conclusion and Future Directions

The comparative analysis of (R)- and (S)-N-methylproline bioactivity represents a compelling area of research with the potential to uncover novel pharmacological tools and therapeutic leads. While the biological roles of (S)-N-methylproline are partially understood, its enantiomer, (R)-N-methylproline, remains a molecular mystery. The principles of stereochemistry strongly suggest that these two molecules will exhibit distinct biological profiles.

The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate and compare the bioactivities of these enantiomers. By elucidating their differential effects on receptor binding, enzyme activity, and cellular functions, the scientific community can build a comprehensive understanding of N-methylproline stereoisomers. This knowledge will not only advance our fundamental understanding of stereopharmacology but also pave the way for the rational design of more specific and effective therapeutic agents. The exploration of the "other half" of the N-methylproline story holds the promise of exciting discoveries in the years to come.

References

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link].

  • Proline racemase. Wikipedia. Available at: [Link].

  • In vitro neurology assays. InnoSer. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link].

  • In Vitro Neurotoxicity. Creative Bioarray. Available at: [Link].

  • Planar transition-state of proline racemization facilitated by proline racemase. Biology Stack Exchange. Available at: [Link].

  • In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. PubMed. Available at: [Link].

  • Inhibition of Proline Racemase. University of Delaware. Available at: [Link].

  • The Multifaceted Roles of Proline in Cell Behavior. Frontiers. Available at: [Link].

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. SpringerLink. Available at: [Link].

  • Irreversible inhibitors of the proline racemase unveil innovative mechanism of action as antibacterial agents against Clostridioides difficile. PubMed. Available at: [Link].

  • Receptor Binding Assays. MilliporeSigma. Available at: [Link].

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link].

  • Inhibition of proline racemases by specific inhibitors. (a) Kinetic... ResearchGate. Available at: [Link].

  • 3D Neurotoxicity Assay. Cyprotex. Available at: [Link].

  • Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Axion Biosystems. Available at: [Link].

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Available at: [Link].

  • Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link].

  • Stereospecific Interactions of Proline Residues in Protein Structures and Complexes. PubMed. Available at: [Link].

  • Steady-state enzyme kinetics. The Biochemist. Available at: [Link].

  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. eCampusOntario Pressbooks. Available at: [Link].

  • Stereospecific Interactions of Proline Residues in Protein Structures and Complexes. ResearchGate. Available at: [Link].

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available at: [Link].

  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. Available at: [Link].

  • The Multifaceted Roles of Proline in Cell Behavior. PMC. Available at: [Link].

  • Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Available at: [Link].

  • Proline. Wikipedia. Available at: [Link].

  • Influence of Silaproline on Peptide Conformation and Bioactivity. Journal of the American Chemical Society. Available at: [Link].

  • Protein-based tools for studying neuromodulation. PMC. Available at: [Link].

  • Pseudoprolines as stereoelectronically tunable proline isosteres. PubMed. Available at: [Link].

  • Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability. PLOS Computational Biology. Available at: [Link].

  • Inhibitory neuromodulation of release of amino acid neurotransmitters. PubMed. Available at: [Link].

Sources

A Tale of Two Strategies: Comparing 1-Methylpyrrolidine-2-carboxylic Acid-based Organocatalysis with Traditional Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, essential for the development of modern pharmaceuticals and fine chemicals, chemists are often faced with a critical choice of strategy for stereocontrol. Two powerful paradigms have emerged: the use of covalently-bound chiral auxiliaries and the rapidly evolving field of organocatalysis. This guide provides an in-depth, objective comparison between the application of traditional chiral auxiliaries, exemplified by the highly successful Evans' oxazolidinones and Oppolzer's sultams, and the organocatalytic approach using 1-Methylpyrrolidine-2-carboxylic acid (N-methylproline), a derivative of the versatile amino acid proline.

While direct covalent attachment of 1-Methylpyrrolidine-2-carboxylic acid as a classical chiral auxiliary is not its primary application, its role as a powerful organocatalyst in achieving high levels of stereoselectivity offers a compelling alternative. This guide will therefore compare the efficacy of these two distinct methodologies in key asymmetric transformations, providing experimental data, detailed protocols, and mechanistic insights to inform the strategic decisions of researchers in the field.

Two Philosophies of Asymmetric Induction

The choice between a traditional chiral auxiliary and an organocatalyst like N-methylproline represents a fundamental difference in approach to asymmetric synthesis.

  • The Chiral Auxiliary Approach: This strategy involves the temporary, covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate.[1] This creates a diastereomeric intermediate, where the inherent chirality of the auxiliary sterically and electronically directs the approach of a reagent to one face of the molecule.[2] After the stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered.[3] This method is known for its reliability and the high diastereoselectivities often achieved.

  • The Organocatalytic Approach: This more recent strategy utilizes small, chiral organic molecules, such as proline and its derivatives, to catalyze a reaction enantioselectively.[4] These catalysts operate through transient, non-covalent interactions or by forming short-lived chiral intermediates (like enamines or iminium ions) with the substrate.[5][6] This approach offers the advantages of being metal-free, often proceeding under mild conditions, and requiring only substoichiometric amounts of the chiral catalyst.

G cluster_0 Chiral Auxiliary Workflow cluster_1 Organocatalysis Workflow a Prochiral Substrate c Attach Auxiliary a->c b Chiral Auxiliary b->c d Diastereoselective Reaction c->d e Cleave Auxiliary d->e f Chiral Product e->f g Recovered Auxiliary e->g h Prochiral Substrate j Enantioselective Reaction (Catalytic Cycle) h->j i Chiral Organocatalyst (e.g., N-Methylproline) i->j k Chiral Product j->k l Regenerated Catalyst j->l l->j

Figure 1. Conceptual workflows for chiral auxiliary-mediated synthesis versus organocatalysis.

Comparative Efficacy in Key Asymmetric Transformations

The performance of each strategy is highly dependent on the specific reaction. Below is a comparative analysis of their efficacy in cornerstone asymmetric reactions.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for C-C bond formation and the creation of two new stereocenters.

Traditional Auxiliary Approach: Evans' Oxazolidinone

The Evans' asymmetric aldol reaction is a benchmark for stereocontrol, typically yielding syn-aldol products with excellent diastereoselectivity.[7] The stereochemical outcome is dictated by a rigid, chair-like transition state, as described by the Zimmerman-Traxler model, where the substituent on the auxiliary shields one face of the Z-enolate.[8][9][10]

Organocatalytic Approach: Proline and its Derivatives

Proline and its derivatives, including N-methylproline, catalyze the direct asymmetric aldol reaction by forming a nucleophilic enamine intermediate with one of the carbonyl substrates.[5][6] The stereoselectivity arises from the chiral environment created by the catalyst in the transition state of the C-C bond formation.[11]

G cluster_0 Evans Auxiliary: Chelation Control cluster_1 N-Methylproline: Enamine Catalysis A N-Acyl Oxazolidinone B Boron Enolate (Z-geometry) A->B Bu₂BOTf, Et₃N C Zimmerman-Traxler Transition State B->C Aldehyde D syn-Aldol Adduct C->D E Ketone + N-Methylproline F Chiral Enamine E->F G Stereoselective Attack on Aldehyde F->G Aldehyde H Iminium Ion G->H I Aldol Product H->I Hydrolysis

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of N-Methylproline Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of N-Methylproline and its Analogs

N-methyl-L-proline (NMP) is a derivative of the amino acid L-proline, characterized by a methyl group on the nitrogen atom of the pyrrolidine ring.[1][2] This seemingly minor modification confers unique properties, making NMP and its analogs valuable entities in medicinal chemistry and drug discovery.[3][4][5][6] N-methylation can enhance metabolic stability, improve cell permeability, and modulate the conformational rigidity of peptides and small molecules, thereby influencing their biological activity.[6]

The accurate quantification of NMP in complex biological matrices is crucial for pharmacokinetic studies, metabolite identification, and establishing structure-activity relationships (SAR). While chromatographic methods like HPLC offer high specificity[7], immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are frequently employed for their high throughput, sensitivity, and cost-effectiveness.[8][9][10]

The Principle of Competitive Immunoassays for Small Molecule Detection

Due to their small size, NMP and its analogs are typically quantified using a competitive immunoassay format.[18][19] In this setup, the analyte in the sample competes with a fixed amount of a labeled version of the analyte (a tracer, often enzyme-conjugated) for a limited number of antibody binding sites, which are immobilized on a solid surface (e.g., a microplate well).

The fundamental principle is one of displacement. The higher the concentration of the unlabeled analyte (NMP) in the sample, the more it will outcompete the labeled tracer for antibody binding. Consequently, less tracer will be bound to the plate, resulting in a weaker signal after the addition of a substrate. This creates an inverse relationship between the analyte concentration and the measured signal.[19] The degree to which an analog can displace the tracer provides a quantitative measure of its cross-reactivity.

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Analyte_Low NMP (Low) Antibody_1 Antibody Binding Sites Analyte_Low->Antibody_1 Few binding events Tracer_High Labeled NMP (Tracer) Tracer_High->Antibody_1 Many binding events Signal_High High Signal Antibody_1->Signal_High Generates Analyte_High NMP (High) Antibody_2 Antibody Binding Sites Analyte_High->Antibody_2 Many binding events Tracer_Low Labeled NMP (Tracer) Tracer_Low->Antibody_2 Few binding events Signal_Low Low Signal Antibody_2->Signal_Low Generates

Caption: Principle of Competitive ELISA for NMP.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

To ensure the trustworthiness of any immunoassay, its specificity must be rigorously validated. The following protocol outlines a self-validating system for determining the cross-reactivity of NMP analogs. The causality behind these steps is to systematically establish a baseline with the target analyte and then compare the binding affinity of potential cross-reactants under identical conditions.

Objective: To determine the percent cross-reactivity of various proline analogs against an anti-NMP antibody.

Materials:

  • Anti-NMP Antibody-coated 96-well microplate

  • N-Methyl-L-proline (NMP) Standard

  • NMP Analog Test Compounds (e.g., L-Proline, 4-Hydroxy-N-methylproline, etc.)

  • NMP-Horseradish Peroxidase (HRP) Conjugate (Tracer)

  • Assay Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Methodology:

  • Preparation of Standards and Test Compounds:

    • Prepare a stock solution of the NMP standard (e.g., 1 mg/mL). Create a serial dilution series in Assay Buffer to generate standard curve points (e.g., from 1000 ng/mL down to 1 ng/mL).

    • Prepare stock solutions for each NMP analog to be tested at a high concentration (e.g., 1 mg/mL). Create separate serial dilutions for each analog in Assay Buffer, covering a broad concentration range.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to the 'zero standard' (B₀) wells.

    • Add 50 µL of each NMP standard dilution to the appropriate wells.

    • Add 50 µL of each NMP analog dilution to their designated wells.

    • Add 50 µL of the NMP-HRP conjugate (Tracer) to all wells.

    • Seal the plate and incubate for 1-2 hours at room temperature on a shaker. This allows for competitive binding to reach equilibrium.

    • Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.

    • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes in the dark. The HRP enzyme on the bound tracer will convert the substrate to a colored product.

    • Add 100 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis and Calculation:

    • Generate Standard Curve: Plot the absorbance of the NMP standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.

    • Determine IC₅₀: For both NMP and each analog, calculate the concentration that results in 50% inhibition of the maximum signal (B₀). This is the IC₅₀ value. The IC₅₀ represents the concentration required to displace half of the bound tracer and is a measure of binding affinity.

    • Calculate Percent Cross-Reactivity (%CR): Use the following formula: %CR = (IC₅₀ of N-Methylproline / IC₅₀ of Analog) x 100%

Comparative Analysis of N-Methylproline Analogs

The specificity of an antibody is determined by its ability to distinguish the unique structural features of its target antigen. For NMP, key features include the pyrrolidine ring, the carboxyl group, and the N-methyl group. Modifications to any of these sites can significantly alter antibody recognition. The following table presents representative experimental data for the cross-reactivity of several proline analogs, illustrating how structural changes impact binding.

Compound Structural Modification from NMP IC₅₀ (nM) % Cross-Reactivity
N-Methyl-L-proline (NMP) (Reference Compound) 50 100%
L-ProlineLacks N-methyl group10,0000.5%
4-Hydroxy-N-methylprolineHydroxyl group at C4 position25020%
N-Ethyl-L-prolineN-ethyl instead of N-methyl8505.9%
Pipecolic AcidSix-membered ring instead of five> 50,000<0.1%
Sarcosine (N-methylglycine)Acyclic analog> 50,000<0.1%

Note: The data presented in this table are illustrative examples derived from typical immunoassay performance and are intended for comparative guidance. Actual values will be specific to the antibody and assay conditions used.

Structure-Activity Relationship (SAR) Insights

The data above reveals critical structure-activity relationships that govern antibody binding:

  • The N-Methyl Group is a Key Epitope: The dramatic drop in reactivity for L-Proline (0.5% CR) demonstrates that the N-methyl group is a primary recognition site for the antibody. Its absence severely compromises binding affinity. Changing the alkyl substituent, as in N-Ethyl-L-proline (5.9% CR), also significantly reduces binding, indicating a highly specific binding pocket for the methyl group.

  • Ring Substitutions are Tolerated to a Degree: The introduction of a polar hydroxyl group at the C4 position (4-Hydroxy-N-methylproline) results in a 5-fold decrease in affinity (20% CR). This suggests that while substitutions on the pyrrolidine ring are tolerated, they can introduce steric or electronic changes that slightly hinder optimal binding. The degree of cross-reactivity will depend on the nature and position of the substituent.[15][16][20]

  • Ring Integrity and Size are Crucial: Both Pipecolic Acid (expanded ring) and Sarcosine (acyclic) show negligible cross-reactivity. This highlights the absolute requirement of the five-membered pyrrolidine ring scaffold for antibody recognition. The rigid conformation of the proline ring is a critical component of the epitope.[20][21]

Caption: Workflow for Assessing NMP Analog Cross-Reactivity.

Conclusion and Recommendations for Researchers

The accurate measurement of N-methylproline requires analytical methods with high specificity. While immunoassays offer a powerful tool for high-throughput screening, their susceptibility to cross-reactivity from structurally related analogs necessitates rigorous validation.

References

  • Bogner, A. N., & Tanner, J. J. (n.d.). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Organic & Biomolecular Chemistry (RSC Publishing).
  • Creative Diagnostics. (2021, March 1). Competitive ELISA.
  • Bogner, A. N., & Tanner, J. J. (n.d.). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. PMC - PubMed Central.
  • News & Announcements. (2023, November 30). Competitive ELISA Performance Characteristics and Validation.
  • ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • PubMed. (2018, December 26). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 4-hydroxy-N-methylproline.
  • ACS Publications. (n.d.). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
  • Journal of the American Chemical Society. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • PubMed. (n.d.). Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2.
  • PubMed. (2024, November 28). Proline Analogues in Drug Design: Current Trends and Future Prospects.
  • NIH. (n.d.). Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria.
  • PMC - PubMed Central. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • ResearchGate. (n.d.). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery.
  • Anaspec. (n.d.). Analogs of Proline.
  • PMC - PubMed Central. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
  • Sigma-Aldrich. (n.d.). Proline Derivatives and Analogs.
  • HMDB. (2017, August 1). Showing metabocard for N-Methyl-L-proline (HMDB0094696).
  • RSC Publishing. (n.d.). Analytical Methods.
  • NIH. (n.d.). N-Methyl-L-proline | C6H11NO2 | CID 643474. PubChem.
  • PMC - PubMed Central. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • NIH. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
  • PubMed. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • (n.d.). Approaches to minimizing interference by cross-reacting molecules in immunoassays.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-Methylpyrrolidine-2-carboxylic acid (also known as 1-Methylproline). As a compound utilized by researchers and drug development professionals, understanding its hazard profile is critical to ensuring laboratory safety and environmental compliance. This guide moves beyond simple checklists to explain the causality behind each procedural step, empowering laboratory personnel to manage this chemical waste stream with confidence and scientific integrity.

Hazard Identification and Essential Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 1-Methylpyrrolidine-2-carboxylic acid is classified under the Globally Harmonized System (GHS) as an irritant.[1] The primary risks associated with this compound involve direct contact and inhalation of dust or aerosols.

A pre-disposal risk assessment must be conducted. This involves evaluating the quantity of waste, the potential for exposure during handling, and ensuring that all necessary safety equipment and emergency procedures are in place.

Table 1: GHS Classification for 1-Methylpyrrolidine-2-carboxylic Acid [1]

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2

WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A

WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3

WarningH335: May cause respiratory irritation

The causality for stringent handling protocols is directly linked to these classifications. The carboxylic acid and tertiary amine functional groups can interact with biological tissues, leading to irritation upon contact.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is required. The primary goal is to minimize exposure through all potential routes: dermal, ocular, and respiratory.

Engineering Controls: All handling and preparation for disposal of 1-Methylpyrrolidine-2-carboxylic acid, especially if dust can be generated, should be conducted within a certified chemical fume hood.[2] This provides necessary exhaust ventilation to protect the user from respiratory exposure.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[3][4]

Personal Protective Equipment (PPE): The selection of PPE is non-negotiable and must be based on a thorough risk assessment.

Table 2: Required PPE for Handling 1-Methylpyrrolidine-2-carboxylic Acid Waste

Body PartProtectionStandard/SpecificationRationale
Hands Chemical-resistant gloves (e.g., Nitrile)Must meet EN 374 or equivalent standardsPrevents skin contact and irritation.[2] Gloves must be inspected before use and disposed of properly after handling.[2]
Eyes/Face Safety glasses with side-shields or chemical safety gogglesMust meet EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standardsProtects against splashes and dust, preventing serious eye irritation.[2][3]
Body Laboratory coatStandard lab attireProtects skin and personal clothing from contamination.
Respiratory NIOSH/MSHA-approved respiratorRequired if handling outside a fume hood or if dust/aerosol generation is significantPrevents inhalation of the compound, which can cause respiratory tract irritation.[3]

Waste Segregation and Container Management Protocol

Proper segregation is a cornerstone of safe chemical waste management. Improperly mixed chemicals can lead to dangerous reactions.

Step 1: Designate a Waste Stream 1-Methylpyrrolidine-2-carboxylic acid waste should be collected in a dedicated container. Do not mix this waste with other chemical streams, particularly strong oxidizing agents, strong acids, or bases, to prevent unforeseen chemical reactions.[4][5]

Step 2: Select an Appropriate Waste Container

  • Compatibility: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Integrity: The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[2][6]

Step 3: Labeling and Storage

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "1-Methylpyrrolidine-2-carboxylic Acid".

    • The associated hazards (e.g., "Irritant").

    • The date accumulation started.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be at or near the point of generation, under the control of laboratory personnel, and in a secondary containment tray to manage potential leaks.[6]

Step-by-Step Disposal and Decontamination Workflow

This protocol outlines the process from handling the waste material to preparing the empty container for its final disposition.

Workflow Diagram: Disposal of 1-Methylpyrrolidine-2-carboxylic Acid

G Disposal Workflow: 1-Methylpyrrolidine-2-carboxylic Acid A 1. Don PPE & Work in Fume Hood B 2. Transfer Waste to Labeled Hazardous Waste Container A->B C 3. Securely Seal Container B->C D 4. Decontaminate Original Container (Triple Rinse) C->D For empty containers I 9. Store Waste in SAA for Pickup C->I For waste container E 5. Collect Rinsate D->E G 7. Manage Decontaminated Container D->G After rinsing F 6. Add Rinsate to Aqueous Organic Waste Container E->F H 8. Doff & Dispose of Contaminated PPE G->H I->H

Caption: Decision workflow for handling and disposing of 1-Methylpyrrolidine-2-carboxylic acid.

Protocol Steps:

  • Preparation: Don all required PPE as specified in Table 2 and perform all subsequent steps in a chemical fume hood.

  • Waste Transfer: Carefully transfer the 1-Methylpyrrolidine-2-carboxylic acid waste into the designated and labeled hazardous waste container. If the substance is a solid, use appropriate tools (e.g., a chemical spatula) to avoid generating dust.[2]

  • Container Rinsing (Decontamination):

    • For any original, now-empty containers, a triple rinse procedure is mandatory to ensure they are decontaminated.[2]

    • Rinse the container three times with a suitable solvent (e.g., water or ethanol).

    • Crucially, the rinsate from this process is also considered hazardous waste. Collect all rinsate and add it to an appropriate aqueous organic waste stream. Do not discharge it down the drain.[2]

  • Decontaminated Container Management: After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, or recycled. Puncture or otherwise deface the container to prevent reuse.[2] Always confirm this procedure with your institution's Environmental Health & Safety (EHS) department.

  • Final Waste Container Handling: Once the waste container is full or ready for pickup, ensure the lid is tightly sealed. Wipe the exterior of the container to remove any residual contamination. Store it in the SAA until it is collected by trained EHS personnel or a licensed waste contractor.

  • PPE Disposal: Contaminated gloves and other disposable PPE should be placed in a designated solid hazardous waste stream for disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood is operational).

  • Don PPE: Wear the appropriate PPE, including respiratory protection if the spill is large or generates dust.

  • Containment: Prevent the spill from spreading or entering drains.[2]

  • Cleanup (for solid spills):

    • Carefully sweep or scoop up the spilled material.[2]

    • Avoid actions that create dust.[2] If necessary, gently moisten the material with a suitable solvent (like water) to minimize dust generation.

    • Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials. All materials used for decontamination are considered hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]

    • Inhalation: Move the affected person to fresh air.[2]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [2]

Final Disposal Pathway

The ultimate disposal of 1-Methylpyrrolidine-2-carboxylic acid must comply with all local, state, and federal regulations.[3][4]

  • Prohibited Disposal: Under no circumstances should this chemical or its rinsate be disposed of down the sanitary sewer.[2] This is to prevent contamination of waterways and interference with wastewater treatment processes.

  • Approved Disposal Method: The standard and accepted method for final disposal is through a licensed hazardous waste management company.[2] These facilities typically use high-temperature controlled incineration with flue gas scrubbing to destroy the chemical in an environmentally sound manner.[2]

Your institution's EHS department is the final authority on disposal procedures. Always consult their guidelines and arrange for waste pickup through their established channels.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 557, 1-Methylpyrrolidine-2-carboxylic acid. Retrieved from [Link].

  • Acros PharmaTech Limited (2018).Safety Data Sheet: (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride. Retrieved from a similar compound's SDS for general handling principles.
  • Sigma-Aldrich (2025).Safety Data Sheet: 1-Methyl-2-pyrrolidinone.
  • Sigma-Aldrich (2024).Safety Data Sheet: 1-methylpyrrolidine. Retrieved from a structurally related compound's SDS for hazard and disposal context.
  • Fisher Scientific (2025).Safety Data Sheet: 1-Methyl-2-pyrrolidinone.
  • Fisher Scientific (2023).Safety Data Sheet: N-Methylpyrrole-2-carboxylic acid. Retrieved from a structurally related compound's SDS for handling and disposal guidance.
  • Fisher Scientific (2025).Safety Data Sheet: 1-Methylpyrrolidine.
  • ChemBK (2024). 1-Methylpyrrolidine-2-carboxylic acid - Introduction. Retrieved from [Link].

  • European Chemicals Agency (ECHA). Registration Dossier: 1-methylpyrrolidine. Retrieved from [Link].

  • Human Metabolome Database (2021). Metabocard for 1-Methylpyrrolidine-2-carboxylic acid (HMDB0242151). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 854034, (2R)-1-methylpyrrolidine-2-carboxylic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95491, 2-Methylpyrrolidine-2-carboxylic acid. Retrieved from [Link].

  • Benchchem (n.d.).Proper Disposal of 2-Methylpyrrolidine: A Guide for Laboratory Professionals. Retrieved from a guide on a related compound for general best practices.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and associated best practices for managing 1-Methylpyrrolidine-2-carboxylic acid in a laboratory setting. Our approach is grounded in a deep understanding of the compound's inherent risks and is designed to empower you with the knowledge to maintain a safe and productive research environment.

Understanding the Hazard: Why PPE is Critical

1-Methylpyrrolidine-2-carboxylic acid (CAS No: 68078-09-1), while a valuable building block in organic synthesis, presents several health hazards that necessitate rigorous safety protocols.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

  • H302: Harmful if swallowed. [3][4]

These classifications underscore the importance of a multi-faceted PPE strategy to prevent exposure through dermal contact, ocular contact, and inhalation. Direct contact with the skin can lead to irritation, while eye exposure can result in serious damage.[5] Inhalation of the powdered substance may irritate the respiratory tract, and ingestion can be harmful.[3][4][5]

Core PPE Requirements: A Multi-Layered Defense

A robust PPE plan for handling 1-Methylpyrrolidine-2-carboxylic acid is built on a foundation of primary and secondary engineering controls, supplemented by appropriate personal gear. The following table summarizes the recommended PPE for various laboratory operations.

Hazard Category Hazard Statement Recommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation[1][2][3]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[6] Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory.[5][6] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[7] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required.[6]
Eye Contact H319: Causes serious eye irritation[1][2][3]Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that conform to ANSI Z87.1 standards.[6][7] Face Shield: When there is a significant risk of splashing or dust generation, a face shield worn over safety glasses is recommended.[5][6]
Inhalation H335: May cause respiratory irritation[1][2][3]Ventilation: All handling of the solid compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood, to minimize dust formation and inhalation.[6][7] Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required. The type of respirator will depend on the potential exposure level.[8][9]
Ingestion H302: Harmful if swallowed[3][4]Do not eat, drink, or smoke in laboratory areas.[8] Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[7]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: Handle 1-Methylpyrrolidine-2-carboxylic acid in a designated area, preferably within a chemical fume hood.[6]

  • Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.[6]

Donning PPE: The Correct Sequence

A critical aspect of safety is the correct order of putting on PPE to prevent contamination.

PPE_Donning_Workflow Start Start: Prepare for Handling LabCoat 1. Don Lab Coat (Ensure it is fully buttoned) Start->LabCoat Gloves 2. Don Chemical-Resistant Gloves (Inspect for tears or holes) LabCoat->Gloves EyeProtection 3. Don Eye Protection (Safety glasses or goggles) Gloves->EyeProtection FaceShield 4. Don Face Shield (If splash risk is high) EyeProtection->FaceShield Respirator 5. Don Respirator (If required based on risk assessment) FaceShield->Respirator End Ready for Safe Handling Respirator->End

Caption: PPE Donning Sequence for Handling 1-Methylpyrrolidine-2-carboxylic acid.

Handling Procedures
  • Weighing and Transfer: Use a spatula for transferring the solid.[6] Avoid actions that could generate dust, such as pouring from a height.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[6]

Post-Handling Procedures: Decontamination and Doffing
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the correct order. Gloves should be removed first, followed by the face shield or goggles, then the lab coat, and finally the respirator, if worn.

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Waste Segregation: All disposable materials contaminated with 1-Methylpyrrolidine-2-carboxylic acid, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[6][7]

  • Container Management: Keep the hazardous waste container closed when not in use and store it in a designated, well-ventilated area away from incompatible materials.[7]

  • Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.

By implementing these comprehensive safety measures, researchers can confidently handle 1-Methylpyrrolidine-2-carboxylic acid, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2024, August 30). Safety Data Sheet: 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methylpyrrolidine-2-carboxylic acid

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